Tert-butyl 3-aminopropyl(isopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYSGLQUZZKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655488 | |
| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111236-12-4 | |
| Record name | tert-Butyl (3-aminopropyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Tert-butyl 3-aminopropylcarbamate?
An In-depth Technical Guide on the Physical and Chemical Properties of Tert-butyl 3-aminopropylcarbamate
Introduction: The Strategic Importance of N-Boc-1,3-diaminopropane
Tert-butyl 3-aminopropylcarbamate, commonly referred to as N-Boc-1,3-diaminopropane or N-Boc-1,3-propanediamine, is a bifunctional organic compound that has become an indispensable tool in modern organic synthesis.[1][2][3] Its utility stems from a strategically designed structure featuring a primary amine at one end and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[2][4] This differential protection allows for selective chemical transformations, making it a cornerstone building block, particularly in pharmaceutical research and drug development for the controlled, sequential introduction of a 1,3-diaminopropane linker into complex molecular architectures.[1][2]
The 3-aminopropyl moiety is a common motif in many biological molecules and drugs, while the carbamate group can enhance the stability and solubility of a final compound.[4] This guide offers a comprehensive exploration of the essential physical and chemical properties of Tert-butyl 3-aminopropylcarbamate, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights required for its effective application.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its successful application in the laboratory, from reaction setup to purification and storage. The core physicochemical properties of Tert-butyl 3-aminopropylcarbamate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 75178-96-0 | [1][3][5][6] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][3][5] |
| Molecular Weight | 174.24 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][5] |
| Melting Point | 22 °C | [1] |
| Boiling Point | 203 °C (lit.) | [1] |
| Density | 0.998 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.454 (lit.) | [1] |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate | [3] |
Section 2: Solubility Profile
Solubility is a critical parameter that dictates solvent choice for chemical reactions, purification, and formulation.[7] Tert-butyl 3-aminopropylcarbamate's solubility is governed by its structure, which contains both polar (amine, carbamate) and non-polar (tert-butyl) groups.
Qualitative and Quantitative Solubility
The compound is generally characterized as being soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[1][7][8] This is due to the capacity of the primary amine and carbamate functional groups to engage in hydrogen bonding.[7] While comprehensive quantitative data across a broad solvent range is limited in public literature, a key data point has been established.[7]
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. | [7] |
| Polar Organic Solvents | Soluble (Qualitative) | Includes methanol, ethanol, dichloromethane. | [1][7] |
| Water | Sparingly soluble to insoluble | [7] |
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise, quantitative solubility data in a solvent of interest, a thermodynamic shake-flask method is the gold standard. This protocol ensures that the true equilibrium solubility is measured.
Causality: The core principle here is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. The extended equilibration period (24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, avoiding the misleading results of kinetically-driven, supersaturated solutions.[7] Filtering the supernatant is a critical step to remove any microscopic solid particles that would otherwise artificially inflate the measured concentration.[7]
Methodology:
-
Preparation: Add an excess amount of Tert-butyl 3-aminopropylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile). Ensure enough solid is added so that it remains visible after equilibration.[7]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.[7]
-
Sample Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.[7]
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a validated HPLC-UV method. Analyze the sample and determine its concentration against a standard curve of known concentrations. Calculate the original solubility, accounting for the dilution factor.[7]
Section 3: Chemical Reactivity and Stability
The synthetic utility of Tert-butyl 3-aminopropylcarbamate is defined by the differential reactivity of its two amine groups. The stability of the Boc protecting group is the paramount consideration for its handling, storage, and reaction planning.
Differential Reactivity The molecule's design provides an orthogonal protection strategy.[2]
-
Free Primary Amine: This group is nucleophilic and serves as the primary reaction site for transformations like acylation (amide bond formation), alkylation, reductive amination, and the formation of ureas or sulfonamides.[2]
-
Boc-Protected Amine: This group is non-nucleophilic and remains inert under a wide range of conditions, including those that are basic or reductive.[2] It is specifically designed to be removed under acidic conditions.[2]
Stability Profile
The stability of the compound is primarily dictated by the lability of the Boc group.[7]
| Condition | Stability | Degradation Pathway / Notes | Reference(s) |
| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions. This acid-catalyzed hydrolysis yields the free diamine, isobutylene, and carbon dioxide. | [2][7] |
| Neutral pH | Generally Stable | Minimal degradation is expected under neutral conditions. | [7] |
| Basic pH | Generally Stable | The Boc group is stable towards most bases. | [7] |
| Oxidative | Potentially Unstable | The free amine can be susceptible to oxidation. | [7] |
| Thermal | Potentially Unstable | The Boc group can be thermally labile, especially at elevated temperatures. | [1] |
| Storage | Stable | Recommended storage at 4°C, protected from light, under an inert nitrogen atmosphere. It is also noted to be air sensitive. | [5][6][9] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential in drug development to understand degradation pathways and establish the inherent stability of a compound.
Causality: This protocol exposes the compound to stress conditions (acid, base, oxidation, heat) that are harsher than typical storage conditions to accelerate degradation.[7] This allows for the rapid identification of potential degradation products and the compound's vulnerabilities, which is critical for predicting shelf-life and developing stable formulations.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions: [7]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Section 4: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of Tert-butyl 3-aminopropylcarbamate. NMR spectroscopy is the most powerful tool for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The key diagnostic signals are the large singlet for the tert-butyl group and the distinct methylene proton signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| -NH- (Carbamate) | 4.90 | Broad Singlet | 1H | [10] |
| -CH₂-NHBoc | 3.21 | Triplet | 2H | [10][11] |
| -CH₂-NH₂ | 2.76 | Triplet | 2H | [10][11] |
| -CH₂-CH₂-CH₂- | 1.62 | Multiplet | 2H | [10][11] |
| -C(CH₃)₃ | 1.43 | Singlet | 9H | [10][11] |
| (Data obtained in CDCl₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (100 MHz, CDCl₃, ppm): δ 156.15 (C=O, carbamate), 79.09 (quaternary C, tert-butyl), 39.61, 38.39, 33.26 (methylene carbons), 28.39 (methyl carbons, tert-butyl).[11]
Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry: Provides confirmation of the molecular weight (174.24 g/mol ). The exact mass is 174.136827821 Da.[3]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches from the amine and carbamate, and the strong C=O stretch of the carbamate group.
Section 5: Synthesis and Purification
The most common and efficient synthesis involves the selective mono-N-Boc protection of 1,3-diaminopropane.[1][2]
Experimental Protocol: Synthesis
Causality: The key to achieving mono-protection instead of di-protection is the use of a large excess of the starting diamine.[2] Statistically, this ensures that a molecule of di-tert-butyl dicarbonate (Boc₂O) is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus maximizing the yield of the desired product. The reaction is started at 0 °C to control the initial exotherm and then allowed to warm to room temperature for completion.[2]
Methodology:
-
Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) in a flask cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 1 hour.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]
-
Workup: After the reaction is complete, the solvent and excess diamine are typically removed under reduced pressure. The residue is then taken up in a suitable solvent for purification.
-
Purification: The crude product is purified by silica gel column chromatography. A typical eluent system starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate.[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a ninhydrin stain for visualization.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil or low melting solid.[1]
Section 6: Safety and Handling
Tert-butyl 3-aminopropylcarbamate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1][3][6] It may also be harmful if swallowed.[3][12]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[1][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be stored under an inert atmosphere (e.g., nitrogen) as it is air-sensitive and light-sensitive.[5][6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Conclusion
Tert-butyl 3-aminopropylcarbamate is a highly valuable and versatile synthetic building block with broad applications in organic and medicinal chemistry.[2] Its well-defined physicochemical properties, combined with its unique differential reactivity, provide chemists with a reliable tool for constructing complex molecules. A thorough understanding of its solubility, stability, and reactivity, as detailed in this guide, is essential for its safe and effective use in advancing research and drug discovery programs.
References
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- chemical and physical properties of tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- tert-Butyl N-(3-aminopropyl)
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (2025). Benchchem.
- tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- SAFETY DATA SHEET - N-BOC-1,3-Diaminopropane. (2011). Fisher Scientific.
- CAS 75178-96-0: tert-Butyl (3-aminopropyl)
- 75178-96-0 | tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- Supporting Information for an unspecified article. Royal Society of Chemistry.
- tert-Butyl (3-aminopropyl)carbamate | Biochemical Reagent. MedChemExpress.
- Supporting Information for an unspecified article. Source not specified.
- Analysis of tert-Butyl (3-aminopropyl)
- tert-Butyl N-(3-aminopropyl)carbamate - ¹³C NMR Chemical Shifts. SpectraBase.
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A Technical Guide to Tert-Butyl (3-Aminopropyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of tert-butyl (3-aminopropyl)carbamate, a critical bifunctional building block in contemporary organic synthesis and medicinal chemistry. Moving beyond a simple datasheet, we will dissect the causality behind its synthesis, the strategic advantages of its unique structure, and its versatile applications in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Core Molecular Characteristics and Physicochemical Properties
Tert-butyl (3-aminopropyl)carbamate, also widely known as N-Boc-1,3-diaminopropane, is a strategically designed molecule featuring a primary amine at one end and a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the other.[1][2] This differential protection is the key to its utility, allowing for selective, sequential chemical transformations.[1]
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 75178-96-0 | [2][3][4][5] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][5][6] |
| Molecular Weight | 174.24 g/mol | [2][3][7][8] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][2][6] |
| Melting Point | ~22 °C | [2][4] |
| Boiling Point | 203–271.7 °C | [2][4] |
| Density | ~0.998 g/mL at 20 °C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, dichloromethane) | [2][6] |
| Synonyms | N-Boc-1,3-diaminopropane, N-(tert-Butoxycarbonyl)-1,3-diaminopropane, (3-Aminopropyl)carbamic acid tert-butyl ester | [1][6][8] |
Synthesis and Mechanistic Rationale
The most prevalent and efficient synthesis of tert-butyl (3-aminopropyl)carbamate involves the selective mono-protection of 1,3-diaminopropane.[1][2] The thoughtful choice of reagents and reaction conditions is paramount to maximizing the yield of the desired mono-protected product over the di-protected byproduct.
The "Excess Diamine" Principle
The core of the synthesis is the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O).[1] From a mechanistic standpoint, both primary amines on the starting diamine are nucleophilic and capable of reacting with the electrophilic carbonyl carbons of Boc₂O. To favor mono-substitution, a large excess of 1,3-diaminopropane is employed.[1] This statistical approach ensures that a molecule of Boc₂O is far more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-Boc-protected byproduct.
Self-Validating Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. The validation steps, such as workup and purification, are designed to efficiently isolate the target compound from the excess starting material and byproducts.
Materials:
-
1,3-Diaminopropane (10 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-diaminopropane (10 eq.) in DCM. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 eq.) in DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over approximately 1 hour. Rationale: Slow addition minimizes localized high concentrations of Boc₂O, further suppressing di-substitution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Take up the resulting residue in water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Rationale: The desired product is significantly more soluble in the organic phase, while the excess protonated diamine and other salts remain in the aqueous layer.
-
Washing: Combine the organic layers and wash with brine (1x). Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (if necessary): The product, often obtained as a colorless oil, is typically of high purity.[1] If further purification is required, column chromatography on silica gel can be performed.[2]
Applications in Drug Development: A Bifunctional Linchpin
The true value of tert-butyl (3-aminopropyl)carbamate lies in its bifunctional nature, which makes it an invaluable linker and scaffold component in synthesizing complex therapeutic agents.[1][2] The free primary amine serves as a nucleophilic handle for immediate reaction, while the Boc-protected amine remains inert, awaiting a strategic deprotection step.[1]
Key Application Areas:
-
Linker Chemistry: The 1,3-diaminopropane unit is a common linker used to connect different pharmacophores, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs) or kinase inhibitors.[1] The workflow allows for controlled, directional synthesis.
-
Polyamine Analogue Synthesis: Polyamines like spermidine and spermine are vital for cell proliferation, making their derivatives intriguing targets for cancer research.[1] This building block provides a core structural motif for creating novel polyamine analogues.[1][7]
-
Scaffold Elaboration: The free amine can be functionalized via acylation, alkylation, or reductive amination.[1] Subsequently, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM), revealing a new primary amine for further molecular elaboration. This orthogonality is a cornerstone of modern multi-step synthesis.[1]
Safety and Handling: A Non-Negotiable Priority
Authoritative safety data sheets classify tert-butyl (3-aminopropyl)carbamate as a corrosive substance that can cause severe skin burns and eye damage.[2][8][9] Ingestion may be harmful and can cause severe damage to internal tissues.[8][10] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All handling of this chemical must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[9]
-
Hand Protection: Double gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber) is recommended.[9]
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are essential. A face shield should be worn over goggles when handling larger quantities.[9]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, preferably under an inert atmosphere.[3][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
By understanding the fundamental chemistry, synthetic strategy, and diverse applications of tert-butyl (3-aminopropyl)carbamate, researchers can effectively and safely harness its power to accelerate the discovery and development of novel therapeutics.
References
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Chemsrc. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. [Link]
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PubChem. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700. [Link]
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AxisPharm. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. [Link]
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PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-1,3-diaminopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Mono-Protected Diamines
In the landscape of modern medicinal chemistry and organic synthesis, N-Boc-1,3-diaminopropane stands out as a pivotal building block.[1][2] As a mono-protected diamine, it offers a strategic advantage: the ability to selectively functionalize one amino group while the other remains masked by the tert-butoxycarbonyl (Boc) protecting group.[2][3] This differential reactivity is crucial for the construction of complex molecules, including polyamine analogues, which are instrumental in developing therapeutics targeting pathways involved in cell proliferation and cancer.[1] This guide provides a comprehensive exploration of the synthesis, purification, and detailed characterization of N-Boc-1,3-diaminopropane, offering field-proven insights for its effective utilization.
Synthesis of N-Boc-1,3-diaminopropane: A Mechanistic and Practical Overview
The synthesis of N-Boc-1,3-diaminopropane is a classic example of amine protection, a fundamental transformation in organic chemistry.[4] The reaction involves the nucleophilic attack of an amine on di-tert-butyl dicarbonate (Boc anhydride), resulting in the formation of a stable carbamate.[3]
The "Why" Behind the Method: Controlling Stoichiometry for Mono-Protection
The primary challenge in synthesizing N-Boc-1,3-diaminopropane is achieving selective mono-protection over di-protection. This is accomplished by carefully controlling the stoichiometry of the reactants. A large excess of 1,3-diaminopropane is used relative to the Boc anhydride. This ensures that the Boc anhydride is more likely to react with an unprotected diamine molecule rather than the already mono-protected product, thereby maximizing the yield of the desired compound.
Reaction Mechanism
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[3] The process unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,3-diaminopropane attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This initial step forms a tetrahedral intermediate.[3]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[3]
-
Byproduct Decomposition: The tert-butyl carbonate subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3]
It is crucial to perform this reaction in a well-ventilated area or under a fume hood, as the evolution of CO2 gas can cause pressure buildup in a closed system.[5][6]
Caption: Workflow for the synthesis of N-Boc-1,3-diaminopropane.
Detailed Experimental Protocol
This protocol is a robust and validated method for the synthesis of N-Boc-1,3-diaminopropane.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | 20.0 g | 0.270 mol |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 3.75 g | 0.0172 mol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~74 mL | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | - | 3 x 50 mL | - |
| Water | H₂O | - | 2 x 50 mL | - |
| Brine (Saturated NaCl solution) | NaCl | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-diaminopropane (20.0 g, 172 mmol) in 50 mL of dichloromethane (DCM).[7] Cool the suspension to 0°C using an ice bath.[7]
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (3.75 g, 17.2 mmol) in 24 mL of DCM.[7] Slowly add this solution to the cooled suspension of 1,3-diaminopropane over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[7]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]
-
Purification: The crude product, typically an oil, can be further purified by column chromatography on silica gel to obtain pure N-Boc-1,3-diaminopropane.[7]
Characterization: A Multi-faceted Approach to Confirm Identity and Purity
Thorough characterization is essential to confirm the successful synthesis and purity of N-Boc-1,3-diaminopropane. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For N-Boc-1,3-diaminopropane, the IR spectrum will exhibit characteristic peaks:
-
N-H Stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹, while the carbamate N-H will show a single band in a similar region.[8]
-
C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc protecting group.
-
C-N Stretching: This will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.[8] The expected chemical shifts (in ppm, relative to TMS) for N-Boc-1,3-diaminopropane are:
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~1.6 ppm (quintet, 2H): The protons on the central carbon of the propane chain (-CH₂-CH₂-CH₂-).
-
~2.7 ppm (triplet, 2H): The protons on the carbon adjacent to the free amine (-CH₂-NH₂).
-
~3.1 ppm (quartet, 2H): The protons on the carbon adjacent to the Boc-protected amine (-CH₂-NHBoc).
-
The protons on the nitrogen atoms (NH and NH₂) will appear as broad signals and their chemical shifts can vary depending on the solvent and concentration.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8] For N-Boc-1,3-diaminopropane (C₈H₁₈N₂O₂), the expected molecular weight is 174.24 g/mol .[1][9] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 175.
Chromatographic Techniques
-
Gas Chromatography (GC): GC can be used to assess the purity of N-Boc-1,3-diaminopropane.[10][11] A pure sample will show a single major peak in the chromatogram.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment.[13] Using a suitable column and mobile phase, the purity of the synthesized compound can be accurately determined.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-1,3-diaminopropane is presented below.
| Property | Value |
| CAS Number | 75178-96-0[1] |
| Molecular Formula | C₈H₁₈N₂O₂[1] |
| Molecular Weight | 174.24 g/mol [1] |
| Appearance | Colorless to white liquid or low melting solid[1] |
| Melting Point | 22 °C (lit.)[1] |
| Boiling Point | 203 °C (lit.)[1] |
| Density | 0.998 g/mL at 20 °C (lit.)[1] |
Conclusion: A Versatile Tool for Chemical Innovation
The synthesis and characterization of N-Boc-1,3-diaminopropane are fundamental processes for any research program that relies on this versatile building block. The ability to reliably produce and validate the purity of this compound is paramount for the successful synthesis of more complex and biologically active molecules. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their synthetic endeavors.
References
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]
- Vanden Heuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1964). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 36(8), 1550–1560.
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ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Boc-1,3-propanediamine (≥97.0% (GC/NT)). Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
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- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Tert-butyl 3-aminopropylcarbamate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Building Block
Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, stands as a cornerstone in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1] Its bifunctional nature, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, offers a strategic advantage for the controlled introduction of a 1,3-diaminopropane moiety into complex molecular architectures.[1][2] The success of any synthetic endeavor hinges on a profound understanding of the physicochemical properties of its components, with solubility being a paramount consideration. A comprehensive grasp of a compound's solubility profile is critical for reaction optimization, purification, formulation, and ultimately, for ensuring the reproducibility and scalability of chemical processes.[3]
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For tert-butyl 3-aminopropylcarbamate, several key features dictate its solubility behavior:
-
Polar Functional Groups: The presence of a primary amine (-NH₂) and a carbamate (-NHCOO-) group imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar solvents.[3]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group, while contributing to the overall molecular weight, also introduces a non-polar, sterically bulky aliphatic region. This feature can influence its solubility in less polar or non-polar solvents.[4]
-
Molecular Weight: With a molecular weight of 174.24 g/mol , tert-butyl 3-aminopropylcarbamate is a relatively small molecule, which generally favors solubility.[2]
-
Physical State: It exists as a colorless to pale yellow liquid or a low melting solid (melting point ~22 °C), which can impact the kinetics of dissolution.[1][2]
The interplay of these structural characteristics results in a molecule with a nuanced solubility profile, generally favoring polar organic solvents.
Solubility Profile of Tert-butyl 3-aminopropylcarbamate
Qualitative Solubility
Based on available literature and safety data sheets, tert-butyl 3-aminopropylcarbamate is qualitatively described as being soluble in a range of polar organic solvents.[2][4] This is attributed to the ability of its primary amine and carbamate functionalities to engage in hydrogen bonding with solvent molecules.[3]
Commonly cited solvents in which it is soluble include:
It is generally considered to be sparingly soluble to insoluble in water and non-polar solvents like hexanes.[3]
Quantitative Solubility Data
Comprehensive quantitative solubility data for tert-butyl 3-aminopropylcarbamate in a variety of organic solvents is not extensively reported in peer-reviewed literature. However, a key data point has been established in a common solvent used in early-stage drug discovery:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | ~0.574 | Not Specified | [3] |
Note: Ultrasonic assistance may be required to achieve this solubility in DMSO, and the hygroscopic nature of DMSO can influence the results.[3]
The lack of a comprehensive public dataset underscores the importance for researchers to experimentally determine the solubility of tert-butyl 3-aminopropylcarbamate in the specific solvent systems relevant to their applications. The following sections provide a detailed framework for this determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of tert-butyl 3-aminopropylcarbamate is not a static property but is influenced by several external factors. A thorough understanding of these variables is crucial for controlling and optimizing experimental conditions.
Caption: Key factors influencing the solubility of tert-butyl 3-aminopropylcarbamate.
-
Temperature: The dissolution of a solid in a liquid is a thermodynamic process. For many compounds, solubility increases with temperature as the process is endothermic. However, this relationship should be determined empirically for each solute-solvent system.
-
Solvent Properties: The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and dielectric constant of the solvent will significantly impact its ability to solvate tert-butyl 3-aminopropylcarbamate.
-
pH of the Medium: The primary amine group in tert-butyl 3-aminopropylcarbamate has a basic character. In acidic conditions, this amine can be protonated to form an ammonium salt. This salt form is generally more polar and, consequently, may exhibit significantly different solubility characteristics, particularly in protic solvents.
-
Purity of the Compound: The presence of impurities can affect the measured solubility. It is imperative to use a well-characterized and purified sample of tert-butyl 3-aminopropylcarbamate for accurate solubility determination.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Caption: Experimental workflow for thermodynamic solubility determination.
Materials and Equipment
-
Tert-butyl 3-aminopropylcarbamate (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl 3-aminopropylcarbamate to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step must be performed carefully to avoid disturbing the solid pellet.
-
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
-
Prepare a standard curve using known concentrations of tert-butyl 3-aminopropylcarbamate in the same solvent to accurately quantify the concentration in the diluted samples.
-
-
Calculation:
-
Determine the concentration of tert-butyl 3-aminopropylcarbamate in the diluted sample from the standard curve.
-
Calculate the original solubility in the solvent by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
-
Safety and Handling Considerations
Tert-butyl 3-aminopropylcarbamate is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It may also be harmful if swallowed.[5] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][5] Store the compound in a tightly sealed container in a cool, dry place.[2]
Conclusion
While a comprehensive public database of the quantitative solubility of tert-butyl 3-aminopropylcarbamate in a wide array of organic solvents remains to be fully established, its qualitative solubility in polar organic solvents is well-recognized. This technical guide has provided a detailed overview of the physicochemical properties that govern its solubility, synthesized the available data, and, most critically, presented a robust, step-by-step experimental protocol for the determination of its thermodynamic solubility. By empowering researchers with both the theoretical understanding and the practical methodology, this guide serves as an essential resource for the effective and scientifically sound application of this versatile building block in pioneering research and development.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
-
PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]
- CymitQuimica. (n.d.). CAS 75178-96-0: tert-Butyl (3-aminopropyl)
- ChemicalBook. (2025). tert-Butyl N-(3-aminopropyl)
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-aminopropylcarbamate
Introduction: The Structural Significance of Tert-butyl 3-aminopropylcarbamate
Tert-butyl 3-aminopropylcarbamate, a key bifunctional molecule, is a cornerstone in the synthesis of complex organic structures, particularly in pharmaceutical and materials science.[1] Its utility stems from the orthogonal reactivity of its two amine groups: a primary amine available for immediate reaction and a carbamate-protected amine that can be deprotected in a later synthetic step.[1] This differential protection scheme allows for precise, stepwise molecular construction.
The unequivocal confirmation of its structure and purity is therefore not merely a procedural step but a critical prerequisite for its successful application. This guide provides an in-depth analysis of the spectroscopic data of tert-butyl 3-aminopropylcarbamate, offering not just the data itself, but the rationale behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on the precise characterization of such foundational molecules.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of tert-butyl 3-aminopropylcarbamate.
Caption: Chemical structure of tert-butyl 3-aminopropylcarbamate.
Each spectroscopic technique probes different aspects of this structure, providing complementary information to build a complete analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl 3-aminopropylcarbamate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition
A standard approach for acquiring a high-quality ¹H NMR spectrum of tert-butyl 3-aminopropylcarbamate is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[3]
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.[2]
-
Data Interpretation and Causality
The ¹H NMR spectrum of tert-butyl 3-aminopropylcarbamate in CDCl₃ displays five distinct signals, each corresponding to a unique proton environment in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | 1.43 | Singlet | 9H |
| -CH ₂-CH₂-NH₂ | 1.62 | Multiplet | 2H |
| -CH ₂-NH₂ | 2.76 | Triplet | 2H |
| -CH ₂-NHBoc | 3.21 | Triplet | 2H |
| -NH - | 4.90 | Broad Singlet | 1H |
Table 1: ¹H NMR Spectral Data of Tert-butyl 3-aminopropylcarbamate in CDCl₃.[4][5]
-
The 9H Singlet at 1.43 ppm: This signal is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises because there are no adjacent protons to cause splitting. Its upfield chemical shift is due to the shielding effect of the electron-donating alkyl groups.
-
The 2H Multiplet at 1.62 ppm: This signal corresponds to the central methylene group of the propyl chain. It appears as a multiplet (specifically, a quintet or pentet) due to coupling with the adjacent methylene groups on both sides.
-
The 2H Triplet at 2.76 ppm: This triplet is assigned to the methylene group adjacent to the primary amine. The triplet splitting pattern is a result of coupling to the two protons of the neighboring methylene group. The downfield shift compared to a simple alkane is due to the deshielding effect of the adjacent electronegative nitrogen atom.
-
The 2H Triplet at 3.21 ppm: This signal represents the methylene group attached to the carbamate nitrogen. It is the most downfield of the methylene signals due to the stronger electron-withdrawing effect of the carbamate group compared to the primary amine.
-
The 1H Broad Singlet at 4.90 ppm: This broad signal is characteristic of the N-H proton of the carbamate. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is standard.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 256 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]
-
Relaxation Delay (d1): A 2-second delay is generally sufficient for qualitative analysis.
-
Data Interpretation and Causality
The proton-decoupled ¹³C NMR spectrum in CD₃OD shows five distinct signals, confirming the number of unique carbon environments.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | 28.7 |
| -C H₂-CH₂-NH₂ | 34.0 |
| -C H₂-NH₂ | 39.5 |
| -C H₂-NHBoc | 40.5 |
| -C (CH₃)₃ | 79.5 |
| -C =O | 158.0 |
Table 2: ¹³C NMR Spectral Data of Tert-butyl 3-aminopropylcarbamate in CD₃OD. (Note: Approximate values compiled from various sources, solvent can affect shifts).[7]
-
Aliphatic Carbons (28.7 - 40.5 ppm): The signals for the methyl and methylene carbons appear in the expected aliphatic region. The chemical shifts are influenced by the proximity to electronegative atoms, with the carbons closer to nitrogen appearing further downfield.
-
Quaternary Carbon of t-butyl (79.5 ppm): The quaternary carbon of the tert-butyl group is significantly downfield due to its attachment to the electron-withdrawing oxygen atom of the carbamate.
-
Carbonyl Carbon (158.0 ppm): The carbonyl carbon of the carbamate group appears at a characteristic downfield chemical shift, which is a key indicator of this functional group.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid or low-melting solid like tert-butyl 3-aminopropylcarbamate, the simplest method is to place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Causality
The IR spectrum of tert-butyl 3-aminopropylcarbamate exhibits several key absorption bands that confirm the presence of the primary amine and the secondary carbamate functionalities.[8]
| Vibrational Mode | Observed Frequency (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | ~3360, ~3290 | Primary Amine (-NH₂) |
| N-H Bend (scissoring) | ~1570 | Primary Amine (-NH₂) |
| N-H Bend | ~1520 | Secondary Amine (in carbamate) |
| C=O Stretch | ~1690 | Carbamate (-NHCOO-) |
| C-H Stretch (sp³) | ~2870-2970 | Alkyl groups |
Table 3: Key IR Absorption Bands for Tert-butyl 3-aminopropylcarbamate.[8]
-
Primary Amine Vibrations: The two distinct peaks around 3360 and 3290 cm⁻¹ are a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes, respectively.[8] The N-H bending vibration around 1570 cm⁻¹ further confirms its presence.
-
Carbamate Vibrations: The strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carbamate group.[9][10] The peak around 1520 cm⁻¹ is attributed to the N-H bending of the secondary amine within the carbamate.
-
Alkyl C-H Stretches: The series of absorptions between 2870 and 2970 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the propyl chain and the tert-butyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) or by direct infusion.[3] Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for direct infusion, typically yielding the protonated molecule [M+H]⁺.
-
Instrumentation: A quadrupole or ion trap mass analyzer is commonly used.
-
Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (174.24 g/mol ).[11]
Data Interpretation and Causality
The mass spectrum will show a molecular ion peak (or a protonated molecular ion peak) and several fragment ions.
Caption: Plausible mass spectrometry fragmentation pathways of tert-butyl 3-aminopropylcarbamate.
-
Molecular Ion: The molecular weight of tert-butyl 3-aminopropylcarbamate is 174.24 g/mol .[11] In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 175.[12] In EI-MS, the molecular ion peak at m/z 174 may be observed.
-
Characteristic Fragments: The Boc (tert-butyloxycarbonyl) protecting group gives rise to characteristic fragment ions.
-
Loss of isobutylene (m/z 56): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a peak at [M-56]⁺.[13][14][15]
-
Loss of a tert-butyl radical (m/z 57): The loss of a tert-butyl radical (•C₄H₉) results in a fragment at [M-57]⁺.[16]
-
Formation of the tert-butyl cation (m/z 57): A prominent peak at m/z 57 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) is also frequently observed.[16]
-
Conclusion: A Unified Spectroscopic Identity
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of tert-butyl 3-aminopropylcarbamate. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key amine and carbamate functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. This multi-technique approach ensures the highest level of confidence in the identity and purity of this vital synthetic building block, underpinning the integrity of subsequent research and development endeavors.
References
- BenchChem. (2025). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide. BenchChem.
- BenchChem. (2025). Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide. BenchChem.
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. BenchChem.
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. Retrieved from [Link]
-
Perinu, C., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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The Versatile Operon: Unlocking Synthetic Pathways with the Bifunctional Nature of Tert-butyl 3-aminopropylcarbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, stands as a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1] Its value is derived from a unique bifunctional structure, featuring a nucleophilic primary amine at one terminus and a carbamate-protected primary amine at the other.[1] This arrangement provides chemists with a powerful tool for the controlled, sequential introduction of the 1,3-diaminopropane moiety into a diverse array of molecular architectures.[1] The differential reactivity of the two amino groups—one immediately reactive and the other latent—allows for strategic, multi-step syntheses with a high degree of precision. This guide offers a comprehensive exploration of the synthesis, chemical properties, and wide-ranging applications of this versatile reagent, with a particular focus on its utility in pharmaceutical research, including its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) and in the synthesis of complex bioactive molecules.[1][2] Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to provide field-proven insights and facilitate its practical application in the laboratory.
Core Principles: The Bifunctional Advantage
The synthetic power of tert-butyl 3-aminopropylcarbamate originates from the orthogonal nature of its two amino groups. The terminal primary amine serves as a potent nucleophile, ready to engage in a variety of classical amine reactions. In contrast, the second amino group is masked by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and hydrogenolytic environments, yet it can be cleaved cleanly and efficiently under acidic conditions.[1][3] This "on/off" capability is the key to its role as a versatile building block, allowing chemists to dictate the sequence of bond formation with exceptional control.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 75178-96-0 | [4][5] |
| Molecular Formula | C₈H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [4][6] |
| Melting Point | 22 °C | [4][7] |
| Boiling Point | 203 °C (lit.) | [4] |
| Density | 0.998 g/mL at 20 °C (lit.) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, dichloromethane) | [4][6] |
Safety and Handling
As a corrosive substance, tert-butyl 3-aminopropylcarbamate can cause severe skin burns and eye damage and may be harmful if swallowed.[4][5] All handling must be conducted in a well-ventilated fume hood. The use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] The compound should be stored in a tightly sealed container in a cool, dry place.[4]
The Synthetic Toolkit: Exploiting the Free Primary Amine
The unmasked primary amine is a versatile handle for a multitude of chemical transformations, allowing for the covalent attachment of the 1,3-diaminopropane linker to a molecule of interest.[1]
Caption: Core reactions of the primary amine of tert-butyl 3-aminopropylcarbamate.
Acylation: Forging Amide Bonds
The acylation of the primary amine is a fundamental transformation, readily achieved with acyl chlorides, anhydrides, or activated esters to form robust amide bonds.[1] This reaction is the principal method for integrating the protected diamine linker into peptides, peptidomimetics, and other complex molecular frameworks.[1] The resulting amide is stable, providing a reliable connection point for subsequent synthetic manipulations.
Reductive Amination: Diversifying Structure
Reductive amination offers an efficient and highly versatile pathway for the N-alkylation of the primary amine with a vast range of aldehydes and ketones.[1] The causality behind this choice is its operational simplicity and broad substrate scope. The reaction typically proceeds via the in situ formation of an imine intermediate, which is then immediately reduced by a mild hydride source like sodium triacetoxyborohydride (STAB).[1] This avoids the isolation of the often-unstable imine and minimizes side reactions, making it a trustworthy and high-yielding method for introducing diverse substituents.[1][8]
Experimental Protocol: Reductive Amination
-
Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.[1]
Sulfonylation and Urea Formation
The nucleophilic amine readily reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides, a critical functional group in many therapeutic agents.[1] Similarly, reaction with isocyanates and isothiocyanates provides a direct and efficient route to ureas and thioureas, respectively.[1] These reactions further expand the synthetic utility of the building block, enabling access to a wider chemical space in drug discovery programs.
The Latent Functionality: The Power of the Boc Group
The Boc group's role is to remain inert during the initial modifications of the primary amine and then be removed at a strategic point to reveal a new reactive site. This orthogonality is a cornerstone of modern multi-step synthesis.[3][9]
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection relies on treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism is a self-validating system based on fundamental carbocation chemistry.
Caption: The mechanism of acid-catalyzed Boc deprotection.
The process begins with the protonation of the carbamate oxygen, which weakens the C-O bond.[3] This is followed by the collapse of the protonated intermediate to release the free amine (as its conjugate acid), carbon dioxide, and a highly stable tertiary carbocation (the tert-butyl cation).[3][10] The stability of this carbocation is the thermodynamic driving force for the reaction. In the presence of nucleophilic scavengers, the cation can be trapped; otherwise, it typically eliminates a proton to form isobutylene gas.[3]
Standard Deprotection Protocols: A Comparative Guide
The choice of deprotection agent is dictated by the substrate's sensitivity and the desired final salt form.
| Method | Reagent | Typical Conditions | Advantages | Considerations |
| TFA | Neat Trifluoroacetic Acid or 20-50% in DCM | 0°C to RT, 30 min - 2 h | Fast, efficient, volatile byproduct | Harshly acidic, can cleave other acid-labile groups.[11][12] |
| HCl | 4M HCl in 1,4-Dioxane or Ethyl Acetate | RT, 1-4 h | Yields the hydrochloride salt directly, often precipitates | Dioxane is a peroxide-former; may be slower than TFA.[3] |
| Lewis Acid | TMSI, ZnBr₂ | RT, overnight | Milder conditions for some substrates | Reagents can be moisture-sensitive; may require specific workup.[11] |
Protocol 3.2.1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.
-
Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed (usually 30-60 minutes).[3]
-
Remove the solvent and excess TFA under reduced pressure.
-
Workup: To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
Protocol 3.2.2: Deprotection using HCl in Dioxane
-
Dissolve or suspend the Boc-protected substrate in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS. The product hydrochloride salt often precipitates from the solution.
-
Upon completion, the solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove non-polar impurities.[3]
-
Dry the resulting solid under vacuum.
Application in Complex Molecular Architectures
The true power of tert-butyl 3-aminopropylcarbamate is realized in its application to the synthesis of complex, high-value molecules.
Workflow in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the bifunctional nature of this reagent allows it to act as a non-alpha-amino acid building block or a linker to attach other moieties to a peptide chain.
Caption: Workflow for incorporating the linker in Solid-Phase Peptide Synthesis.
The free primary amine is coupled to the N-terminus of the resin-bound peptide using standard peptide coupling conditions.[1] After incorporation, the Boc group is removed under acidic conditions (e.g., TFA), which are orthogonal to the Fmoc-based protection strategy often used for the peptide backbone itself.[13] This unmasks a new primary amine on the linker, which can then be used for further peptide chain elongation or for the attachment of reporter groups, fluorophores, or other molecules.
Case Study: A Critical Linker in PROTAC Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14][15] The linker connecting the target-binding ligand and the E3-binding ligand is critical for efficacy. Tert-butyl 3-aminopropylcarbamate is an ideal starting point for building these linkers.[2][16]
Caption: Role as a central linker component in a PROTAC molecule.
In a typical PROTAC synthesis, the primary amine of tert-butyl 3-aminopropylcarbamate can be acylated by a carboxylic acid derivative of the E3 ligase ligand. Following this, the Boc group is removed to reveal the terminal amine, which is then coupled to an activated carboxylic acid on the target-binding ligand, completing the assembly of the PROTAC.[14][17]
Synthesis of Polyamine Analogues
Natural polyamines like spermidine and spermine are vital for cell growth, and their analogues are investigated as potential anticancer agents.[1] Tert-butyl 3-aminopropylcarbamate provides the core 1,3-diaminopropane unit for these structures, enabling the systematic synthesis of libraries of polyamine derivatives for structure-activity relationship (SAR) studies.[1][7][18]
Synthesis and Purification
The most common and efficient synthesis involves the selective mono-protection of 1,3-diaminopropane.[1] The causality behind using a large excess of the diamine is Le Châtelier's principle; it statistically favors the reaction of a molecule of di-tert-butyl dicarbonate (Boc₂O) with only one of the two available amino groups on different diamine molecules, thus minimizing the formation of the undesired di-protected byproduct.
Protocol 5.1: Efficient Mono-Boc Protection of 1,3-Diaminopropane
-
Set up a round-bottom flask with a stir bar and cool to 0 °C in an ice bath.
-
Add a solution of 1,3-diaminopropane (5-10 equivalents) in dichloromethane (DCM).
-
Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.[1]
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate. The excess water-soluble diamine remains in the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product, typically as a colorless oil or low-melting solid.[1]
Conclusion
Tert-butyl 3-aminopropylcarbamate is a testament to the power of strategic functional group protection in organic synthesis. Its bifunctional nature, characterized by a reactive primary amine and a selectively masked secondary amine, provides a reliable and versatile platform for chemists.[1] From its foundational role in building polyamine analogues to its critical application as a linker in cutting-edge therapeutics like PROTACs, this reagent empowers the construction of complex molecules with precision and control. The field-proven protocols and mechanistic understanding detailed in this guide underscore its status as an indispensable tool for researchers and scientists in the ongoing pursuit of novel chemical entities and advanced drug development.
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An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Tert-butyl 3-aminopropylcarbamate
Abstract
Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, stands as a cornerstone bifunctional building block in modern organic synthesis.[1][2] Its utility is fundamentally derived from the strategic presence of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth technical analysis of the Boc group's role, covering its chemical principles, the strategic advantages it confers, and its practical application in the synthesis and utilization of this versatile molecule. We will explore the mechanisms of protection and deprotection, the concept of orthogonality, and the critical role this reagent plays in the fields of medicinal chemistry and drug development.[1]
The Foundational Chemistry of the Boc Protecting Group
In complex organic synthesis, the ability to selectively mask a reactive functional group while transformations occur elsewhere in the molecule is paramount.[3][4] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its unique balance of stability and controlled lability.[5]
The Principle of Amine Protection
Amines are excellent nucleophiles and bases, a reactivity profile that can interfere with a wide range of synthetic transformations.[6] Converting an amine to a carbamate, such as a Boc-protected amine, effectively neutralizes this reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity.[7][8] This allows for subsequent reactions that would otherwise be incompatible with a free amine.[7]
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[5][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final product.[5][9] The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[4]
Caption: General mechanism for Boc protection of a primary amine.
The Unique Stability and Lability Profile
The strategic genius of the Boc group lies in its acid-labile nature.[11][12] It is exceptionally stable under basic, neutral, and many nucleophilic and reductive conditions, yet it can be cleanly and efficiently removed with moderate to strong acids.[3][13]
This acid-lability is a direct consequence of the tert-butyl group, which can form a highly stable tertiary carbocation upon cleavage.[6] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[9][14] This is followed by the loss of the stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to regenerate the free amine, which is typically isolated as its corresponding acid salt.[5][14]
Caption: Selective reactions enabled by the Boc group.
Orthogonal Protection Strategies
"Orthogonality" in synthesis refers to the ability to remove one protecting group in the presence of others using specific, non-interfering conditions. [15]The Boc group is a cornerstone of this strategy. It is acid-labile, making it orthogonal to:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed by base (e.g., piperidine). [13][16]* Cbz (Carbobenzyloxy) group: Removed by catalytic hydrogenolysis. [6][16] This orthogonality is critical in multi-step syntheses, such as solid-phase peptide synthesis, where different amino groups must be deprotected at different stages of the sequence. [8][16]A synthetic intermediate could bear both a Boc-protected amine and an Fmoc-protected amine; the chemist can choose to deprotect either one selectively by simply choosing to treat the molecule with acid or base, respectively. [15]
Applications in Drug Discovery and Development
The unique structure of tert-butyl 3-aminopropylcarbamate makes it an invaluable linker and building block in medicinal chemistry. [1][17]
-
Linker Chemistry: The 1,3-diaminopropane backbone serves as an ideal spacer to connect two different molecular fragments, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or a warhead and a ligand in proteolysis-targeting chimeras (PROTACs). The Boc group allows for the controlled, sequential attachment of these fragments. [1]* Synthesis of Polyamines: It is a key starting material for the synthesis of natural and synthetic polyamines and their analogues, which are important targets in cancer research. [1]* Peptidomimetics: The protected diamine can be incorporated into peptide-like structures to modify their properties, such as stability against enzymatic degradation or receptor binding affinity. [1]
Conclusion
The role of the Boc protecting group in tert-butyl 3-aminopropylcarbamate is not merely passive; it is the central strategic element that defines the reagent's utility. By rendering one amine unreactive in a predictable and reversible manner, the Boc group imparts a crucial element of control and selectivity. Its robust stability to a wide range of conditions, coupled with its clean, acid-triggered removal, allows chemists to perform complex, multi-step transformations with precision. This makes tert-butyl 3-aminopropylcarbamate an indispensable tool for researchers, scientists, and drug development professionals, enabling the construction of complex molecular architectures that are central to the advancement of medicine and materials science.
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Journal of the American Chemical Society. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Anhydride. Retrieved from [Link]
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Oreate AI Blog. (2025). Understanding Boc Anhydride: A Key Player in Organic Chemistry. Retrieved from [Link]
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University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]
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Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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The Journal of Organic Chemistry. (1973). Some novel, acid-labile amine protecting groups. Retrieved from [Link]
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Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Retrieved from [Link]
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ResearchGate. (2014). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
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Organic Syntheses. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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An In-depth Technical Guide on the Safety and Handling of N-Boc-1,3-diaminopropane
This guide provides comprehensive safety and handling protocols for N-Boc-1,3-diaminopropane (CAS No. 75178-96-0), a critical intermediate in pharmaceutical and chemical synthesis.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Section 1: Chemical and Physical Properties
N-Boc-1,3-diaminopropane, also known as tert-butyl N-(3-aminopropyl)carbamate, is a mono-protected diamine that serves as a versatile building block in organic synthesis.[2] Its Boc (tert-butoxycarbonyl) protecting group allows for selective reactions, making it invaluable in the synthesis of complex molecules like peptide-based therapeutics.[1][3]
Table 1: Physicochemical Properties of N-Boc-1,3-diaminopropane
| Property | Value | References |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Appearance | Colorless to white liquid or low melting solid | [1][2][4] |
| Melting Point | 22 °C (lit.) | [1][2] |
| Boiling Point | 203 °C (lit.) | [1][2] |
| Density | 0.998 g/mL at 20 °C (lit.) | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |
Section 2: Hazard Identification and Safety Profile
N-Boc-1,3-diaminopropane is classified as a hazardous chemical and requires careful handling.[6] The primary hazards are severe skin corrosion and eye damage.[6]
Hazard Statements:
-
May cause respiratory irritation.[6]
Table 2: GHS Hazard Classifications
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Acute Toxicity (Oral) | Category 4 |
Source: Fisher Scientific SDS[6], Sigma-Aldrich[5]
The corrosive nature of this compound means that ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[6]
Section 3: Safe Handling and Storage Protocols
The causality behind stringent handling protocols is the compound's reactivity and potential for causing severe burns. A self-validating system of protocols ensures that risks are minimized at every step.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling N-Boc-1,3-diaminopropane to prevent any direct contact:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Gloves should be tested to EN 374 standards for chemical resistance.[9]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is required, and additional protective clothing may be necessary for larger quantities.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always use this chemical in a well-ventilated area.[10] A chemical fume hood is required for all operations that may generate dust or aerosols.[6]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[6]
Handling Procedures
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[6][10]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[10][11]
-
Ground/bond container and receiving equipment to prevent static discharge.[9]
Storage Conditions
N-Boc-1,3-diaminopropane is air-sensitive and requires specific storage conditions to maintain its stability.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]
-
The compound is hygroscopic; protect from moisture.[10]
Section 4: Emergency Procedures
Immediate and appropriate response to an emergency is critical to minimizing harm.
First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6] Wash contaminated clothing before reuse.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6][13]
-
Ingestion: Rinse mouth. DO NOT induce vomiting.[6] Call a physician or poison control center immediately.[13] Possible perforation of the stomach or esophagus should be investigated.[6]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[10]
-
Containment and Cleaning: Use personal protective equipment. Remove all sources of ignition.[10] Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable chemical waste disposal container.[10] Do not let the product enter drains.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[10][13]
-
Specific Hazards: The compound is a flammable liquid.[10] Vapors may form explosive mixtures with air.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[6]
Section 5: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Dispose of contents/container to an approved waste disposal plant.[6]
Section 6: Transportation Information
N-Boc-1,3-diaminopropane is regulated for transport.
-
DOT/TDG/IATA
-
UN Number: UN3259
-
Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (N-BOC-1,3-DIAMINOPROPANE)
-
Hazard Class: 8
-
Packing Group: III
-
Source: Fisher Scientific SDS[6]
Section 7: Applications and Experimental Protocols
N-Boc-1,3-diaminopropane is a key intermediate in various synthetic applications due to its mono-protected nature, which allows for selective functionalization.
Role in Synthesis
-
Pharmaceutical Development: It is a crucial building block in synthesizing pharmaceuticals, especially in creating peptide-based drugs.[1][3]
-
Polymer Chemistry: Used to modify polymer properties or create functionalized materials for coatings and adhesives.[1]
-
Organic Synthesis: Acts as a valuable reagent for forming complex molecules and as a cross-linking reagent.[1][14]
-
Bioconjugation: Employed to attach biomolecules to surfaces or other molecules, which is vital for developing targeted therapies and diagnostics.[1]
Illustrative Experimental Protocol: Synthesis of a Spermidine Analogue
This protocol is illustrative and should be adapted based on specific experimental goals and scaled appropriately. The causality for each step is explained to ensure a self-validating workflow.
Objective: To synthesize a simple N-alkylated spermidine analogue via reductive amination.
Materials:
-
N-Boc-1,3-diaminopropane
-
Aldehyde or ketone of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.
Step-by-Step Methodology:
-
Reaction Setup:
-
Protocol: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-1,3-diaminopropane (1 equivalent) in anhydrous DCM.
-
Causality: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with the reactive reagents and intermediates.
-
-
Imine Formation:
-
Protocol: Add the aldehyde/ketone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours.
-
Causality: This step allows for the formation of the imine intermediate, which is necessary for the subsequent reduction. The slight excess of the carbonyl compound drives the reaction to completion.
-
-
Reductive Amination:
-
Protocol: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature overnight.
-
Causality: STAB is a mild and selective reducing agent suitable for reductive aminations. Adding it portion-wise controls the reaction rate and temperature.
-
-
Workup:
-
Protocol: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate quench neutralizes any remaining acid and decomposes the excess reducing agent. The extraction and washing steps remove water-soluble byproducts and impurities.
-
-
Purification:
-
Protocol: Purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring high purity.
-
Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of N-Boc-1,3-diaminopropane.
Emergency Response Decision Tree
Caption: Decision-making process for emergency situations.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]
Sources
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- 4. N-BOC-1,3-diaminopropane, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. N-(tert-Butoxycarbonyl)-1,3-diaminopropane | 75178-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Navigating the Nomenclature: A Comprehensive Guide to Tert-butyl 3-aminopropylcarbamate and Its Synonyms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis and pharmaceutical development, precise communication is paramount. The unambiguous identification of reagents is the foundation upon which reproducible and reliable scientific outcomes are built. This guide provides a comprehensive overview of the various names, synonyms, and identifiers for the versatile chemical intermediate, tert-butyl 3-aminopropylcarbamate. A thorough understanding of this nomenclature is crucial for researchers conducting literature reviews, sourcing materials, and ensuring clarity in documentation.
Primary Identification and Chemical Structure
At its core, the molecule is defined by its IUPAC name and structure, which provides a universally understood description of its atomic arrangement.
The structure reveals a propyl chain with a primary amine at one terminus and a carbamate group at the other. The carbamate's nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.[3]
A Lexicon of Synonyms and Common Names
The compound is known by a multitude of synonyms, often arising from different naming conventions, supplier-specific nomenclature, or historical usage. Familiarity with these alternatives is essential for comprehensive database searching and procurement.
The most frequently encountered synonyms include:
The prevalence of "Boc" in many synonyms highlights the significance of the tert-butoxycarbonyl protecting group in its common laboratory use.
Key Chemical Identifiers
For unequivocal identification, standardized chemical identifiers are indispensable. These codes provide a direct link to comprehensive data in various chemical databases and regulatory inventories.
| Identifier | Value | Source(s) |
| CAS Registry Number | 75178-96-0 | [1][2][3][4][5][6][7][8][9][10][11] |
| PubChem CID | 2735700 | [1] |
| European Community (EC) Number | 628-600-3 | [1] |
| MDL Number | MFCD00210021 | [1][7][9][11] |
| InChI | InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | [1][2] |
| InChIKey | POHWAQLZBIMPRN-UHFFFAOYSA-N | [1][2][8] |
| SMILES | CC(C)(C)OC(=O)NCCCN | [1][2] |
Navigating the Nomenclature Landscape
The variety of names for a single compound can present challenges. The following diagram illustrates the relationship between the primary IUPAC name and its most common synonyms and identifiers, providing a visual map for navigating the nomenclature.
Caption: Nomenclature map for tert-butyl 3-aminopropylcarbamate.
Practical Implications in Research and Development
The primary application of tert-butyl 3-aminopropylcarbamate is as a versatile building block in organic synthesis.[3] The presence of both a protected amine and a free primary amine allows for selective functionalization at either end of the molecule. This makes it a valuable reagent in the synthesis of more complex molecules, including:
-
Pharmaceuticals: As an intermediate in the preparation of active pharmaceutical ingredients (APIs). The 3-aminopropyl moiety is a common structural motif in many biologically active compounds.[3]
-
Spermidine Analogues: Used in the synthesis of spermidine analogues, which are important in various biological processes.[12]
-
Biochemical Reagents: Employed as a biochemical reagent in life science research.[12][13]
Causality in Experimental Choices: The choice to use this specific bifunctional linker is often dictated by the need for orthogonal protecting group strategies. The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for reactions to be carried out at the free primary amine without affecting the protected amine. Subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine for further elaboration. This strategic protection and deprotection is a cornerstone of modern multi-step organic synthesis.
Protocol for Comprehensive Literature and Database Searching
To ensure a thorough search for information on tert-butyl 3-aminopropylcarbamate, it is imperative to utilize its various synonyms and identifiers.
Step-by-Step Methodology:
-
Start with the CAS Registry Number: A search using "75178-96-0" in databases such as SciFinder, Reaxys, PubChem, and Google Scholar will yield the most comprehensive and specific results, as the CAS number is a unique identifier.
-
Broaden the Search with Key Synonyms: Conduct subsequent searches using the most common synonyms, such as "N-Boc-1,3-propanediamine" and "tert-Butyl N-(3-aminopropyl)carbamate". This is particularly useful for capturing less formally indexed literature or supplier catalogs.
-
Utilize Structure and Substructure Searches: In chemical databases that allow for it, perform a structure or substructure search. This can help identify related compounds and reactions where tert-butyl 3-aminopropylcarbamate is used as a reactant or product, even if it is not explicitly named in the text.
-
Combine Terms: For more targeted searches, combine the CAS number or a key synonym with terms related to your specific application of interest (e.g., "75178-96-0 AND synthesis AND anticancer").
Self-Validating System: By cross-referencing the results obtained from searches using different identifiers and synonyms, a researcher can be confident in the comprehensive nature of their literature review. If multiple search strategies consistently lead to the same set of core references, it serves as a validation of the search's thoroughness.
Conclusion
A precise understanding of chemical nomenclature is not a trivial academic exercise; it is a fundamental requirement for efficient and accurate scientific research. For a compound as widely used as tert-butyl 3-aminopropylcarbamate, the ability to navigate its various synonyms and identifiers is a critical skill for any researcher in the chemical and pharmaceutical sciences. This guide provides the necessary tools to confidently identify, source, and research this important chemical intermediate, thereby fostering greater clarity and reproducibility in the scientific community.
References
-
PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Oakwood Chemical. N-(3-Aminopropyl)carbamic acid tert-butyl ester. [Link]
-
AxisPharm. tert-Butyl (3-aminopropyl)carbamate. [Link]
-
Chemsrc. tert-Butyl (3-aminopropyl)carbamate. [Link]
-
MySkinRecipes. 3-(N-Boc-N-methylamino)propylamine. [Link]
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- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 4. N-(tert-Butoxycarbonyl)-1,3-diaminopropane | 75178-96-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CAS 75178-96-0 | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 7. 75178-96-0 Cas No. | Propane-1,3-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. N-(3-Aminopropyl)carbamic acid tert-butyl ester [cymitquimica.com]
- 9. N-(3-Aminopropyl)carbamic acid tert-butyl ester [oakwoodchemical.com]
- 10. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]
- 11. CAS 75178-96-0 | tert-Butyl (3-aminopropyl)carbamate - Synblock [synblock.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
Methodological & Application
Protocol for the Selective Mono-Boc Protection of 1,3-Diaminopropane: An Application Note for Drug Development Professionals
Introduction: The Strategic Value of Mono-Protected Diamines in Synthesis
In the landscape of pharmaceutical and materials science, symmetrical diamines such as 1,3-diaminopropane are fundamental building blocks. Their utility, however, is often predicated on the ability to selectively functionalize one of the two primary amine groups. The mono-protected derivative, N-(tert-Butoxycarbonyl)-1,3-diaminopropane, is a cornerstone intermediate, enabling the sequential introduction of different functionalities, a critical step in the synthesis of complex molecules like polyamine analogues with potent biological activities.[1][2] The tert-butyloxycarbonyl (Boc) group is a favored choice for amine protection due to its robustness under a wide range of non-acidic conditions and the facility of its removal under mild acidic treatment.[3][4]
The primary challenge in preparing mono-Boc-1,3-diaminopropane lies in mitigating the formation of the di-protected byproduct, which arises from the similar reactivity of the two primary amine groups.[5] This guide provides a detailed exposition of two reliable protocols for the selective mono-Boc protection of 1,3-diaminopropane, delving into the mechanistic rationale and offering practical insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings of Selective Boc Protection
The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the (Boc)₂O, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.
Achieving mono-selectivity in a symmetrical diamine hinges on modulating the relative reactivity of the two amine functionalities. This can be accomplished through two primary strategies:
-
Statistical Control via Stoichiometry: By using a large excess of 1,3-diaminopropane relative to (Boc)₂O, the probability of a (Boc)₂O molecule encountering an unreacted diamine is significantly higher than it encountering a mono-protected diamine. This statistically favors the formation of the mono-Boc product. While effective, this method is less atom-economical and may be impractical if the diamine is a valuable starting material.[6]
-
Electronic Deactivation: By protonating one of the amine groups with an acid, its nucleophilicity is effectively nullified. The resulting ammonium salt is unreactive towards (Boc)₂O, leaving the remaining free amine to react selectively. This approach is highly efficient and allows for the use of near-stoichiometric amounts of the reagents.[7][8]
Experimental Protocols
This section details two distinct, field-proven protocols for the synthesis of N-(tert-Butoxycarbonyl)-1,3-diaminopropane.
Protocol 1: Selective Mono-Boc Protection Using Excess Diamine
This protocol leverages a stoichiometric imbalance to favor mono-protection. It is a straightforward method, particularly suitable when 1,3-diaminopropane is readily available and cost-effective.
Materials and Reagents:
-
1,3-Diaminopropane (reagent grade, ≥99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (reagent grade, ≥98%)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (10 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of 1,3-diaminopropane over a period of 1-2 hours.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (3 times), deionized water (2 times), and brine (1 time).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product, an oily substance, can be purified by vacuum distillation or column chromatography on silica gel to remove any residual starting material and the di-Boc byproduct.
Rationale Behind the Steps:
-
The use of a large excess of the diamine is a statistical control method to enhance the yield of the mono-protected product.
-
The slow, dropwise addition of (Boc)₂O at a low temperature helps to control the exothermicity of the reaction and further minimize the formation of the di-protected species.
-
The aqueous work-up with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts. The subsequent water and brine washes remove water-soluble impurities.
Protocol 2: Selective Mono-Boc Protection via In Situ Mono-protonation
This elegant one-pot procedure utilizes an acid to deactivate one of the amine groups, leading to high selectivity for mono-protection with near-stoichiometric amounts of reagents.[7][10][11]
Materials and Reagents:
-
1,3-Diaminopropane (reagent grade, ≥99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (reagent grade, ≥98%)
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (as a solution in a suitable solvent or generated in situ)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Mono-protonation: Dissolve 1,3-diaminopropane (1 equivalent) in anhydrous methanol in a round-bottom flask and cool to 0-5 °C in an ice bath.[5] To this solution, add a solution of trifluoroacetic acid (1 equivalent) in methanol dropwise.[5] Stir the mixture for 15-30 minutes at this temperature.
-
Boc Protection: To the solution containing the mono-protonated diamine, add a solution of (Boc)₂O (1 equivalent) in methanol. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and basify the aqueous solution to a pH > 12 with a NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
-
-
Purification: This method often yields a product of high purity that may not require further purification. However, if necessary, column chromatography can be employed.
Rationale Behind the Steps:
-
The addition of one equivalent of acid selectively protonates one of the amino groups, rendering it non-nucleophilic and directing the reaction to the other amine.
-
The use of methanol as a solvent is advantageous as it can keep all reagents and products in solution.[12]
-
The basic work-up deprotonates the ammonium salt of the product, making it soluble in the organic extraction solvent.
Data Presentation and Characterization
Table 1: Comparison of Key Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1: Excess Diamine | Protocol 2: Mono-protonation |
| Stoichiometry (Diamine:(Boc)₂O) | 10:1 | 1:1 (with 1 eq. of acid) |
| Solvent | Dichloromethane | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 2-4 hours |
| Typical Yield | ~84%[9] | 85%[5] |
| Purification | Vacuum distillation or Column Chromatography | Often minimal purification required |
Characterization of N-(tert-Butoxycarbonyl)-1,3-diaminopropane:
-
¹H NMR (in CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the nine protons of the tert-butyl group, and multiplets for the methylene protons of the propane backbone.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the propane chain.[13][14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺.
Visualizing the Workflow
Reaction Workflow Diagram
Caption: Comparative workflow for the two primary protocols for mono-Boc protection of 1,3-diaminopropane.
Troubleshooting and Field-Proven Insights
-
Formation of Di-Boc Byproduct: If a significant amount of the di-protected product is observed, especially in Protocol 1, ensure that the addition of (Boc)₂O is sufficiently slow and the initial reaction temperature is maintained at 0 °C. In Protocol 2, ensure the accurate addition of one equivalent of acid.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction time can be extended, and the progress monitored by TLC.
-
Purification Challenges: The mono-Boc product, the di-Boc byproduct, and the starting diamine have different polarities. A carefully chosen solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane) can effectively separate these components. The starting diamine is highly polar and will likely remain at the baseline on the TLC plate. The mono-Boc product is moderately polar, while the di-Boc product is the least polar.
Conclusion
The selective mono-Boc protection of 1,3-diaminopropane is a critical transformation for the synthesis of advanced intermediates in drug discovery and development. The choice between a protocol utilizing an excess of the diamine and one employing in situ mono-protonation will depend on the specific constraints of the synthesis, such as the cost of the starting materials and the desired scale of the reaction. Both methods, when executed with care, provide reliable and high-yielding routes to the desired mono-protected product. A thorough understanding of the underlying mechanistic principles and careful attention to the experimental details outlined in this guide will enable researchers to confidently and efficiently synthesize this valuable building block.
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. Journal of Organic Chemistry, 65(20), 6368-80. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Gaware, R., & Jordis, U. (2011). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). ResearchGate. [Link]
-
Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Ingenta Connect. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Li, M., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. [Link]
-
PubChem. 1,3-Propanediamine. [Link]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Incorporation of Tert-butyl 3-aminopropylcarbamate in Solid-Phase Peptide Synthesis
Introduction: Beyond the Canonical Amino Acids
In the landscape of modern peptide science, the strategic introduction of non-canonical linkers and spacers is a cornerstone of designing sophisticated therapeutic and diagnostic agents. Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, has emerged as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its bifunctional nature—a nucleophilic primary amine and a temporarily protected primary amine—provides a versatile handle for extending, modifying, or functionalizing peptides.
The tert-butyloxycarbonyl (Boc) protecting group is central to its utility, offering stability across a wide range of reaction conditions while being readily removable with moderate acid.[1][2] This orthogonality is fundamental to its seamless integration into standard SPPS workflows, particularly the Boc/Bzl strategy.[3] This guide provides an in-depth exploration of the applications and detailed protocols for using tert-butyl 3-aminopropylcarbamate to introduce a flexible 1,3-diaminopropane linker within a peptide sequence, a modification that can be pivotal in the development of peptide-drug conjugates (PDCs), peptide-nucleic acid (PNA) chimeras, and other advanced biomolecules.[4][5][6][7]
The Role of the Aminopropyl Linker
The incorporation of a 3-aminopropyl moiety serves several strategic purposes:
-
Spatial Extension: It acts as a flexible spacer, separating a functional moiety (like a drug or a fluorescent tag) from the core peptide sequence to minimize steric hindrance and preserve biological activity.
-
Functional Handle: The terminal primary amine, once deprotected, serves as a reactive site for conjugating a wide variety of molecules, including cytotoxic payloads in PDCs.[4]
-
Modulation of Physicochemical Properties: The introduction of the linker can influence the overall solubility, stability, and pharmacokinetic profile of the final conjugate.[8]
Core Methodology: Integration into Boc/Bzl SPPS
The following protocols are based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where the temporary Nα-Boc group is removed with trifluoroacetic acid (TFA), and more stable, benzyl-based side-chain protecting groups are removed at the final cleavage step with a strong acid like hydrogen fluoride (HF).[3][9][10]
Diagram: General Workflow
Caption: General workflow for incorporating the linker in Boc-SPPS.
Experimental Protocols
Protocol 1: Coupling of Tert-butyl 3-aminopropylcarbamate to the Peptide-Resin
This protocol details the acylation of the free N-terminal amine of the resin-bound peptide with tert-butyl 3-aminopropylcarbamate.
A. Materials & Reagents
-
Peptide-resin (e.g., on Merrifield or PAM resin)
-
Tert-butyl 3-aminopropylcarbamate
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% (v/v) DIEA in DCM
B. Step-by-Step Procedure
-
Resin Swelling: Place the peptide-resin (1.0 eq) in a suitable reaction vessel. Add DCM to swell the resin for 30-60 minutes with gentle agitation. Drain the solvent.[3]
-
Nα-Boc Deprotection:
-
Add 50% TFA in DCM to the resin. Agitate for a 5-minute pre-wash, then drain.[3]
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-25 minutes for complete deprotection.[3][11] The formation of tert-butyl cations during this step necessitates the use of scavengers if sensitive residues like Met or Trp are present.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by IPA (2x) and finally DCM (3x) to remove residual acid.[11]
-
-
Neutralization:
-
Add 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is essential for the subsequent coupling reaction.[10]
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vial, dissolve tert-butyl 3-aminopropylcarbamate (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal volume of DMF.
-
Add DIEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes. The base is critical for activating the coupling reagents.
-
Immediately add the activated linker solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Confirm the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x). Dry the resin under vacuum.
-
Table 1: Typical Reaction Parameters for Linker Coupling
| Parameter | Value/Reagent | Equivalents (relative to resin capacity) | Rationale |
| Linker | Tert-butyl 3-aminopropylcarbamate | 3.0 | A molar excess drives the reaction to completion. |
| Coupling Reagent | HBTU/HOBt | 2.9 / 3.0 | Forms a highly reactive activated ester for efficient acylation. |
| Base | DIEA | 6.0 | Acts as a proton scavenger to facilitate the coupling reaction. |
| Solvent | DMF/DCM | - | Excellent solvating properties for both reagents and the peptide-resin. |
| Reaction Time | 1-2 hours | - | Typically sufficient for complete coupling at room temperature. |
| Deprotection | 50% TFA in DCM | - | Standard condition for Boc group removal; strong enough for efficient cleavage without affecting most benzyl-based side-chain protecting groups.[3][11] |
Protocol 2: Final Cleavage and Deprotection
This protocol describes the ultimate step where the completed peptide, now containing the aminopropyl linker, is cleaved from the solid support, and all side-chain protecting groups are removed. Caution: Strong acids like HF are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
A. Materials & Reagents
-
Dried peptide-resin
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole, p-cresol, or a scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is critical to prevent side reactions caused by reactive carbocations generated during cleavage.[3]
-
Precipitation Solvent: Cold diethyl ether
B. Step-by-Step Procedure
-
Preparation: Place the dried peptide-resin (1 g) into the reaction vessel of an HF cleavage apparatus. Add the appropriate scavenger (e.g., 1 mL anisole).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill a calibrated amount of anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[11]
-
Cleavage Reaction:
-
Remove the dry ice bath and replace it with an ice water bath.
-
Stir the mixture at 0°C for 45-60 minutes.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation and Isolation:
-
Suspend the residue (resin and cleaved peptide) in cold diethyl ether.
-
Filter the mixture to separate the resin. The crude peptide should precipitate in the ether.
-
Wash the precipitated peptide thoroughly with additional cold ether to remove scavengers and cleaved protecting groups.[3][12]
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, high-purity product.
Diagram: Cleavage and Final Product
Caption: Final cleavage step releases the fully deprotected peptide.
Advanced Applications & Causality
A. Synthesis of Peptide-PNA Chimeras
Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral peptide-like backbone, making them valuable tools in antisense therapies.[6][7] The synthesis of PNA is often performed using SPPS methodologies.[13]
-
Causality: After coupling tert-butyl 3-aminopropylcarbamate (Protocol 1) and subsequently removing its terminal Boc group (using the deprotection step from Protocol 1), the resulting free primary amine on the resin serves as an ideal initiation point. PNA monomers can then be sequentially coupled to this amine using standard peptide coupling chemistry, enabling the synthesis of well-defined peptide-PNA conjugates.[14][15]
B. Development of Peptide-Drug Conjugates (PDCs)
PDCs are a promising therapeutic modality that uses a peptide to deliver a cytotoxic drug specifically to target cells, such as cancer cells.[4][5] The linker connecting the peptide and the drug is a critical component influencing the PDC's stability, efficacy, and safety.[8][16]
-
Causality: The aminopropyl linker introduced by this reagent is frequently used in PDC design. The terminal amine can be acylated to form a stable amide bond or, more commonly, reacted to form a carbamate linkage with the drug payload.[4] Carbamate linkers are particularly interesting as they can be designed to be cleaved by specific enzymes, like cathepsins, within the lysosomal environment of a target cell, ensuring controlled release of the active drug.[4][17] The stability and cleavage characteristics of this carbamate linkage are paramount for successful and targeted drug delivery.[4]
Conclusion
Tert-butyl 3-aminopropylcarbamate is more than a simple reagent; it is a strategic tool for the rational design of complex peptides. Its seamless integration into Boc-SPPS protocols allows for the precise installation of a functionalizable linker. Understanding the causality behind each step—from the acid-lability of the Boc group to the choice of coupling reagents and the critical role of scavengers during cleavage—empowers researchers to troubleshoot syntheses and innovate in the fields of drug delivery and diagnostics. The protocols and principles outlined in this guide provide a robust framework for harnessing the full potential of this versatile building block.
References
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Al-Ghanim, A., & Liu, D. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. [Link]
-
Poudel, L., et al. (2022). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]
-
Li, Y., et al. (2022). Research advances in peptide‒drug conjugates. PMC - NIH. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Poudel, L., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Yamaoki, Y., et al. (2019). Synthesis of Peptide Nucleic Acids (PNA) With a Crosslinking Agent to RNA and Effective Inhibition of Dicer. PubMed. [Link]
-
Li, C., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC - PubMed Central - NIH. [Link]
-
Isberner, F., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral - RMIT University. [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Patil, S., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers. [Link]
-
Li, C., et al. (2020). Automated Fast-Flow Synthesis of Peptide Nucleic Acid Conjugates. ChemRxiv. [Link]
-
Eldrup, A. B., et al. (2002). Solid phase synthesis of PNA-DNA chimeras. ResearchGate. [Link]
-
AAPPTec Peptides. Cleavage from Wang Resin. [Link]
-
Belghiche, W., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
AAPPTec Peptides. Cleavage from HMPA Resin. [Link]
-
Chen, S. T., et al. (1997). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
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- 6. Synthesis of peptide nucleic acids (PNA) with a crosslinking agent to RNA and effective inhibition of dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
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Application Notes & Protocols: Strategic Synthesis of Polyamine Analogues Using N-Boc-1,3-diaminopropane as a Versatile Building Block
Introduction: The Significance of Polyamine Analogues and the Role of N-Boc-1,3-diaminopropane
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a vast array of cellular functions, including cell growth, proliferation, and differentiation.[1][2] Their metabolism is often dysregulated in pathological states, particularly in cancer, making the polyamine pathway a compelling target for therapeutic intervention.[3][4] Synthetic polyamine analogues have emerged as powerful tools to probe and modulate these pathways, leading to the development of novel antitumor, antiparasitic, and epigenetic regulating agents.[1][5][6]
The synthesis of structurally defined polyamine analogues, however, presents a significant chemical challenge due to the multiple nucleophilic amino groups within the polyamine backbone. Achieving regioselective modification requires a robust protecting group strategy. N-(tert-Butoxycarbonyl)-1,3-diaminopropane (N-Boc-1,3-diaminopropane) is an invaluable building block in this context.[7] Its mono-protected nature, with one primary amine masked by the acid-labile Boc group and the other free for reaction, provides an ideal platform for the stepwise and controlled elongation of the polyamine chain.[7][8] This guide provides detailed protocols and expert insights into the use of N-Boc-1,3-diaminopropane for the rational design and synthesis of sophisticated polyamine analogues.
Core Synthetic Principles: Causality Behind Experimental Design
The successful synthesis of polyamine analogues hinges on a strategic approach to amine protection and functionalization. The choice of N-Boc-1,3-diaminopropane is predicated on the unique properties of the tert-butoxycarbonyl (Boc) protecting group.
-
Orthogonal Protection: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing the free primary amine of the building block to undergo reactions like alkylation or acylation without interference.[9]
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the free amine.[10][11] This deprotection step is high-yielding and generates volatile byproducts (isobutylene and CO₂), simplifying product purification.
The primary synthetic routes leveraging N-Boc-1,3-diaminopropane include:
-
Iterative N-Alkylation: The most common strategy involves reacting the free amine with a suitable alkylating agent (e.g., a dihaloalkane) to extend the carbon backbone. This process can be repeated after Boc deprotection to build longer, more complex polyamines.[2][12]
-
Reductive Amination: The free amine can be reacted with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form a new secondary amine linkage.[13] This method is particularly useful for introducing branching or specific side chains.
Below, we provide a detailed, validated protocol for the synthesis of a symmetrical N,N'-bis(3-aminopropyl)butane-1,4-diamine, a spermine analogue, using an N-alkylation strategy.
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Symmetrical Spermine Analogue
This protocol details the synthesis of N,N'-bis(3-(tert-butoxycarbonylamino)propyl)butane-1,4-diamine followed by its deprotection to yield the target tetraamine.
Workflow Visualization:
Caption: Synthetic workflow for a spermine analogue.
Part A: Synthesis of N,N'-bis(3-(tert-butoxycarbonylamino)propyl)butane-1,4-diamine
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-1,3-diaminopropane (2.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent). Expert Insight: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions while being relatively easy to remove under vacuum.
-
Initiation of Reaction: Add 1,4-dibromobutane (1.0 equivalent) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure, Boc-protected tetraamine. The product is typically a colorless to pale yellow oil or waxy solid.
Part B: Deprotection to Yield the Final Tetraamine Analogue (as a Salt)
-
Dissolution: Dissolve the purified Boc-protected tetraamine (1.0 equivalent) from Part A in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise. Causality: The excess acid ensures complete protonation and cleavage of the Boc group. The reaction is exothermic and generates gas (CO₂), so slow addition and an open or vented system are critical.[10]
-
Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. The reaction is typically complete when gas evolution ceases.
-
Isolation: Concentrate the solution under reduced pressure to remove the DCM and excess TFA. The resulting residue is the tetraamine as its trifluoroacetate salt.
-
Purification (Optional): If necessary, the product can be purified by precipitation. Dissolve the residue in a minimal amount of methanol and add it dropwise to a vigorously stirring solution of diethyl ether. The salt will precipitate out and can be collected by filtration, washed with ether, and dried under vacuum.
Protocol 2: Analytical Characterization
Confirming the identity and purity of the final product is a critical self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the final product in D₂O. The spectrum should show characteristic multiplets for the methylene protons of the polyamine backbone. The absence of the large singlet at ~1.4 ppm confirms the complete removal of the tert-butyl group from the Boc protector.[14][15]
-
¹³C NMR: The spectrum should show distinct signals for each unique carbon in the polyamine chain and confirm the absence of the Boc carbonyl (~156 ppm) and quaternary tert-butyl carbon (~80 ppm).[16]
-
-
Mass Spectrometry (MS):
Quantitative Data & Expected Results
The following table summarizes typical reaction parameters for the synthesis described in Protocol 1.
| Parameter | Part A: Alkylation | Part B: Deprotection |
| Limiting Reagent | 1,4-Dibromobutane | Boc-Protected Tetraamine |
| Key Reagents | N-Boc-1,3-diaminopropane, K₂CO₃ | Trifluoroacetic Acid (TFA) |
| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (DCM) |
| Temperature | Reflux (~82°C) | 0°C to Room Temperature |
| Reaction Time | 16-24 hours | 2-4 hours |
| Expected Yield | 60-80% (after purification) | >95% (quantitative) |
Mechanistic Insight: The Chemistry of Boc Deprotection
Understanding the mechanism of Boc deprotection explains the choice of reagents and conditions. The process is an acid-catalyzed elimination.
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Application Notes & Protocols: Reductive Amination with tert-Butyl 3-Aminopropylcarbamate
Introduction: A Strategic Approach to Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This process, which transforms a carbonyl group into an amine via an intermediate imine, is a preferred strategy in medicinal chemistry and drug development for its efficiency and control.[2][3]
This guide focuses on the application of tert-butyl 3-aminopropylcarbamate, a bifunctional reagent of significant synthetic utility. This molecule features a nucleophilic primary amine, poised for reductive amination, and a terminal amine protected by the acid-labile tert-butoxycarbonyl (Boc) group.[4] This structural arrangement makes it an ideal building block for introducing a protected three-carbon amino linker, a common motif in pharmacologically active agents and molecular probes. We will explore the underlying chemical principles, provide field-tested protocols, and offer expert insights to ensure successful and reproducible outcomes in the laboratory.
The Chemical Rationale: Mechanism and Reagent Selection
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing reductive amination protocols. The process is a cascade of three distinct, yet often concurrent, chemical events.
2.1. The Reaction Pathway
The transformation proceeds through the following key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine of tert-butyl 3-aminopropylcarbamate on the electrophilic carbonyl carbon of an aldehyde or ketone. This rapidly reversible step yields a tetrahedral hemiaminal intermediate.[5]
-
Dehydration to Imine: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water results in the formation of a C=N double bond, yielding a neutral imine intermediate.[1][6]
-
Hydride Reduction: The final, irreversible step is the reduction of the imine. A hydride reagent delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, forming the stable secondary amine product.[7]
Caption: Mechanism of Reductive Amination.
2.2. The Causality Behind Reagent Choice
The selection of the reducing agent is paramount and dictates whether the reaction can be performed in a single step ("direct") or requires two sequential steps ("indirect").
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for direct, one-pot reductive aminations.[8] STAB is a mild and selective hydride donor, sterically hindered by its three acetoxy groups. This bulkiness makes it significantly slower at reducing aldehydes and ketones compared to the less-hindered and more reactive imine intermediate.[9] This kinetic selectivity allows it to coexist with the carbonyl starting material in the reaction flask, reducing the imine as it is formed and driving the equilibrium towards the final product.[9] Furthermore, it does not generate toxic byproducts, unlike cyanoborohydride reagents.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is also mild enough to be used in one-pot procedures.[2] It is most effective under mildly acidic conditions (pH 4-5), where imine formation is favorable.[10] However, its primary drawback is its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas upon contact with strong acid or during acidic workup, necessitating extreme caution and a well-ventilated fume hood.[8][11]
-
Sodium Borohydride (NaBH₄): This is a more powerful, less selective reducing agent. It will rapidly reduce aldehydes and ketones, precluding its use in a one-pot protocol as it would consume the starting material before imine formation can occur.[2] Therefore, when using NaBH₄, a two-step "indirect" approach is necessary: the imine is formed and isolated (or at least fully formed in solution) before the reducing agent is introduced.[12]
Experimental Workflows & Protocols
The following protocols are designed to be self-validating systems for researchers. Protocol 1 represents the most common and efficient method, while Protocol 2 offers a reliable alternative.
Caption: Comparison of One-Pot vs. Stepwise Reductive Amination Workflows.
3.1. Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for its operational simplicity and high functional group tolerance.[8]
Materials:
-
tert-Butyl 3-aminopropylcarbamate (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.6 eq)[8]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1-2 eq for ketones or slow reactions)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminopropylcarbamate (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).
-
Dissolve the solids in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.
-
If the substrate is a ketone or a weakly electrophilic aldehyde, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. For many reactive aldehydes, this is unnecessary.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. Note: The reaction is typically not highly exothermic, but for large-scale reactions, portion-wise addition is recommended.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-substituted product.
3.2. Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
A classic and cost-effective alternative, particularly useful when STAB is unavailable.
Materials:
-
tert-Butyl 3-aminopropylcarbamate (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Imine Formation: Dissolve tert-butyl 3-aminopropylcarbamate (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous methanol. Stir the solution at room temperature for 1-2 hours to ensure complete formation of the imine intermediate. Monitor by TLC or LC-MS.[12]
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly and carefully add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.
-
Workup & Purification: Follow steps 7-10 from Protocol 1 to quench, extract, dry, and purify the final product.
Data Summary and Protocol Comparison
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) | Rationale & Field Insights |
| Procedure Type | One-Pot (Direct) | Two-Step (Indirect) | STAB's selectivity allows for a simpler, single-step workflow. |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ | STAB is milder and safer, but NaBH₄ is often more readily available and cheaper. |
| Stoichiometry | ~1.5 eq reductant | ~1.5 eq reductant | Excess reductant ensures the reaction goes to completion. |
| Solvent | DCE, THF | Methanol | STAB is not stable in methanol.[13] NaBH₄ is highly effective in protic solvents like MeOH. |
| Catalyst | Acetic Acid (optional) | Acetic Acid (optional, for imine formation) | Acid catalyzes the dehydration step, crucial for less reactive carbonyls. |
| Key Advantage | High selectivity, operational simplicity | Cost-effective, uses common reagents | Choose STAB for complex molecules with reducible groups. |
| Key Consideration | Higher reagent cost | H₂ evolution upon quench, less selective | Safety First: NaBH₄ reactions can pressurize sealed vessels. Always quench carefully. |
Troubleshooting and Expert Guidance
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient imine formation. | For ketones or hindered aldehydes, add 1-2 equivalents of acetic acid. If water is a concern, add 3Å molecular sieves during the imine formation step. |
| Deactivated reducing agent. | STAB is moisture-sensitive. Use a fresh bottle and anhydrous solvents. | |
| Aldehyde/Ketone Reduction | Reducing agent is too reactive. | This is common with NaBH₄ in a one-pot attempt. Strictly adhere to the two-step procedure. If it persists with STAB, the carbonyl may be exceptionally reactive; lower the temperature. |
| Loss of Boc Group | Exposure to overly acidic conditions. | Avoid strong acids. If acetic acid is used, ensure it is neutralized during workup. Some SCX (Strong Cation Exchange) purification media can be acidic enough to cause deprotection.[3] |
| Dialkylation of Amine | Product amine reacts again. | This is rare with this specific substrate as a secondary amine is formed. It is a more significant issue when starting with ammonia or a primary amine and using a reactive alkylating agent. Reductive amination is generally self-limiting to mono-alkylation.[2] |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Reddit. (2022). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
ResearchGate. (2018). Sodium cyanoborohydride in reductive amination of free glycans - how to handle reaction products?. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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- 4. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
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- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Tert-butyl 3-aminopropylcarbamate Derivatives
Introduction: Bridging Complexity with Versatility in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from polyolefins and styrenes to complex biaryls.[1][2][3] Its significance is particularly profound in the pharmaceutical industry, where the construction of intricate molecular architectures is paramount to the development of novel therapeutics.[4][5]
This guide focuses on the application of the Suzuki coupling to a specific, yet broadly utilized, class of building blocks: derivatives of tert-butyl 3-aminopropylcarbamate. This bifunctional molecule, featuring a free primary amine and a carbamate-protected primary amine, is a cornerstone in modern medicinal chemistry.[6] It serves as a versatile linker, enabling the strategic connection of different pharmacophores to explore structure-activity relationships in drug discovery programs.[6] The ability to selectively functionalize the free amine, for instance, through a Suzuki coupling, while the other remains protected, offers a controlled and sequential approach to building complex bioactive molecules.[6]
However, the presence of a primary amine, even in its protected form, can present unique challenges in Suzuki coupling reactions. Potential coordination of the amine to the palladium catalyst can lead to catalyst deactivation or undesired side reactions.[4] Therefore, a nuanced understanding of the reaction mechanism and careful optimization of the reaction conditions are crucial for success. This document provides a detailed exploration of the Suzuki coupling mechanism, a step-by-step protocol for reactions involving tert-butyl 3-aminopropylcarbamate derivatives, and expert insights to navigate the potential challenges.
The Catalytic Heart of the Reaction: The Suzuki Coupling Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The cycle begins with a catalytically active palladium(0) species, which undergoes oxidative addition to an organohalide (or triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new palladium(II) complex.[1][7] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) complex.[3][7] This process is facilitated by a base, which activates the organoboron compound, making it more nucleophilic and promoting the exchange of organic groups on the palladium center.[3][9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of an Aryl Halide with a Boc-Protected Aminopropyl Boronic Ester
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with a boronic acid or ester derivative of tert-butyl 3-aminopropylcarbamate. The specific conditions may require optimization depending on the exact substrates used.
Materials and Equipment
-
Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]
-
Degassed water
-
Standard workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Step-by-Step Methodology
Figure 2: Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. Maintaining an inert atmosphere throughout the reaction is crucial to prevent the oxidation of the palladium(0) catalyst.[10]
-
Addition of Reagents: To the flask, add the aryl halide (1.0 equiv), the tert-butyl aminopropyl boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv). Then, add the anhydrous organic solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water). The use of an aqueous solvent mixture is common in Suzuki couplings.[3]
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several cycles of freeze-pump-thaw. This step is critical to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides a representative summary of reaction parameters and expected outcomes. Actual results will vary depending on the specific substrates and conditions used.
| Parameter | Recommended Range/Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Ester | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness. |
| Base | 2.0 - 3.0 equiv | Essential for the transmetalation step.[9] |
| Solvent Ratio | 4:1 to 10:1 (Organic:Aqueous) | Biphasic conditions are often optimal.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 60 - 95% | Highly dependent on substrates and optimization. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or oxidized. Use of a pre-catalyst can sometimes be beneficial.[11] The inert atmosphere must be strictly maintained.[10]
-
Inefficient Base: The choice of base is critical. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective.[3] The base should be finely powdered to ensure good solubility and reactivity.
-
Low Temperature: The reaction may require higher temperatures to proceed.
-
-
Formation of Side Products:
-
Homocoupling of the Boronic Ester: This can occur if the reaction conditions are too harsh or if oxygen is present. Thorough degassing is key.
-
Protodeboronation: The boronic ester can be cleaved to the corresponding alkane, especially with prolonged reaction times or in the presence of excess water.[11] Using a less aqueous solvent system or a different base might mitigate this.
-
Decomposition of the Product: Some products may be unstable under the reaction conditions. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Difficulty in Purification:
-
Residual Palladium: The final product may be contaminated with palladium. Washing the organic layer with an aqueous solution of thiourea or using a palladium scavenger can help remove residual metal.
-
Co-eluting Impurities: Careful selection of the mobile phase for column chromatography is crucial. A shallow gradient can improve separation.
-
Conclusion: A Powerful Synthetic Tool
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of complex molecules. When applied to derivatives of tert-butyl 3-aminopropylcarbamate, it provides a powerful strategy for introducing a key building block in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction to construct novel molecular entities with therapeutic potential. The protocol and insights provided herein serve as a comprehensive guide for scientists to effectively utilize this important transformation in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2026). Suzuki reaction. [Link]
-
BYJU'S. (2026). Merits of the Suzuki Coupling Reaction. [Link]
-
Le, C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
NROChemistry. (2026). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (2026). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
ResearchGate. (2026). Aminative Suzuki-Miyaura coupling. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
NIH. (2026). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. [Link]
-
Scientific Research Publishing. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
NIH. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Mastering Selective Acylation of N-Boc-1,3-diaminopropane
Introduction: The Strategic Importance of Selective Acylation
N-(tert-Butoxycarbonyl)-1,3-diaminopropane (N-Boc-1,3-diaminopropane) is a cornerstone building block in modern organic and medicinal chemistry. Its structure, featuring a primary amine masked by a stable Boc protecting group and a readily available primary amine, makes it an invaluable intermediate for synthesizing complex molecules like pharmaceuticals, agrochemicals, and functionalized materials.[1][2] The primary challenge and opportunity with this reagent lies in achieving selective mono-acylation at the free amino group without disturbing the Boc-protected amine or causing undesired di-acylation.
Directly acylating a symmetric diamine is often complicated by the formation of the di-acylated byproduct, which can be difficult to control even when using a large excess of the diamine.[3][4] This is because the initial mono-acylated product may remain soluble and reactive, leading to a second acylation.[4] Therefore, a robust and reproducible protocol is essential for researchers to efficiently generate the desired mono-amide product, saving time, and maximizing yield.
This guide provides a comprehensive overview of the core principles governing selective acylation and delivers a field-proven protocol for the reaction of N-Boc-1,3-diaminopropane with a generic acyl chloride.
Core Principles: A Mechanistic Approach to Selectivity
Achieving high selectivity in the mono-acylation of N-Boc-1,3-diaminopropane hinges on understanding and controlling the underlying reaction dynamics.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an ideal choice for this application. It is stable under the basic or neutral conditions typically used for acylation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This stability ensures that the acylation occurs exclusively at the unprotected primary amine.
The Acylation Mechanism: Nucleophilic Acyl Substitution
The reaction between the primary amine of N-Boc-1,3-diaminopropane and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[5]
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate where the carbonyl oxygen becomes negatively charged, and the nitrogen becomes positively charged.[5]
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, either a second molecule of the diamine or an added scavenger base like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the nitrogen, yielding the neutral amide product and an ammonium salt byproduct.
Key Factors Influencing Mono-acylation Selectivity
-
Stoichiometry: This is the most critical factor. Using a slight excess or a 1:1 molar ratio of the diamine to the acylating agent is statistically designed to favor mono-acylation. An excess of the acyl chloride will inevitably lead to the formation of the di-acylated byproduct.
-
Controlled Addition: The rate of addition of the acylating agent is paramount. A slow, dropwise addition of the acyl chloride to a cooled, stirring solution of the diamine ensures that the acyl chloride concentration remains low at any given moment. This minimizes localized excesses that can lead to di-acylation of the newly formed mono-acylated product.[4]
-
Temperature: Performing the reaction at low temperatures (e.g., 0 °C) moderates the reaction rate. Acyl chlorides are highly reactive, and lower temperatures provide better control, reducing the likelihood of side reactions and di-acylation.
-
Choice of Base: An external, non-nucleophilic base (e.g., TEA, DIPEA) is crucial. It efficiently neutralizes the HCl generated during the reaction.[7] Without a scavenger base, the HCl would protonate the starting diamine, rendering it non-nucleophilic and halting the reaction. Using the diamine itself as the base would consume two equivalents for every acylation, which is inefficient.
Experimental Workflow & Visualization
The overall process can be visualized as a sequential workflow, from initial setup to final product verification.
Caption: General experimental workflow for selective mono-acylation.
Detailed Protocol: Mono-acylation with an Acyl Chloride
This protocol describes a general procedure for the reaction of N-Boc-1,3-diaminopropane with a generic acyl chloride ("R-COCl").
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-1,3-diaminopropane | ≥97% | e.g., TCI, Sigma-Aldrich | Can be a low melting solid or liquid.[8] Handle under inert gas as it is air-sensitive.[2][9] |
| Acyl Chloride (R-COCl) | Reagent Grade | Various | Handle with care in a fume hood; moisture sensitive. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Various | Scavenger base. Should be freshly distilled or from a sure-seal bottle. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| Saturated NaHCO₃ solution | ACS Grade | In-house prep | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | In-house prep | For aqueous work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Various | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Experimental Procedure
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-1,3-diaminopropane (1.0 eq).
-
Dissolve the diamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add triethylamine (TEA) (1.1 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath and stir for 10-15 minutes.
Acylation Reaction: 5. Dissolve the acyl chloride (1.0 eq) in a small volume of anhydrous DCM in a separate dry flask. 6. Using a dropping funnel or a syringe pump, add the acyl chloride solution dropwise to the cooled, stirring diamine solution over 30-60 minutes.
- Causality Check: Slow addition is critical to maintain a low concentration of the electrophile, preventing the mono-acylated product from competing with the starting material and becoming di-acylated.[4]
- After the addition is complete, allow the reaction mixture to stir at 0 °C for another 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting diamine is polar, while the product is less polar. A typical mobile phase is 5-10% Methanol in DCM.
Work-up and Purification: 9. Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 10. Transfer the mixture to a separatory funnel and separate the layers. 11. Extract the aqueous layer with DCM (2x). 12. Combine the organic layers and wash with brine. 13. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 14. Purify the crude material using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to isolate the pure mono-acylated product.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H & ¹³C NMR: To confirm the structure, including the presence of the newly formed amide bond and the intact Boc group.
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
-
FTIR: To identify the characteristic amide carbonyl stretch (~1640 cm⁻¹) and N-H stretches.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Di-acylation Product | Acyl chloride added too quickly; Reaction temperature too high; Insufficient mixing. | Decrease addition rate of acyl chloride. Maintain reaction temperature at 0 °C or lower. Ensure vigorous stirring. |
| Low or No Conversion | Inactive/hydrolyzed acyl chloride; Insufficient base; Wet solvent/glassware. | Use fresh or newly purchased acyl chloride. Ensure 1.1-1.2 equivalents of dry, non-nucleophilic base are used. Use anhydrous solvents and oven-dried glassware. |
| Complex Mixture of Products | Unstable acyl chloride or starting material; Side reactions. | Check the stability of the acyl chloride under the reaction conditions. Consider using a milder acylating agent, such as an activated ester (e.g., NHS ester). |
| Emulsion during Work-up | Formation of salts and amphiphilic product. | Add more brine to the separatory funnel to "break" the emulsion. Allow the funnel to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
Logical Relationship of Key Parameters
The interplay between stoichiometry and reaction conditions dictates the outcome.
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Harnessing Asymmetry: A Guide to Functionalizing Molecules with a 1,3-Diaminopropane Moiety Using Tert-butyl 3-aminopropylcarbamate
Introduction: The Strategic Advantage of Mono-Protection in Diamine Chemistry
In the landscape of modern medicinal chemistry and drug development, the precise incorporation of linker moieties and functional groups is paramount to tailoring the pharmacokinetic and pharmacodynamic properties of lead compounds. The 1,3-diaminopropane unit is a particularly valuable structural motif, offering a flexible three-carbon spacer that can be readily integrated into a wide array of molecular architectures.[1][2] Its presence is noted in various biologically active compounds, where it can serve as a key pharmacophoric element or as a versatile linker to connect different molecular fragments.[3][4] However, the symmetric nature of 1,3-diaminopropane, with its two primary amino groups, presents a significant challenge for selective functionalization.
This guide details the strategic use of tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, a cornerstone building block that elegantly circumvents this challenge.[3] By masking one of the primary amines with a tert-butyloxycarbonyl (Boc) protecting group, this reagent offers a free, nucleophilic primary amine for a variety of chemical transformations while the other remains inert.[3][5] The Boc group's stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions, provides an invaluable tool for orthogonal synthetic strategies.[6][7] This application note will provide detailed protocols for the synthesis of this key intermediate and its subsequent use in two of the most fundamental and widely employed transformations: amide bond formation and reductive amination.
Synthesis of Tert-butyl 3-aminopropylcarbamate: A Foundational Protocol
The efficient synthesis of tert-butyl 3-aminopropylcarbamate is predicated on the selective mono-protection of 1,3-diaminopropane.[3] The most common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a large excess of the diamine to statistically favor the formation of the mono-protected product.[3][5]
Experimental Protocol: Mono-Boc Protection of 1,3-Diaminopropane
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled solution of 1,3-diaminopropane over a period of 30-60 minutes.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 18 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-aminopropylcarbamate as a colorless oil.[3]
| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane, Di-tert-butyl dicarbonate | Dichloromethane | 0 to RT | 18 | ~84 | [3] |
| 1,3-Diaminopropane, Di-tert-butyl dicarbonate | Dioxane/Water | RT | 12 | 75-85 | [3] |
Application 1: Amide Bond Formation - Forging Peptidic and Non-Peptidic Linkages
The free primary amine of tert-butyl 3-aminopropylcarbamate readily participates in acylation reactions with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds.[3] This transformation is fundamental to introducing the protected diamine linker into peptides, peptidomimetics, and other complex molecular architectures.[9] The choice of coupling reagents is critical and often depends on the specific substrates, with common options including carbodiimides like EDC in the presence of HOBt or more potent reagents like HATU for challenging couplings.[10]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
Materials:
-
Carboxylic acid of interest
-
Tert-butyl 3-aminopropylcarbamate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM, add EDC·HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 3-aminopropylcarbamate (1.1 equivalents) and DIPEA (2-3 equivalents) in the chosen solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Caption: Workflow for Amide Bond Formation.
Application 2: Reductive Amination - Building Secondary Amine Linkages
Reductive amination offers an efficient pathway for the N-alkylation of tert-butyl 3-aminopropylcarbamate with aldehydes and ketones.[3] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][11] This method is particularly valuable for introducing substituted alkyl groups onto the diamine linker.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
Aldehyde or ketone of interest
-
Tert-butyl 3-aminopropylcarbamate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the aldehyde or ketone (1 equivalent) in DCM or DCE, add tert-butyl 3-aminopropylcarbamate (1.1 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Caption: Workflow for Reductive Amination.
The Crucial Deprotection Step: Unveiling the Second Amine
The final and critical step in many synthetic sequences involving tert-butyl 3-aminopropylcarbamate is the removal of the Boc protecting group to liberate the second primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.[6][7]
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base and purified as the free amine.
Caution: The deprotection generates tert-butyl cation as a byproduct, which can potentially alkylate nucleophilic sites on the substrate.[12] The use of scavengers may be necessary in such cases.
Conclusion
Tert-butyl 3-aminopropylcarbamate is an indispensable tool for the selective functionalization of molecules with a 1,3-diaminopropane moiety. Its differential reactivity allows for a controlled and stepwise approach to constructing complex molecular architectures. The protocols outlined in this guide for amide bond formation and reductive amination, followed by the straightforward deprotection of the Boc group, provide a robust and versatile synthetic platform for researchers, scientists, and drug development professionals. The strategic application of this building block will undoubtedly continue to facilitate the discovery and development of novel therapeutics and functional materials.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ScienceDaily. (2015). Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. Retrieved from [Link]
-
ResearchGate. (2025). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01972-20. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(20), 6209. Retrieved from [Link]
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building.... Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
Sources
- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Challenges in the selective mono-Boc protection of 1,3-diaminopropane.
Welcome to the Technical Support Center for Amine Protecting Group Chemistry. As Senior Application Scientists, we understand that the path to novel compounds is often paved with unexpected challenges. This guide is dedicated to one such common yet critical transformation: the selective mono-Boc protection of 1,3-diaminopropane.
The synthesis of N-Boc-1,3-diaminopropane is a foundational step in medicinal chemistry and drug development, serving as a key building block for complex polyamine analogues and other targeted therapeutics.[1][2] However, achieving high selectivity and yield can be deceptively challenging. The core issue lies in controlling the reactivity of the two primary amine groups in 1,3-diaminopropane, which are chemically equivalent.[3] This often results in a statistical mixture of the unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct, leading to complex purification and reduced yields.
This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered during the selective mono-Boc protection of 1,3-diaminopropane.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of Mono-Boc Product | 1. Sub-optimal Stoichiometry: Using an insufficient excess of 1,3-diaminopropane. | Increase the excess of 1,3-diaminopropane to 5-10 equivalents. This statistically favors the reaction of Boc₂O with an unprotected diamine molecule over the already mono-protected product.[4] |
| 2. Inefficient Reaction Conditions: Reaction time is too short or temperature is not optimal. | Increase reaction time and monitor progress using TLC or LC-MS. While the reaction is often run at 0°C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours (3 to 18 hours) can drive it to completion.[5] | |
| 3. Loss During Work-up: The mono-protected product has some water solubility. | Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate during the aqueous work-up. Ensure the pH of the aqueous layer is basic (>12) to keep the free amine deprotonated and more soluble in the organic phase.[6] | |
| High Formation of Di-Boc Byproduct | 1. High Local Concentration of Boc₂O: Adding the Boc anhydride too quickly. | Employ slow, dropwise addition of the Boc₂O solution to the vigorously stirred solution of 1,3-diaminopropane. This maintains a low concentration of the electrophile, reducing the probability of a second reaction with the mono-protected intermediate.[4] |
| 2. Incorrect Stoichiometry: Using too much Boc₂O relative to the diamine. | Use a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) relative to the diamine if a large excess of the diamine is not feasible. This approach, often used in flow chemistry, maximizes mono-protection at the cost of leaving some starting material unreacted. | |
| 3. Equivalent Reactivity of Amines: The second amine group of the mono-protected product is still sufficiently nucleophilic to react. | Utilize an in situ mono-protonation strategy. By adding one equivalent of an acid (like HCl generated from Me₃SiCl), one amine is selectively protonated and deactivated, leaving the other free to react with Boc₂O. This significantly enhances selectivity for the mono-protected product.[6][7] | |
| Difficult Purification | 1. Similar Polarity of Products: The mono-Boc product, di-Boc product, and starting material can be difficult to separate. | Acidic Wash: During the work-up, a wash with a dilute acid (e.g., 1N HCl) can protonate and move the unreacted diamine and the desired mono-Boc product into the aqueous layer, leaving the non-basic di-Boc byproduct in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure mono-Boc product. |
| 2. Product is an Oil or Low-Melting Solid: Difficulty in handling and isolating the final product. | The product, tert-butyl (3-aminopropyl)carbamate, is often isolated as a colorless oil or a low-melting solid (m.p. ~22 °C).[1][8] Purification by column chromatography on silica gel is a standard and effective method. Despite concerns, the Boc group is generally stable to silica gel.[9] | |
| Reaction Fails to Proceed | 1. Degraded Reagents: Boc₂O can degrade over time, especially if exposed to moisture. | Use fresh or properly stored Boc₂O. Ensure all reagents and solvents (especially dichloromethane) are anhydrous. |
| 2. Incorrect pH: If using an acidic pre-treatment, failure to neutralize before work-up can affect product isolation. | Ensure proper pH adjustments during the work-up phases as described in the protocols. The final extraction of the product requires a strongly basic aqueous phase.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is a large excess of 1,3-diaminopropane recommended in the standard protocol?
A: The use of a large excess of the diamine is a strategy based on statistical probability. When di-tert-butyl dicarbonate (Boc₂O) is introduced into the reaction, it is far more likely to encounter a molecule of the highly abundant unreacted 1,3-diaminopropane than a molecule of the mono-protected product. This significantly suppresses the formation of the di-protected byproduct. While effective, this approach may not be cost-effective if the diamine starting material is expensive.[10]
Q2: What is the mechanism behind the in situ mono-protonation method for improving selectivity?
A: This is an elegant method for chemically differentiating the two otherwise identical amine groups. By adding exactly one equivalent of a strong acid (like HCl, which can be generated from sources like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)), you can selectively protonate one of the amino groups.[6][11] The resulting ammonium salt (-NH₃⁺) is no longer nucleophilic and will not react with the electrophilic Boc₂O. The remaining free amine (-NH₂) on the same molecule can then react selectively, leading to a high yield of the mono-Boc protected product.[6][12][13]
Diagram: Mono-protonation Strategy for Selectivity
Caption: Workflow for selective mono-protection via mono-protonation.
Q3: Can I use column chromatography to purify N-Boc-1,3-diaminopropane? Is the Boc group stable?
A: Yes. Column chromatography on silica gel is a very common and effective method for purifying the crude product mixture.[5] The Boc protecting group is robust and stable under the neutral conditions of standard silica gel chromatography.[9] Cleavage of the Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid (TFA) or concentrated HCl), which are not present during chromatography.[4][14]
Q4: My NMR spectrum of the crude product is complex. What are the key signals to look for?
A: For the desired product, tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane), you should look for these characteristic signals in ¹H NMR (CDCl₃):
-
A large singlet at ~1.43 ppm corresponding to the 9 protons of the tert-butyl group ((CH₃)₃C-).
-
A broad singlet for the carbamate N-H proton (~5.3 ppm).
-
Multiplets for the three methylene (-CH₂-) groups between ~1.70, ~2.82, and ~3.21 ppm.
-
A broad singlet for the free amine (-NH₂) protons.[6]
The di-protected product would lack the -NH₂ signal and show symmetric signals for the propyl chain, while the starting diamine would be missing the large tert-butyl singlet.
Validated Experimental Protocols
The following protocols are consolidated from reliable literature procedures and offer two primary strategies for achieving selective mono-protection.
Protocol 1: Excess Diamine Method
This method relies on statistics to favor mono-protection and is straightforward for readily available diamines.
Materials:
-
1,3-Diaminopropane (e.g., 10 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (10 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.[5]
-
Dissolve Boc₂O (1 eq.) in DCM and add it to the dropping funnel.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[5]
-
Work-up:
-
Filter any precipitate that may have formed.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless to yellowish oil.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
Diagram: General Workflow for Excess Diamine Protocol
Caption: Step-by-step experimental workflow for the excess diamine method.
Protocol 2: In Situ Mono-protonation Method
This method offers higher selectivity and is ideal when the diamine is a valuable starting material.[6]
Materials:
-
1,3-Diaminopropane (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Sodium hydroxide (NaOH) solution (2N)
-
Diethyl ether and Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-diaminopropane (1 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add freshly distilled Me₃SiCl (1 eq.) dropwise. A white precipitate of the mono-hydrochloride salt may form.[6]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per ~1g of diamine), followed by a solution of Boc₂O (1 eq.) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.[6]
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure mono-protected product.
-
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono-BOC Protection of Diamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. semanticscholar.org [semanticscholar.org]
- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Navigating Side Reactions in Boc Deprotection of Tert-butyl 3-aminopropylcarbamate
Welcome to the technical support center dedicated to troubleshooting the deprotection of Tert-butyl 3-aminopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this and structurally similar diamines. As a common building block in medicinal chemistry and materials science, ensuring a clean and efficient deprotection is paramount. This resource provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the Boc deprotection of Tert-butyl 3-aminopropylcarbamate.
Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is yielding a complex mixture of byproducts. What is happening and how can I prevent it?
This is a classic problem arising from the reactivity of the tert-butyl cation generated during the reaction.
The Mechanism of the Problem:
Acid-catalyzed Boc deprotection proceeds through the protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to give the free amine.[1][2][3] The tert-butyl cation is a highly reactive electrophile.[1][4] In the case of Tert-butyl 3-aminopropylcarbamate, the newly formed primary amine on the propyl chain is a potent nucleophile. This can lead to a common side reaction: N-tert-butylation , where the tert-butyl cation alkylates the desired product, resulting in a mixture of mono- and di-tert-butylated diamines.
Troubleshooting Workflow for Side Product Formation
Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.
Mitigation Strategies:
-
Use of Scavengers : The most effective way to prevent N-tert-butylation is to introduce a "scavenger" into the reaction mixture.[1][5][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product. Common scavengers include:
-
Lower Reaction Temperature : Performing the deprotection at a lower temperature, such as 0 °C, can significantly reduce the rate of the side reactions.[5]
-
Choice of Acid : While TFA is common, other acids can offer milder conditions. Using a solution of HCl in dioxane or methanol can sometimes provide cleaner results.[5][7]
Q2: My reaction is sluggish or incomplete. How can I drive it to completion?
Several factors can contribute to an incomplete reaction.[5][8]
-
Insufficient Acid : Ensure you are using a sufficient molar excess of the acid. The Boc group cleavage can have a second-order dependence on the acid concentration.[4]
-
Reaction Time and Temperature : While many deprotections are complete within an hour at room temperature, some substrates may require longer reaction times or gentle heating (e.g., 40-50 °C).[5]
-
Solvent Choice : The solvent can play a crucial role. Dichloromethane (DCM) is a common choice, but for some substrates, a protic solvent like methanol can facilitate the reaction.[5]
-
Moisture : Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction.
Troubleshooting Steps:
-
Monitor the Reaction : Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.[5]
-
Increase Acid Concentration : Incrementally increase the equivalents of acid.
-
Elevate Temperature : If the reaction is slow at room temperature, try gentle warming.
Q3: Are there alternative, non-TFA methods for Boc deprotection of my diamine?
Yes, several methods avoid the use of strong, corrosive acids like TFA, which can be beneficial if your molecule contains other acid-sensitive functional groups.[7][9]
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) | DCM, Room Temperature | Milder than strong protic acids.[5][7] | May require anhydrous conditions. |
| Milder Protic Acids | p-Toluenesulfonic acid (TsOH) or Aqueous Phosphoric Acid | Acetonitrile or THF | Less corrosive, can be more selective.[5][10][11][12] | May require longer reaction times. |
| Oxalyl Chloride | Oxalyl Chloride in Methanol | Room Temperature | Effective for substrates with acid-sensitive groups.[5][13][14] | Generates CO as a byproduct.[14] |
| Thermal | High Temperature (e.g., 180-300 °C) in a suitable solvent | Continuous flow reactor or sealed vessel | Avoids acidic reagents entirely.[3][15] | Requires specialized equipment and high temperatures. |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger
This protocol is a robust starting point for the deprotection of Tert-butyl 3-aminopropylcarbamate.
-
Preparation : Dissolve the Boc-protected diamine (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Scavenger Addition : Add a scavenger, such as anisole (1.0-2.0 equiv.).
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv.).
-
Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup :
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 12.
-
Extract the deprotected diamine with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA.
-
Preparation : Dissolve the Boc-protected diamine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM.
-
Acid Addition : Add a 4M solution of HCl in dioxane (10-20 equiv.).
-
Reaction : Stir the mixture at room temperature for 2-4 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected diamine.[16] This can then be neutralized and extracted as described in Protocol 1.
Mechanism of Side-Product Formation
Caption: Formation of N-tert-butylated side product during Boc deprotection.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- El-faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2586-2592.
-
Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubMed. (2004). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mcours.net [mcours.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
How to avoid di-Boc formation during synthesis of N-Boc-1,3-diaminopropane.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of N-Boc-1,3-diaminopropane. Our goal is to help you maximize the yield of your desired mono-protected product while minimizing the formation of the common di-Boc byproduct.
Troubleshooting Guide: Optimizing for Mono-Boc Selectivity
This section addresses the most common issue encountered during this synthesis: the formation of the undesired N,N'-di-Boc-1,3-diaminopropane.
Q1: My reaction yields a high percentage of di-Boc byproduct. How can I improve the selectivity for the mono-Boc product?
This is a classic selectivity challenge in protecting symmetrical diamines. The mono-Boc product, once formed, still possesses a nucleophilic primary amine that can react with the remaining Boc-anhydride (Boc₂O). The key to success is to manipulate the reaction conditions to strongly favor the reaction of Boc₂O with the starting diamine over the mono-protected intermediate.
There are two primary strategies to achieve high mono-selectivity:
Strategy 1: Kinetic Control via Stoichiometry and Slow Addition
The most straightforward approach involves using a large excess of the starting 1,3-diaminopropane.
-
Causality: By significantly increasing the concentration of the diamine relative to the Boc₂O, you create a statistical preference for the electrophilic Boc₂O to collide with and react with an unreacted diamine molecule rather than the less abundant mono-Boc product.
-
Procedural Details:
-
Stoichiometry: Use a 5 to 10-fold molar excess of 1,3-diaminopropane relative to di-tert-butyl dicarbonate. A common reported method uses approximately a 10:1 ratio (e.g., 172 mmol of diamine to 17.2 mmol of Boc₂O)[1][2].
-
Slow Addition: The solution of Boc₂O in a suitable solvent (like dichloromethane, DCM) should be added dropwise to the cooled (0 °C) solution of the diamine over an extended period[1][2]. This maintains a very low instantaneous concentration of Boc₂O, further minimizing the probability of a second protection event on the same molecule.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition helps to control the reaction rate and prevent exothermic spikes that could reduce selectivity.
-
Strategy 2: In Situ Substrate Deactivation (Mono-Protonation)
A more elegant and highly effective method involves selectively deactivating one of the two amine groups by converting it into a non-nucleophilic ammonium salt.[3][4]
-
Causality: An amine is only nucleophilic in its free base form. By adding one equivalent of a strong acid, you can protonate one of the amino groups of the symmetrical diamine. The resulting ammonium salt is no longer nucleophilic and will not react with Boc₂O. This leaves the remaining free amine as the sole site for the Boc protection reaction.[4][5]
-
Procedural Details:
-
Acid Addition: One equivalent of an acid, such as hydrogen chloride (HCl), is added to the diamine in a solvent like methanol at 0 °C.[4][5] HCl can be introduced as a gas or generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) for easier handling.[3]
-
Equilibration: The mixture is stirred to allow the acid-base equilibrium to be established, resulting in a solution dominated by the mono-protonated diamine hydrochloride salt.[4]
-
Boc₂O Addition: One equivalent of Boc₂O is then added. The reaction proceeds selectively on the unprotonated amine.
-
Work-up: After the reaction, the mixture is basified (e.g., with NaOH solution) to deprotonate the ammonium salt and the product is extracted with an organic solvent.[4] This method often yields a product pure enough to be used without column chromatography.[4][5]
-
Q2: How can I effectively separate the mono-Boc product from unreacted diamine and the di-Boc byproduct?
Your purification strategy will depend on the synthetic method you employed.
-
For the Excess Diamine Method:
-
Aqueous Wash: The primary challenge is removing the large excess of the highly water-soluble 1,3-diaminopropane. After the reaction, washing the organic layer (e.g., DCM or ethyl acetate) sequentially with saturated sodium bicarbonate solution, water, and brine is effective.[1][2] The basic diamine will partition into the aqueous phase.
-
Column Chromatography: This method almost always produces a mixture of mono-Boc and di-Boc products. These can be separated using silica gel column chromatography. The di-Boc product is significantly less polar and will elute first, followed by the more polar mono-Boc product.
-
-
For the Mono-Protonation Method:
-
Acid-Base Extraction: This method's key advantage is the simplified work-up. Since di-Boc formation is minimal, the main task is to isolate the mono-Boc product. After the reaction, the solvent is often evaporated. The residue is then treated with a basic solution (e.g., 2 N NaOH) and extracted with an organic solvent like DCM.[3][4] The unreacted diamine (if any) and salts remain in the aqueous layer.
-
Direct Use: In many cases, the product obtained after this extraction is of high purity (>97%) and can be used in the next step without chromatographic purification.[5]
-
Experimental Protocols & Data
Comparative Summary of Synthetic Strategies
| Parameter | Strategy 1: Kinetic Control (Excess Diamine) | Strategy 2: In Situ Deactivation (Mono-Protonation) |
| Diamine : Boc₂O Ratio | ~10 : 1[1][2] | ~1 : 1 (with 1 eq. of acid)[4][5] |
| Key Control Factor | Statistical probability; low [Boc₂O] | Selective deactivation of one amine group |
| Selectivity | Good to excellent, but di-Boc is a common byproduct | Excellent; minimal to no di-Boc formation[4] |
| Purification | Aqueous washes followed by mandatory column chromatography[1] | Simple acid-base extraction; often avoids chromatography[5] |
| Overall Yield | Typically reported around 84% after purification[1][6] | High yields (e.g., 65-87%) reported for various diamines[4] |
Recommended Protocol: Selective Mono-Boc Protection via Mono-Protonation
This protocol is adapted from methodologies that prioritize high selectivity and ease of purification.[3][4]
Materials:
-
1,3-Diaminopropane
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1.0 eq.) in anhydrous methanol under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
In Situ HCl Generation: While stirring at 0 °C, add trimethylsilyl chloride (1.0 eq.) dropwise to the methanol solution. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.[3]
-
Boc Protection: Add a solution of Boc₂O (1.0 eq.) in methanol to the reaction mixture. Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the residue, add 2 M NaOH solution until the pH is >12 to ensure the product is in its free base form. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1,3-diaminopropane, often as a colorless oil or a low-melting solid.[1][6]
Reaction Scheme Visualization
Caption: Competitive reaction pathways in the synthesis of N-Boc-1,3-diaminopropane.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Boc protection reaction? A: The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule. This forms an unstable tetrahedral intermediate, which then collapses. The tert-butoxide group leaves and decomposes into carbon dioxide and a stable tert-butyl cation (which is subsequently quenched), resulting in the formation of the stable tert-butyl carbamate (the Boc-protected amine).[7]
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are used:
-
¹H NMR: You should see a characteristic singlet for the 9 protons of the tert-butyl group around δ 1.44 ppm. You will also see distinct methylene proton signals and signals for the NH and NH₂ protons.[1][3]
-
¹³C NMR: Expect to see the quaternary carbon of the Boc group around δ 79 ppm and the carbonyl carbon around δ 156 ppm.[3]
-
Mass Spectrometry (MS): The EIMS should show characteristic fragments, often with a base peak at m/z 57 corresponding to the tert-butyl cation. The molecular ion [M]⁺ at m/z 174 may also be observed.[3]
Q: What are the typical physical properties and storage conditions for N-Boc-1,3-diaminopropane? A: It is typically a colorless to white liquid or a low-melting solid, with a reported melting point of 22 °C and a boiling point of 203 °C.[2][6] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong acids and oxidizing agents.
References
-
Zaragoza-Galán, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved January 19, 2026, from [Link]
-
Lee, D. W., & Ha, H. J. (2007). PDF of Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Experimental Procedure. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 23(9), 2353. Retrieved January 19, 2026, from [Link]
Sources
- 1. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 2. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Purification strategies for Tert-butyl 3-aminopropylcarbamate from reaction mixtures.
An Application Scientist's Guide to Purifying Tert-butyl 3-aminopropylcarbamate
Welcome to the technical support center for the purification of Tert-butyl 3-aminopropylcarbamate (N-Boc-1,3-propanediamine). As a key building block in pharmaceutical and chemical synthesis, its purity is paramount for the success of subsequent reactions.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate common challenges encountered during its purification from reaction mixtures.
Understanding the Molecule
Tert-butyl 3-aminopropylcarbamate possesses two key features that dictate its purification strategy: a basic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[3][4] Its physical form can range from a colorless to pale yellow liquid or a low-melting solid (m.p. ~22 °C), and it is generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane.[3][4][5]
General Purification and Analysis Workflow
Before attempting any purification, a logical workflow should be established to diagnose the purity issues and select the appropriate strategy.
Caption: General workflow for purification and analysis.
Troubleshooting Guide 1: Flash Column Chromatography
Flash chromatography on silica gel is the most common method for purifying Tert-butyl 3-aminopropylcarbamate.[4]
Q1: My product is streaking or tailing badly on the TLC plate and the column. What's happening and how do I fix it?
A1: This is the most frequent issue encountered. The free primary amine on your product is basic. Silica gel has acidic silanol groups (Si-OH) on its surface. This leads to a strong acid-base interaction, causing your compound to "stick" to the silica and elute slowly and broadly (tailing).
-
Causality: The amine protonates on the acidic silica surface, leading to strong ionic interactions that retard its movement.
-
Solution: Neutralize the silica's acidity by adding a small amount of a competing, volatile base to your eluent system.
-
Recommended Additive: Triethylamine (TEA) or ammonium hydroxide.
-
Concentration: Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., in a hexane/ethyl acetate mixture).[6]
-
Mechanism of Action: The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your product. This allows your product to elute based on polarity with minimal ionic interaction, resulting in sharper bands and better separation.[6]
-
Q2: What is a good starting solvent system (eluent) for the column?
A2: The goal is to find a solvent system where the product has an Rf value of ~0.2-0.3 on the TLC plate.
-
Typical Solvents: A gradient of ethyl acetate (EtOAc) in hexane is a standard choice for compounds of moderate polarity.[4] For more polar impurities, a system of methanol (MeOH) in dichloromethane (DCM) is effective.[7]
-
Starting Point:
-
Begin with a low-polarity eluent like 10-20% EtOAc in hexane.
-
Gradually increase the polarity. A common gradient might be from 10% EtOAc/hexane up to 50% or more.[4]
-
If the product does not move from the baseline even in 100% EtOAc, switch to a more polar system like 2-5% MeOH in DCM.
-
-
Pro-Tip: Always add your base modifier (e.g., 1% TEA) to both the low-polarity and high-polarity solvents when preparing your gradient to ensure a consistent pH on the column.
Q3: How do I visualize the product on a TLC plate? It doesn't have a strong UV chromophore.
A3: While the carbamate has some UV absorbance around 210 nm, it's often weak.[1] Staining is far more reliable.
-
Primary Method: Ninhydrin Stain. This is the gold standard for visualizing primary and secondary amines.
-
Procedure: Dip the dried TLC plate in the ninhydrin solution, then gently heat it with a heat gun.
-
Result: Primary amines, like your product and the starting material 1,3-diaminopropane, will appear as distinct purple or reddish spots. The di-Boc impurity, lacking a free amine, will not stain.
-
-
Alternative Method: Potassium Permanganate (KMnO₄) Stain. This is a general stain for compounds that can be oxidized. It is less specific but can be useful for visualizing impurities that are not amines.
Protocol: Flash Column Chromatography Purification
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude reaction mixture in DCM or EtOAc.
-
Run TLC plates in various solvent systems (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM), each containing 1% TEA.
-
Identify a system that gives your product an Rf of 0.2-0.3. This will be your collection solvent. The running solvent will be slightly less polar.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane + 1% TEA).
-
Pack your column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent until you have a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent.
-
Gradually increase the polarity of the eluent according to your TLC analysis.
-
Collect fractions and monitor them by TLC, staining with ninhydrin.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation). The final traces of solvent can be removed under high vacuum.
-
Troubleshooting Guide 2: Liquid-Liquid Extraction
An acidic wash is a powerful workup step to separate your basic product from non-basic impurities.
Q1: How can I use extraction to perform a preliminary purification?
A1: You can exploit the basicity of the free amine. By washing with a dilute acid, you can protonate your product, making it a water-soluble salt. Non-basic impurities will remain in the organic layer.
-
Mechanism:
-
R-NH₂ (organic soluble) + HCl → R-NH₃⁺Cl⁻ (water soluble)
-
-
Caution: The Boc group is sensitive to strong acids.[3][8] Use of concentrated or strong acids, or prolonged exposure, can cleave the protecting group.[9] Always use a dilute, mild acid.
Protocol: Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). Repeat the wash 2-3 times.[10] The aqueous layers now contain your protonated product.
-
Back-Extraction (Optional): Wash the combined acidic aqueous layers with fresh organic solvent one more time to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with swirling until the pH is >10. This deprotonates your product, making it organic-soluble again.
-
Product Extraction: Extract the now basic aqueous layer with fresh DCM or EtOAc (3x).
-
Drying and Evaporation: Combine the organic layers containing your purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Caption: Decision logic for an acid-base extraction workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my reaction mixture?
A1: The most common synthesis involves the reaction of 1,3-diaminopropane with one equivalent of di-tert-butyl dicarbonate (Boc₂O).[4] Therefore, the most probable impurities are:
-
1,3-Diaminopropane (Starting Material): Very polar, stains intensely with ninhydrin. Will stick to the baseline on TLC in hexane/EtOAc.
-
N,N'-bis-Boc-1,3-diaminopropane (Di-protected byproduct): Much less polar than your product. It will have a high Rf on TLC and will not stain with ninhydrin.
-
Residual Solvents & Reagents: Such as triethylamine or the solvent used for the reaction.
Q2: My purified product is an oil, but the literature says it can be a solid. Why?
A2: The melting point of Tert-butyl 3-aminopropylcarbamate is very close to room temperature (~22 °C).[4][5] Even a small amount of residual solvent or impurity can depress the melting point, causing it to present as an oil or a waxy solid. If high purity is achieved and all solvent is removed, it should solidify upon cooling or refrigeration.
Q3: How should I assess the final purity of my compound?
A3: A combination of methods provides the most complete picture.
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the main component and non-volatile impurities. A C18 reverse-phase column with a water/acetonitrile gradient is typically used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and can give a good indication of purity by showing the absence of impurity signals. Quantitative NMR (qNMR) can be used to determine absolute purity.[1]
Purity Analysis Method Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases.[1] | Separation of volatile compounds based on boiling point, with mass-based identification.[1] | Absolute quantification by comparing analyte signal integral to a certified internal standard.[1] |
| Best For | Quantifying non-volatile impurities and routine purity checks.[1] | Identifying and quantifying residual solvents and volatile impurities.[1] | Determining absolute purity without a specific reference standard of the analyte.[1] |
| Limitations | Requires chromophoric impurities for easy UV detection. | Analyte must be volatile or amenable to derivatization; risk of thermal degradation.[1] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR.[1] |
Q4: What are the ideal storage conditions for the purified product?
A4: The compound is listed as being air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, store in a tightly sealed container in a refrigerator (4°C) or freezer (-20°C), protected from light.[11][12]
References
- BenchChem Technical Support. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- BenchChem Technical Support. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- CymitQuimica. CAS 75178-96-0: tert-Butyl (3-aminopropyl)
- Fisher Scientific. (2025).
- Parlow, J. J., & Naing, W. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters.
- AxisPharm. tert-Butyl (3-aminopropyl)
- MedChemExpress. tert-Butyl (3-aminopropyl)
- ChemScene. 75178-96-0 | tert-Butyl (3-aminopropyl)
- Scholars Research Library. (2012). Der Pharma Chemica.
- BenchChem Technical Support. (2025). Chemical and physical properties of tert-Butyl (3-aminopropyl)
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Chemsrc. (2025). tert-Butyl (3-aminopropyl)
- Biotage. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 6. biotage.com [biotage.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fishersci.com [fishersci.com]
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- 12. chemscene.com [chemscene.com]
Removing unreacted 1,3-diaminopropane after synthesis of N-Boc-1,3-diaminopropane.
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the removal of unreacted 1,3-diaminopropane following the synthesis of N-Boc-1,3-diaminopropane. Our focus is on providing practical, field-proven solutions grounded in chemical principles.
Introduction: The Purification Challenge
The synthesis of mono-Boc-protected 1,3-diaminopropane typically employs an excess of the diamine starting material to statistically favor the formation of the desired mono-substituted product over the di-substituted byproduct. While effective, this strategy presents a significant purification challenge. The unreacted 1,3-diaminopropane is a polar, water-soluble, and basic compound, properties that are closely shared by the N-Boc-1,3-diaminopropane product. This similarity makes separation by simple extraction or distillation non-trivial. This guide will explore the most effective methods to achieve high purity.
Physical Properties: A Tale of Two Amines
Understanding the differences in the physical properties of the starting material and the product is fundamental to designing an effective purification strategy.
| Property | 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | Rationale for Separation |
| Molecular Weight | 74.12 g/mol [1] | 174.24 g/mol [2] | Significant difference, but not ideal for simple distillation due to high boiling points. |
| Boiling Point | ~140 °C[1][3] | ~203 °C[2][4] | The 63 °C difference allows for vacuum distillation, but it can be challenging. |
| Density | 0.888 g/mL at 25 °C[1] | ~1.00 g/mL at 20 °C[2][4][5] | Minor difference, not useful for separation. |
| Solubility | Miscible in water[3]. Soluble in organic solvents. | Miscible with methanol[4]. Soluble in dichloromethane, ethyl acetate. | Both are relatively polar. The key is to exploit the change in water solubility upon protonation. |
| Basicity (pKa) | pKa1 ≈ 8.6, pKa2 ≈ 10.5[6] | The free amine is basic, but less so than 1,3-diaminopropane due to the electronic effect of the Boc group. | This difference in basicity is the cornerstone of the most effective purification method: acid-base extraction. |
Frequently Asked Questions (FAQs)
Q1: Why is a simple water wash ineffective at removing the excess 1,3-diaminopropane?
While 1,3-diaminopropane is highly soluble in water, your desired product, N-Boc-1,3-diaminopropane, also retains significant polarity and some water solubility. During a simple water wash of an organic layer (like dichloromethane or ethyl acetate), both compounds will partition between the aqueous and organic phases, leading to incomplete separation and significant loss of your product to the aqueous layer.
Q2: What is the most reliable method for removing unreacted 1,3-diaminopropane?
The most robust and widely used method is an acid-base extraction . This technique exploits the significant difference in basicity between the two amino groups of the starting material and the single, less basic amino group of your product.[7][8]
The Principle: By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the highly basic 1,3-diaminopropane is protonated to form a diammonium salt. This salt is an ionic species and is therefore highly soluble in the aqueous layer and virtually insoluble in the organic layer. The N-Boc-1,3-diaminopropane, being less basic, remains largely unprotonated and is retained in the organic solvent.[8][9]
Q3: Can you provide a detailed protocol for an acid-base extractive workup?
Certainly. This protocol assumes your reaction was carried out in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Protocol: Acid-Base Extractive Workup
-
Solvent Dilution: After the reaction is complete, dilute the mixture with a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 2-3 volumes of the initial reaction volume).
-
First Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl or 5% aqueous citric acid).
-
Extraction: Stopper the funnel and shake gently at first to release any pressure from potential CO2 evolution (if bicarbonate is present from the reaction). Then, shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Crucially, retain this aqueous layer until you have confirmed your product is in the organic layer at the end of the process.
-
Repeat Acidic Washes: Repeat the acidic wash (steps 2-4) two to three more times with fresh portions of the dilute acid solution. This ensures complete removal of the diamine.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.[10]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc-1,3-diaminopropane.
Q4: My product is sensitive to strong acids like HCl. What are my alternatives?
This is a common and valid concern. If your molecule contains acid-labile functional groups, using a strong acid is not advisable.
Alternative 1: Weaker Acid Wash You can use a weaker organic acid, such as a 5-10% aqueous solution of citric acid. This is often sufficient to protonate the highly basic diamine while leaving less basic functionalities untouched.
Alternative 2: Copper (II) Sulfate Wash A highly effective, non-acidic method involves complexation. Diamines like 1,3-diaminopropane readily form coordination complexes with copper (II) ions.[11] These copper complexes are brightly colored (typically purple or deep blue) and are highly soluble in water.[10]
-
Protocol: Wash the organic layer several times with a 10% aqueous solution of copper (II) sulfate (CuSO₄). Continue the washes until the aqueous layer no longer changes color, indicating that all the free diamine has been complexed and removed.[10][11]
Visualizing the Workflows
To clarify these processes, the following diagrams illustrate the separation logic.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Copper Sulfate Complexation Wash.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | The product was extracted into the acidic aqueous layer. This can happen if the acid used was too concentrated, protonating the less basic product. | 1. Combine all your aqueous washes. 2. Carefully basify the aqueous solution to pH >12 with a strong base (e.g., 2M NaOH). Caution: This will be exothermic. 3. Extract this basified aqueous layer several times with fresh dichloromethane. 4. Combine these new organic extracts, dry, and concentrate. This should recover your product. |
| Persistent Emulsion During Extraction | The mixture contains components that are acting as surfactants. Vigorous shaking can exacerbate this. | 1. Add a saturated solution of brine (NaCl) to the separatory funnel; this often helps break emulsions by increasing the ionic strength of the aqueous phase. 2. Allow the funnel to stand undisturbed for 10-30 minutes. 3. Instead of shaking, gently rock or swirl the funnel. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Final Product is Contaminated with 1,3-Diaminopropane | Insufficient washing. The capacity of the acidic washes was exceeded by the amount of excess diamine. | 1. Re-dissolve your product in an organic solvent. 2. Repeat the acid wash procedure with 2-3 additional washes. 3. Ensure thorough mixing during each wash to maximize contact between the layers. |
| Product Appears as an Oil but is Known to be a Solid | The product may be "oiling out" due to residual solvent or impurities. The melting point of N-Boc-1,3-diaminopropane is low (~22 °C), so it may appear as a liquid or low-melting solid.[2][4] | 1. Ensure all solvent is removed by placing the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. 3. If impurities are preventing crystallization, purification by column chromatography may be necessary. |
References
-
National Institutes of Health. (n.d.). 1,3-Propanediamine. PubChem. Retrieved from [Link]
-
LookPolymers. (n.d.). BASF 1,3-Diaminopropane. Retrieved from [Link]
-
ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines. Retrieved from [Link]
- Google Patents. (n.d.). Process for separating monoamines from diamines by liquid-liquid extraction.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Illinois Wesleyan University. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]
- Delhaye, L., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
-
Society of Chemical Industry. (2013). Extractive recovery of aqueous diamines for bio-based plastics production. Wiley Online Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery.
-
University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for Tert-butyl 3-aminopropylcarbamate
Welcome to the technical support resource for optimizing the coupling reactions of Tert-butyl 3-aminopropylcarbamate (N-Boc-1,3-diaminopropane). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of amide bond formation with this versatile bifunctional building block.[1][2][3] Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format to facilitate your synthetic success.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields in my coupling reaction with Tert-butyl 3-aminopropylcarbamate. What are the most common culprits?
Low yields are a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Coupling Reagent Choice: The effectiveness of a coupling reagent is highly dependent on the specific carboxylic acid and reaction conditions. For sterically hindered acids, more potent activators like HATU or PyBOP are often necessary.[4][5][6]
-
Inadequate Activation: The pre-activation of the carboxylic acid is a critical step.[7] Insufficient time or improper stoichiometry of the coupling reagent and base can lead to incomplete formation of the active ester intermediate.
-
Presence of Moisture: Carbodiimide reagents, in particular, are sensitive to moisture, which can lead to the hydrolysis of the activated intermediate.[8] Always use anhydrous solvents and reagents.[9]
-
Incorrect Stoichiometry: An improper ratio of coupling partners, coupling reagent, and base can significantly impact the reaction outcome. A slight excess of the amine component and coupling reagent is often beneficial.[9]
-
Side Reactions: Competing side reactions, such as the formation of N-acylurea with carbodiimides or guanidinium byproducts with uronium salts, can consume the activated carboxylic acid.[10]
Q2: Which coupling reagent should I choose for my reaction with Tert-butyl 3-aminopropylcarbamate?
The selection of the appropriate coupling reagent is critical for a successful reaction. Here's a comparative overview of common choices:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, readily available. EDC and its byproduct are water-soluble, simplifying workup.[4][5] | Can lead to racemization (mitigated by HOBt/HOAt addition).[4][5] DCC byproduct (DCU) is poorly soluble.[5] Formation of stable N-acylurea byproduct.[10] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization risk.[6] | More expensive. BOP produces carcinogenic HMPA as a byproduct.[5] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Excellent coupling efficiency, fast reaction rates, and low side-product formation.[4][5][6] HATU is particularly effective for hindered couplings.[4] | Can react with the amine to form a guanidinium byproduct if not used correctly. More expensive than carbodiimides. |
Recommendation: For routine couplings, EDC/HOBt is a good starting point due to its efficiency and ease of workup.[11] For challenging or sterically hindered substrates, HATU is often the reagent of choice for its high reactivity and reduced risk of racemization.[4][5]
Q3: My reaction is sluggish or stalls completely. What steps can I take to improve the reaction rate?
A stalled reaction can be frustrating, but several strategies can help drive it to completion:
-
Increase Reagent Equivalents: Increasing the equivalents of the coupling reagent and the amine component can sometimes push the reaction forward.[9]
-
Elevate the Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done with caution as it can also promote side reactions.[9]
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Polar aprotic solvents like DMF or NMP are generally preferred for their ability to dissolve a wide range of substrates and reagents.[5] For some reactions, a switch to a less polar solvent like DCM might be beneficial.[7]
-
Pre-activation: Ensure complete pre-activation of your carboxylic acid before adding the Tert-butyl 3-aminopropylcarbamate. This involves stirring the carboxylic acid with the coupling reagent and base for a period (e.g., 15-30 minutes) before introducing the amine.[7]
Troubleshooting Guide
Problem 1: Formation of an Insoluble Precipitate During a DCC/DIC-Mediated Coupling.
This is a common issue when using DCC or DIC as the coupling reagent.
-
Cause: The precipitate is likely the corresponding urea byproduct (dicyclohexylurea - DCU, or diisopropylurea - DIU). DCU is notoriously insoluble in most common organic solvents.[4][5]
-
Solution:
-
If using DCC in a solution-phase synthesis, the reaction can be filtered to remove the DCU.
-
For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble and can be washed away.[4][5]
-
Alternatively, using a water-soluble carbodiimide like EDC eliminates this issue, as the byproduct can be removed with an aqueous workup.[4][5]
-
Problem 2: Difficulty in Purifying the Final Product.
Purification can be challenging due to the presence of byproducts from the coupling reagents.
-
Cause: Byproducts such as DCU, HMPA (from BOP), or tetramethylurea (from HATU/HBTU) can co-elute with the desired product during chromatography.[5][9]
-
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with dilute acid (e.g., 1N HCl) will remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO3 solution) will remove unreacted carboxylic acid and HOBt.[11]
-
Solvent Selection for Chromatography: Careful selection of the solvent system for column chromatography is key. Sometimes, adding a small amount of a polar solvent like methanol to a DCM or ethyl acetate/hexane system can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove soluble impurities.[12]
-
Use of Water-Soluble Reagents: Employing EDC as the coupling agent significantly simplifies purification, as the urea byproduct is readily removed by washing with water.[4][5][8]
-
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a good starting point for many amide coupling reactions with Tert-butyl 3-aminopropylcarbamate.
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add Tert-butyl 3-aminopropylcarbamate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Add a non-nucleophilic base such as DIPEA or NMM (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Protocol 2: HATU-Mediated Coupling for Challenging Substrates
This protocol is recommended for sterically hindered or electron-deficient carboxylic acids.
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Tert-butyl 3-aminopropylcarbamate (1.2 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup and purification are similar to the EDC/HOBt protocol.
Visualizing the Workflow
General Amide Coupling Workflow
Caption: A generalized workflow for the coupling of Tert-butyl 3-aminopropylcarbamate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low-yield coupling reactions.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]
-
Reddit. Coupling reaction sometimes works, sometimes doesn't : r/Chempros. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Reddit. Side reactions with HBTU amide coupling? : r/Chempros. [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
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- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of Tert-butyl 3-aminopropylcarbamate.
Welcome to the technical support center for the synthesis of Tert-butyl 3-aminopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet often challenging synthetic transformation. Here, we will delve into the nuances of achieving high yields of the desired mono-protected product while minimizing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: My yield of Tert-butyl 3-aminopropylcarbamate is consistently low. What are the most common reasons for this?
Low yields are typically due to the formation of the di-protected byproduct, 1,3-bis(tert-butoxycarbonylamino)propane, and incomplete reaction of the starting material, 1,3-diaminopropane. The key to a successful synthesis lies in controlling the stoichiometry and reaction conditions to favor mono-protection.
Q2: I am observing a significant amount of a non-polar byproduct in my reaction mixture. What is it and how can I avoid it?
This is most likely the di-Boc protected diamine. Since 1,3-diaminopropane has two nucleophilic amino groups, both can react with the Boc anhydride. To minimize this, it is crucial to use a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) relative to the diamine. A molar ratio of approximately 0.8 equivalents of Boc₂O to 1 equivalent of the diamine is often a good starting point.[1]
Q3: How can I improve the selectivity for the mono-Boc product?
One effective strategy is to perform the reaction under conditions that differentiate the two amino groups. A common and effective method is the "one-pot" monoprotonation of the diamine. By adding one equivalent of an acid (like HCl or TFA) before the introduction of Boc₂O, you form the mono-ammonium salt of the diamine.[2][3] The protonated amino group is no longer nucleophilic, thus directing the Boc-protection to the free amino group.
Q4: What is the best solvent for this reaction?
Methanol is an excellent choice as it helps to keep the starting diamine, the Boc-anhydride, and the resulting products in solution, which can be a challenge in less polar solvents like dichloromethane or toluene where precipitation may occur.[1]
Q5: How do I effectively purify my product and remove the di-Boc byproduct and unreacted diamine?
Purification can be challenging due to the similar polarities of the mono- and di-protected products. A combination of techniques is often necessary:
-
Acid-base extraction: Unreacted 1,3-diaminopropane can be removed by washing the organic layer with an acidic solution (e.g., dilute HCl). The desired mono-Boc product can then be separated from the neutral di-Boc byproduct by extraction with a basic solution.
-
Column chromatography: Silica gel chromatography is a reliable method for separating the mono- and di-Boc products. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is typically effective.
Detailed Troubleshooting Guide
Issue 1: Predominance of Di-Boc Protected Byproduct
Root Cause Analysis:
The formation of 1,3-bis(tert-butoxycarbonylamino)propane is a classic example of over-reaction due to the presence of two reactive sites. The primary contributing factors are:
-
Incorrect Stoichiometry: Using an equimolar or excess amount of Boc₂O will inevitably lead to a significant amount of the di-protected product.
-
Reaction Rate vs. Addition Rate: If the Boc₂O is added too quickly, localized areas of high concentration can promote di-protection before the reagent has a chance to disperse and react with the mono-protected intermediate.
-
Lack of Selectivity: Without any measures to differentiate the two amino groups, the reaction proceeds statistically, leading to a mixture of products.
Solutions & Optimization Protocols:
1. Stoichiometric Control:
-
Protocol: In a controlled experiment, it was found that a maximum yield of the mono-protected product was achieved with the addition of 0.8 equivalents of Boc-anhydride.[1]
-
Experimental Workflow:
-
Dissolve 1,3-diaminopropane (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.8 eq) in methanol dropwise over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
2. Monoprotonation for Enhanced Selectivity:
This "one-pot" method involves the in-situ formation of the mono-hydrochloride salt of the diamine, effectively protecting one of the amino groups.[3][4]
-
Protocol: A highly efficient route for mono-BOC protection involves the sequential addition of 1 mole of HCl followed by 1 mole of (BOC)₂O.[3]
-
Experimental Workflow:
-
Dissolve 1,3-diaminopropane (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of a solution of HCl in methanol or trimethylsilyl chloride (Me₃SiCl), which generates HCl in situ.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-ammonium salt.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise.
-
Stir at room temperature for 2-4 hours.
-
Work-up the reaction by neutralizing the acid and extracting the product.
-
Troubleshooting Workflow for Di-Boc Formation:
Caption: Troubleshooting logic for minimizing di-Boc byproduct formation.
Issue 2: Incomplete Conversion of 1,3-Diaminopropane
Root Cause Analysis:
Significant amounts of unreacted starting material can be present in the final product mixture due to:
-
Insufficient Boc₂O: While a substoichiometric amount of Boc₂O is used to prevent di-protection, too little will result in a low conversion rate.
-
Low Reaction Temperature: The reaction may be sluggish at very low temperatures, leading to incomplete conversion within a reasonable timeframe.
-
Poor Mixing: Inadequate stirring can lead to localized reactions and leave some of the diamine unreacted.
Solutions & Optimization:
-
Fine-tune Stoichiometry: If you observe a large amount of unreacted starting material, consider slightly increasing the equivalents of Boc₂O (e.g., from 0.8 to 0.9 eq) while carefully monitoring for an increase in the di-Boc byproduct.
-
Temperature Control: Start the reaction at 0 °C to control the initial exotherm and then allow it to proceed at room temperature. For less reactive systems, gentle heating (e.g., to 40 °C) can be beneficial, but this may also increase the rate of di-protection.
-
Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides good agitation for the reaction volume.
Issue 3: Difficulty in Product Purification
Root Cause Analysis:
The separation of Tert-butyl 3-aminopropylcarbamate from 1,3-diaminopropane and 1,3-bis(tert-butoxycarbonylamino)propane can be challenging due to their physical properties.
-
1,3-Diaminopropane: Highly polar and water-soluble.
-
Tert-butyl 3-aminopropylcarbamate: Moderately polar.
-
1,3-bis(tert-butoxycarbonylamino)propane: Less polar than the mono-protected product.
Optimized Purification Protocol:
-
Initial Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Aqueous Wash: Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by brine.
-
Acid Extraction: To remove unreacted 1,3-diaminopropane, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The diamine will be protonated and move to the aqueous phase.
-
Separation of Mono- and Di-Boc Products: The remaining organic layer contains the mono- and di-Boc protected products. After drying and concentrating, this mixture can be purified by silica gel column chromatography. A typical elution gradient would be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).
Reaction and Byproduct Summary Table:
| Compound | Structure | Key Characteristics |
| 1,3-Diaminopropane | H₂N-(CH₂)₃-NH₂ | Starting material, highly polar, water-soluble. |
| Tert-butyl 3-aminopropylcarbamate | Boc-NH-(CH₂)₃-NH₂ | Desired product, moderately polar. |
| 1,3-Bis(tert-butoxycarbonylamino)propane | Boc-NH-(CH₂)₃-NH-Boc | Di-protected byproduct, less polar. |
Spectroscopic Data for Product and Byproduct Identification
Accurate identification of the components in your reaction mixture is crucial for effective troubleshooting. Below is a comparison of the expected ¹H NMR, ¹³C NMR, and IR spectral data for the desired product and the common di-Boc byproduct.
¹H and ¹³C NMR Data Comparison (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Tert-butyl 3-aminopropylcarbamate | ~3.2 (q, 2H), ~2.7 (t, 2H), ~1.6 (quintet, 2H), 1.44 (s, 9H) | ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~40.0 (CH₂-NHBoc), ~39.0 (CH₂-NH₂), ~33.0 (CH₂-CH₂-CH₂), ~28.4 (C(CH₃)₃) |
| 1,3-Bis(tert-butoxycarbonylamino)propane | ~3.1 (q, 4H), ~1.6 (quintet, 2H), 1.44 (s, 18H) | ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~39.5 (CH₂-NHBoc), ~31.0 (CH₂-CH₂-CH₂), ~28.4 (C(CH₃)₃) |
FT-IR Data Comparison (cm⁻¹):
| Compound | Key IR Absorptions (cm⁻¹) |
| Tert-butyl 3-aminopropylcarbamate | ~3300-3400 (N-H stretch, primary amine), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |
| 1,3-Bis(tert-butoxycarbonylamino)propane | ~3350 (N-H stretch, secondary amide), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend) |
Reaction Pathway and Side Reaction Diagram:
Caption: Desired reaction pathway and the primary side reaction.
References
-
Gaware, R.; Jordis, U. Selective Mono-Boc-Protection of Bispidine. Molbank2010 , 2010, M679. Available from: [Link]
-
Lee, D. W.; Ha, H.-J.; Lee, W. K. Selective Mono-BOC Protection of Diamines. Synthetic Communications2007 , 37 (5), 737-742. Available from: [Link]
-
Ha, H.-J.; Lee, W. K.; Lee, D. W. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available from: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available from: [Link]
Sources
Stability issues of Tert-butyl 3-aminopropylcarbamate under different reaction conditions.
Welcome to the technical support center for Tert-butyl 3-aminopropylcarbamate (N-Boc-1,3-diaminopropane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile reagent under various reaction conditions. Here, we will address common challenges and frequently asked questions in a direct Q&A format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Handling
Question 1: What are the primary factors influencing the stability of Tert-butyl 3-aminopropylcarbamate?
The stability of Tert-butyl 3-aminopropylcarbamate is predominantly dictated by its tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions and can also be cleaved at elevated temperatures. The free primary amine, while generally stable, can react with atmospheric carbon dioxide.[1]
Question 2: What are the recommended storage conditions for Tert-butyl 3-aminopropylcarbamate?
To ensure the longevity and purity of Tert-butyl 3-aminopropylcarbamate, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and in a cool, dry place.[1] Storage at -20°C is often recommended for long-term stability.[2]
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents reaction of the free amine with atmospheric CO2 and minimizes oxidative degradation.[1] |
| Light | Amber vials or dark environment | Protects against potential photolytic degradation.[1] |
| Moisture | Tightly sealed containers in a desiccated environment | Minimizes hydrolytic cleavage of the Boc group.[1] |
| Temperature | Cool, dry place (refrigerated or frozen for long-term) | Reduces the rate of thermal degradation. |
Stability Under Acidic Conditions
Question 3: My reaction involves an acidic component. How stable is the Boc group of Tert-butyl 3-aminopropylcarbamate?
The Boc group is highly susceptible to cleavage under acidic conditions.[3][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[4] Even mild acids can initiate this process, so careful consideration of your reaction's pH is essential.
Question 4: I am observing incomplete deprotection of the Boc group. What could be the cause and how can I resolve it?
Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: If using a mild acid, you may need to increase its concentration or switch to a stronger acid like trifluoroacetic acid (TFA) or HCl in dioxane.[5]
-
Steric Hindrance: While less of an issue for this linear molecule, bulky neighboring groups in a larger construct can impede acid access. Extending the reaction time or gentle heating might be necessary.
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the compound is attached to a solid support, ensure the solvent system (e.g., TFA in dichloromethane) adequately swells the resin for the acid to penetrate.
dot
Caption: Troubleshooting Incomplete Boc Deprotection.
Stability Under Basic and Nucleophilic Conditions
Question 5: Can I use basic conditions in the presence of Tert-butyl 3-aminopropylcarbamate?
Yes, the Boc group is generally stable under most basic and nucleophilic conditions.[3][6] This stability allows for selective reactions at the free primary amine without affecting the protected amine. However, extremely harsh basic conditions (e.g., strong bases at high temperatures) should be approached with caution and tested on a small scale.
Thermal Stability
Question 6: I need to heat my reaction. At what temperature does Tert-butyl 3-aminopropylcarbamate become unstable?
Thermolytic cleavage of the Boc group can occur at elevated temperatures, typically becoming significant above 85-90°C. This process also proceeds through the elimination of isobutylene and carbon dioxide. Therefore, prolonged heating at high temperatures should be avoided if the Boc group needs to be retained.
Reactivity and Side Reactions
Question 7: I am performing a peptide coupling reaction with a carboxylic acid, Tert-butyl 3-aminopropylcarbamate, and a coupling reagent like HATU or HBTU. What potential side reactions should I be aware of?
While the Boc group is stable, the free primary amine can participate in side reactions.
-
Guanidinylation of the Primary Amine: Uronium-based coupling reagents like HBTU and HATU can react with the primary amine of Tert-butyl 3-aminopropylcarbamate to form a guanidinium byproduct.[7] This terminates the desired reaction. To mitigate this, it is advisable to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[8]
-
Intramolecular Cyclization: Although less common for a flexible chain, there is a possibility of the activated carboxylic acid reacting with the Boc-protected amine's nitrogen if the conditions are harsh or the reaction is prolonged, leading to a cyclic urea. More likely is the reaction of the activated carboxyl group with the primary amine of another molecule of Tert-butyl 3-aminopropylcarbamate, leading to oligomerization. Careful control of stoichiometry and slow addition of reagents can minimize this.
-
Reaction with Tertiary Amine Bases: While generally stable, some studies suggest that strong, non-nucleophilic bases like DBU, when used in excess or at elevated temperatures, can potentially lead to partial deprotection of the Boc group over extended periods. It is recommended to use milder bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) where possible.[9]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Improving the solubility of Tert-butyl 3-aminopropylcarbamate for in-solution reactions.
Introduction
Welcome to the technical support guide for Tert-butyl 3-aminopropylcarbamate (CAS 75178-96-0), also commonly known as N-Boc-1,3-diaminopropane. This versatile bifunctional molecule is a cornerstone in pharmaceutical and chemical synthesis, prized for its utility as a building block in the development of complex molecules.[1][2] However, its unique amphiphilic structure—possessing both polar functional groups and a bulky, nonpolar protecting group—presents distinct solubility challenges that can impact reaction efficiency, yield, and purification.
This guide provides field-proven insights, troubleshooting protocols, and foundational data to empower researchers to overcome these challenges. We will explore the causality behind solvent choices and reaction conditions, enabling you to design robust and successful experimental plans.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of Tert-butyl 3-aminopropylcarbamate often challenging?
The solubility behavior of this reagent is governed by its amphiphilic molecular structure. It contains two polar functional groups (a primary amine and a carbamate) capable of hydrogen bonding, which favor polar solvents.[3] Simultaneously, it features a large, nonpolar tert-butyl (Boc) group that imparts significant steric hindrance and lipophilic character, favoring less polar environments.[1] This internal tug-of-war between polar and nonpolar characteristics means that it is often not perfectly soluble in either highly polar (like water) or highly nonpolar (like hexanes) solvents, requiring a carefully selected system for effective dissolution.
Q2: What are the best general-purpose solvents for dissolving Tert-butyl 3-aminopropylcarbamate?
For most applications, polar organic solvents are the recommended starting point.[1][3] These include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices. They effectively solvate both the polar and nonpolar regions of the molecule. DMSO, in particular, has a reported high solubility of 100 mg/mL, although sonication may be required to achieve this concentration.[3][4]
-
Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) are also effective solvents.[3]
-
Chlorinated Solvents: Dichloromethane (DCM) is widely used, especially for reactions run at or below room temperature.[5]
Q3: Can I use water as a solvent for my reaction?
Direct use of water as the primary solvent is not recommended. Tert-butyl 3-aminopropylcarbamate is characterized as sparingly soluble to insoluble in water.[3] However, it can be used in biphasic systems (e.g., DCM/water or THF/water) or in aqueous mixtures with a miscible organic co-solvent like THF, dioxane, or acetone, particularly for Boc-protection reactions.[5][6]
Q4: How do temperature and pH affect the stability and solubility of this compound in solution?
Both temperature and pH are critical parameters that must be carefully controlled.
-
pH: The Boc protecting group is highly sensitive to acid. It is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), which hydrolyzes the carbamate to yield the free diamine.[3][6] Therefore, acidic conditions must be intentionally avoided unless Boc-deprotection is the desired outcome. The compound is generally stable in neutral and basic conditions.[3]
-
Temperature: While gentle warming can aid dissolution, elevated temperatures pose a risk. The Boc group can undergo thermal deprotection, particularly at temperatures exceeding 85-90°C.[3] If heating is necessary, it should be done cautiously and monitored closely.
Troubleshooting Guide: In-Solution Reaction Issues
Problem 1: My compound precipitates out of solution when I add my other reactant.
This is a common issue that can halt a reaction. The cause is typically a change in the overall solvent environment.
-
Causality: The addition of a less polar reactant or a change in the ionic strength of the solution can decrease the overall solvating power of the system for Tert-butyl 3-aminopropylcarbamate, causing it to crash out.
-
Solution 1 (Solvent System): Switch to a more robust polar aprotic solvent with a higher solvating capacity, such as DMF or NMP. These are often superior at keeping all components of a reaction mixture in a homogeneous phase.
-
Solution 2 (Slow Addition): Add the second reagent slowly, perhaps via a syringe pump, to a vigorously stirred solution. This prevents localized areas of high concentration that can initiate precipitation.
-
Solution 3 (Temperature Adjustment): Gently warm the reaction mixture (e.g., to 40-50°C), being mindful of the thermal stability limit (~85°C).[3] A slight increase in temperature can significantly improve solubility.[7]
Problem 2: The reaction is proceeding very slowly or not at all. I suspect poor solubility is the limiting factor.
If a significant portion of your reagent remains undissolved, the effective concentration in the solution phase is too low for an efficient reaction rate.
-
Causality: The chosen solvent is not adequately solvating the reagent, leading to a heterogeneous mixture where the reaction can only occur at the surface of the solid particles.
-
Solution 1 (Ultrasonication): Place the reaction flask in an ultrasonic bath. Sonication provides energy to break up solid agglomerates and enhance the dissolution rate, often without needing to increase the bulk temperature.[4]
-
Solution 2 (Solvent Optimization): Perform small-scale solubility tests to find a better solvent or co-solvent system (see Protocol below). A small addition of DMSO (e.g., 5-10% v/v) to a solvent like THF or DCM can dramatically improve solubility without fundamentally changing the reaction medium.
-
Solution 3 (Phase-Transfer Catalysis): For biphasic reactions where one reactant is in an aqueous phase and the Boc-protected amine is in an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the aqueous reactant into the organic layer, facilitating the reaction.
Problem 3: I achieved good solubility and reaction conversion, but now I can't remove my high-boiling solvent (e.g., DMSO, DMF).
This is a classic trade-off when using high-boiling polar aprotic solvents.
-
Causality: Solvents like DMSO (B.P. 189°C) and DMF (B.P. 153°C) are difficult to remove under standard rotary evaporation conditions.
-
Solution 1 (Aqueous Workup/Extraction): Transfer the reaction mixture to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, DCM) and wash multiple times with water and/or brine. DMF is water-miscible and will partition into the aqueous layer. DMSO is also water-miscible but can be more difficult to remove completely; multiple washes are necessary.
-
Solution 2 (Lyophilization/Freeze-Drying): If your product is non-volatile and stable, and you need to avoid water, the mixture can be diluted with 1,4-dioxane and lyophilized.
-
Solution 3 (High-Vacuum Distillation): For thermally stable products, removal of the solvent under high vacuum (e.g., using a Kugelrohr apparatus) is an option, though this is often a last resort.
Protocols & Reference Data
Data Presentation: Solubility of Tert-butyl 3-aminopropylcarbamate
| Solvent | Type | Solubility | Notes & References |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required.[3][4] |
| Methanol (MeOH) | Polar Protic | Soluble (Qualitative) | Generally a good solvent for polar compounds.[3] |
| Ethanol (EtOH) | Polar Protic | Soluble (Qualitative) | Similar to methanol.[3] |
| Dichloromethane (DCM) | Chlorinated | Soluble (Qualitative) | Commonly used in Boc-protection/deprotection.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble (Qualitative) | Often used in amine chemistry.[5][8] |
| Water | Polar Protic | Sparingly Soluble to Insoluble | Not recommended as a primary solvent.[3] |
| Hexane / Toluene | Nonpolar | Insoluble | Polarity is too low to dissolve the molecule. |
Experimental Protocols
Protocol 1: Rapid Small-Scale Solubility Assessment
This self-validating protocol helps you determine the optimal solvent for your reaction before committing your bulk materials.
-
Preparation: Aliquot approximately 5-10 mg of Tert-butyl 3-aminopropylcarbamate into several small, labeled glass vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a candidate solvent (e.g., DCM, THF, MeCN, DMF) dropwise via pipette, swirling gently after each addition. Start with 100 µL.
-
Observation: Observe if the solid dissolves completely. Note the approximate volume of solvent required.
-
Heating/Sonication Test: If the solid does not dissolve at room temperature, gently warm the vial to ~40°C or place it in an ultrasonic bath for 2-3 minutes. Observe any changes in solubility.
-
Co-Solvent Test: If a single solvent is inadequate, try mixtures. For example, to a vial where the compound is poorly soluble in THF, add DMSO dropwise to see if a clear solution is formed.
-
Selection: Choose the solvent or solvent system that provides complete dissolution at the lowest practical volume and temperature compatible with your planned reaction conditions.
Protocol 2: General Homogeneous Reaction Setup
This protocol provides a robust starting point for a reaction where solubility is a known concern.
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the Tert-butyl 3-aminopropylcarbamate (1.0 equivalent).
-
Solvent Addition: Add a sufficient volume of a robust polar aprotic solvent (e.g., DMF or DMSO) to fully dissolve the starting material, aiming for a concentration of 0.1–0.5 M. Stir until a clear, homogeneous solution is formed. Use gentle warming (<60°C) or sonication if necessary.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Dissolve the other reaction components (e.g., electrophile, coupling agents) in a minimal amount of the same reaction solvent. Add this solution dropwise to the stirred solution of the carbamate over 5-10 minutes.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Workup: Upon completion, proceed with an appropriate aqueous workup to remove the high-boiling solvent as described in the Troubleshooting section.
Visualizations
Diagram 1: Molecular Structure & Solubility Characteristics
Caption: A diagram illustrating the distinct polar and nonpolar regions of the molecule.
Diagram 2: Decision Workflow for Solvent Selection
Caption: A decision tree to guide solvent selection based on reaction parameters.
References
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]
-
Chemsrc. (n.d.). tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. Retrieved from Chemsrc website. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. [Link]
-
Gonzalez-Velez, J. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
Sources
- 1. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 2. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Bifunctional Linkers: Comparing Tert-butyl 3-aminopropylcarbamate with Key Alternatives in Bioconjugation
Introduction to Bifunctional Linkers in Drug Development and Bioconjugation
In the landscape of modern therapeutics and diagnostics, the precise and stable conjugation of biological molecules is paramount. Bifunctional linkers are the molecular architects of these complex constructs, serving as the crucial connection between a targeting entity, such as a monoclonal antibody, and a payload, which could be a potent small molecule drug, a fluorescent probe, or another biomolecule. The judicious selection of a linker is a critical determinant of the conjugate's efficacy, stability, pharmacokinetics, and overall therapeutic index.
This guide provides an in-depth, objective comparison of Tert-butyl 3-aminopropylcarbamate, a versatile aliphatic linker, with other prominent classes of bifunctional linkers. We will delve into the chemical principles, practical applications, and performance metrics of these linkers, supported by experimental insights and detailed methodologies to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications, including Antibody-Drug Conjugates (ADCs), peptide synthesis, and surface functionalization.
In-Depth Profile: Tert-butyl 3-aminopropylcarbamate
Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound that has become a staple in modern organic and medicinal chemistry.[1] Its utility stems from its unique structure, which features a primary amine at one end and a carbamate-protected primary amine at the other.
Chemical Structure and Physicochemical Properties:
-
Structure: C8H18N2O2
-
Molecular Weight: 174.24 g/mol [2]
-
Appearance: Colorless to pale yellow liquid or low-melting solid.[1]
-
Solubility: Soluble in many organic solvents.[1]
The key to its versatility lies in the differential reactivity of its two amino groups. The free primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. In contrast, the tert-butyloxycarbonyl (Boc) protected amine is stable under a wide range of reaction conditions but can be selectively deprotected under acidic conditions, such as with trifluoroacetic acid (TFA).[1][3] This orthogonality allows for a controlled, stepwise approach to the synthesis of complex molecules.
Comparative Analysis of Bifunctional Linkers
The selection of a bifunctional linker is a nuanced decision that must be tailored to the specific application. Here, we compare Tert-butyl 3-aminopropylcarbamate with two major classes of linkers: maleimide-based linkers and polyethylene glycol (PEG)-based linkers.
Tert-butyl 3-aminopropylcarbamate vs. Maleimide-Based Linkers (e.g., SMCC)
Maleimide-based linkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are widely used in bioconjugation, particularly for their high reactivity towards sulfhydryl groups.
| Feature | Tert-butyl 3-aminopropylcarbamate | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Primary amine (nucleophilic) | N-hydroxysuccinimide (NHS) ester (amine-reactive) and Maleimide (sulfhydryl-reactive) |
| Target Residues | Primarily lysine residues on proteins | Lysine residues (via NHS ester) and Cysteine residues (via maleimide) |
| Bond Formed | Amide/Carbamate | Thioether (from maleimide-thiol reaction) and Amide (from NHS ester-amine reaction) |
| Bond Stability | Amide/Carbamate bonds are generally very stable.[4] | The thioether bond from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation.[5] However, the succinimide ring can undergo hydrolysis to form a more stable linkage.[5] |
| Conjugation Strategy | Two-step process: reaction with the primary amine, followed by Boc deprotection to reveal the second amine for further conjugation. | Two-step process: activation of the antibody with the NHS ester, followed by conjugation of the payload to the maleimide group. |
| Hydrophobicity | Aliphatic, relatively hydrophobic. | Contains a cyclohexane ring, contributing to hydrophobicity. |
Causality Behind Experimental Choices: The choice between an amine-reactive linker like Tert-butyl 3-aminopropylcarbamate and a sulfhydryl-reactive linker like SMCC is fundamentally driven by the available reactive handles on the biomolecule of interest. While lysine residues are abundant on the surface of antibodies, providing multiple potential conjugation sites, this can lead to a heterogeneous mixture of ADC species. Cysteine residues, either native or engineered, offer more precise control over the site of conjugation and the drug-to-antibody ratio (DAR). However, the stability of the resulting thioether bond from a maleimide linker is a critical consideration, with the potential for deconjugation in vivo.[5]
Tert-butyl 3-aminopropylcarbamate vs. PEGylated Linkers
Polyethylene glycol (PEG) linkers are prized for their ability to improve the physicochemical properties of bioconjugates.[6][7]
| Feature | Tert-butyl 3-aminopropylcarbamate (Short Aliphatic Linker) | PEGylated Linkers (e.g., NH2-PEGn-COOH) |
| Hydrophilicity | Relatively hydrophobic. | Highly hydrophilic, enhancing the aqueous solubility of the conjugate.[6][8] |
| Pharmacokinetics | May contribute to faster clearance of the conjugate. | Can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[7] |
| Immunogenicity | Generally considered non-immunogenic. | Can reduce the immunogenicity of the conjugated biomolecule.[6] |
| Flexibility & Length | Short, rigid C3 spacer. | Length can be precisely controlled by the number of PEG units (n), offering a wide range of spacer lengths and flexibility. |
| Impact on Aggregation | May not mitigate aggregation of hydrophobic payloads. | Can significantly reduce the aggregation of ADCs with hydrophobic drugs.[8][9] |
Expertise & Experience: The decision to incorporate a PEG linker is often a strategic one to overcome the challenges associated with hydrophobic payloads, which are common in ADC development.[2][10] While a short aliphatic linker derived from Tert-butyl 3-aminopropylcarbamate is a straightforward and cost-effective choice, a PEGylated linker may be necessary to achieve the desired pharmacokinetic profile and prevent aggregation-related issues. The optimal length of the PEG spacer often requires empirical determination, as a longer PEG chain that enhances solubility might also introduce steric hindrance, potentially affecting the binding affinity of the antibody.[3]
Experimental Protocols and Methodologies
To provide a practical context for the comparison of these linkers, the following section outlines representative experimental protocols. These protocols are designed to be self-validating by including key characterization steps.
Protocol 1: Synthesis of a Model Antibody-Drug Conjugate (ADC) - A Comparative Workflow
This protocol outlines a comparative approach for conjugating a model cytotoxic drug containing a thiol group to a monoclonal antibody using either Tert-butyl 3-aminopropylcarbamate (via a maleimide-functionalized derivative) or SMCC.
Diagram: Comparative ADC Synthesis Workflow
Caption: Comparative workflow for ADC synthesis.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-containing cytotoxic drug
-
Tert-butyl 3-aminopropylcarbamate derivative (e.g., pre-functionalized with a maleimide group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO
-
Desalting columns
-
Reaction buffers and quenching reagents
Procedure:
Route A: Using a Tert-butyl 3-aminopropylcarbamate derivative
-
Drug-Linker Preparation: React the thiol-containing drug with a maleimide-functionalized Tert-butyl 3-aminopropylcarbamate derivative. Purify the drug-linker conjugate.
-
Boc Deprotection: Treat the drug-linker conjugate with TFA in DCM to deprotect the Boc group, yielding a free primary amine.
-
Activation of the Drug-Linker: Activate the carboxylic acid group of a payload with EDC/NHS chemistry.
-
Conjugation to mAb: React the activated drug-linker with the mAb. The primary amine of the deprotected linker will react with lysine residues on the antibody.
-
Purification: Purify the ADC using a desalting column to remove excess reagents.
-
Characterization: Analyze the ADC by HIC-HPLC to determine the drug-to-antibody ratio (DAR) and by SEC-HPLC to assess the level of aggregation.[11]
Route B: Using SMCC
-
Antibody Activation: Dissolve SMCC in anhydrous DMSO and add it to the mAb solution. Incubate for 1-2 hours at room temperature.
-
Removal of Excess Linker: Remove unreacted SMCC using a desalting column.
-
Conjugation to Drug: Add the thiol-containing drug to the maleimide-activated mAb. Incubate for 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: Purify the ADC using a desalting column.
-
Characterization: Analyze the ADC by HIC-HPLC for DAR and SEC-HPLC for aggregation.[11]
Trustworthiness: The inclusion of purification and characterization steps is crucial for a self-validating protocol. Comparing the DAR and aggregation levels of the ADCs produced by both routes will provide a quantitative measure of the performance of each linker.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Boc-Protected Diamine Linker
This protocol describes the incorporation of a short aliphatic diamine spacer, derived from Tert-butyl 3-aminopropylcarbamate, at the C-terminus of a peptide during Boc-SPPS.
Sources
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to PROTAC Linker Efficacy: A Comparative Analysis of Alkyl-Amine Scaffolds and Alternative Chemistries
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged from a novel chemical biology tool to a clinically impactful therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
While significant attention is often placed on the warhead and anchor ligands, seasoned researchers recognize that the linker is not a mere passive spacer. It is a critical determinant of the PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5][6] The linker's length, composition, rigidity, and attachment points dictate the ultimate efficacy (DC50, Dmax), selectivity, and pharmacokinetic properties of the degrader.[4][7]
This guide provides an in-depth comparison of common PROTAC linker classes, with a special focus on the widely used aliphatic alkyl-amine linkers. We will dissect the performance of these linkers against alternatives like polyethylene glycol (PEG) and rigid scaffolds, grounding our analysis in experimental data and providing detailed protocols for their evaluation.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce proximity between the POI and an E3 ligase. The linker orchestrates the geometry of this interaction. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target.[5] Conversely, a poorly designed linker can introduce steric clashes or entropic penalties, leading to reduced degradation efficiency.[5][6]
Caption: The PROTAC Mechanism of Action.
Comparative Analysis of Linker Classes
The choice of linker chemistry is a critical decision in PROTAC design. The field has largely been dominated by flexible chains due to their synthetic tractability, but rigid and functionalized linkers are gaining prominence.[4]
The Workhorse: Alkyl and Amino-Alkyl Linkers
It is a common practice in PROTAC synthesis to utilize building blocks like tert-butyl 3-aminopropylcarbamate or its longer-chain analogs.[8] It is crucial to clarify that this molecule itself, a Boc-protected diamine, is a synthetic intermediate. Following deprotection and coupling, it gives rise to a flexible amino-alkyl chain within the final PROTAC structure. These linkers, composed of saturated hydrocarbon chains, are a foundational element in PROTAC design.
-
Properties & Advantages:
-
Synthetic Accessibility: Simple alkyl chains are readily incorporated using standard amide coupling or other nucleophilic substitution reactions.[9]
-
High Flexibility: Their conformational freedom allows the PROTAC to adopt various orientations, increasing the probability of achieving a productive ternary complex.[5]
-
Metabolic Stability: Saturated hydrocarbon chains are generally robust against metabolic degradation.[10]
-
-
Limitations & Considerations:
-
Hydrophobicity: Long alkyl chains significantly increase the lipophilicity of the PROTAC, which can lead to poor aqueous solubility and non-specific membrane binding.[9][10]
-
Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding and ternary complex formation, potentially reducing stability.[5]
-
The Solubilizer: Polyethylene Glycol (PEG) Linkers
PEG linkers, consisting of repeating ethylene glycol units, are the most common motif found in published PROTAC structures, present in approximately 55% of cases.[11]
-
Properties & Advantages:
-
Hydrophilicity: The ether oxygens improve aqueous solubility, a major advantage for large, often "greasy" PROTAC molecules.[9][10]
-
Flexibility & Permeability: PEG linkers are flexible and can adopt conformations that shield polarity, potentially aiding cell permeability through the "chameleon effect".[5]
-
-
Limitations & Considerations:
-
Metabolic Stability: Compared to alkyl chains, PEG linkers can be more susceptible to metabolism in vivo.[9]
-
Synthesis: Synthesis of homogenous, defined-length PEG linkers can be more challenging and costly than for simple alkyl chains.[9][10]
-
Activity Cliff: In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to abolish degradation activity, highlighting the subtle but critical impact of linker atomic composition.[11]
-
The Precision Tool: Rigid Linkers
To overcome the drawbacks of excessive flexibility, researchers are increasingly turning to rigid linkers. These include scaffolds incorporating cyclic structures (piperazine, piperidine), aromatic rings, alkynes, or triazoles (often formed via "click chemistry").[5][9][12]
-
Properties & Advantages:
-
Conformational Pre-organization: Rigidity can lock the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more stable ternary complexes.[5]
-
Improved Selectivity: By constraining the possible orientations, a rigid linker can disfavor the formation of off-target ternary complexes.[5]
-
Favorable Physicochemical Properties: Cyclic elements can improve solubility and metabolic stability compared to linear alkyl chains.[9]
-
-
Limitations & Considerations:
-
Synthetic Complexity: These linkers are often more synthetically challenging to prepare.[5]
-
Finding the "Right Fit": The lack of flexibility means that a precise geometric match is required for ternary complex formation. This often necessitates more extensive structure-activity relationship (SAR) studies.[13]
-
Data-Driven Comparison
The optimal linker is always dependent on the specific POI-E3 ligase pair, making empirical testing essential.[6] There is no universally superior linker class.
Table 1: Qualitative Comparison of Common PROTAC Linker Classes
| Feature | Alkyl Chains | PEG Chains | Rigid Scaffolds (e.g., Piperazine, Triazole) |
| Primary Advantage | Synthetic Simplicity | Enhanced Solubility | Conformational Control |
| Flexibility | High | High | Low to Moderate |
| Aqueous Solubility | Generally Low | Generally High | Variable, often Moderate |
| Metabolic Stability | High | Moderate | High |
| Synthetic Ease | High | Moderate | Low to Moderate |
| Risk Factor | Poor solubility, non-specific binding | In vivo metabolic clearance | Failure to form ternary complex |
Table 2: Representative Experimental Data - BRD4 Degraders
The degradation of the BET bromodomain protein BRD4 is a well-studied model system for PROTACs. The data below is a representative summary synthesized from literature, illustrating how linker modifications can impact degradation potency (DC50) and efficacy (Dmax) for the same warhead (JQ1) and E3 ligase ligand.
| PROTAC (Representative) | Linker Class | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference Insight |
| dBET1 Analog | Alkyl-PEG Hybrid | ~12 | ~25 | >95% | A common, effective flexible linker.[11] |
| MZ1 | PEG | ~15 | ~80 | >90% | Highly effective but shows selectivity for BRD4 over other BETs.[11] |
| Alkyl Variant | Pure Alkyl | ~12 | ~150 | ~80% | Replacing PEG with pure alkyl can decrease potency, possibly due to solubility issues.[11] |
| Rigid Variant | Piperazine-based | ~10 | ~15 | >95% | A rigid linker can improve potency by pre-organizing the molecule for optimal binding.[1] |
Note: The values above are illustrative examples to show trends and are compiled from general findings in the literature. Actual values are highly context-dependent.
Core Experimental Protocols for Linker Evaluation
Evaluating a library of PROTACs with different linkers requires robust, quantitative, and reproducible assays.
Protocol 1: Quantitative Assessment of Protein Degradation by Western Blot
This protocol provides a definitive, albeit lower-throughput, method to determine DC50 and Dmax.
1. Cell Seeding & Treatment: a. Seed cells (e.g., HEK293T, or a relevant cancer cell line like HeLa) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. b. The following day, prepare serial dilutions of your PROTACs (e.g., 1000 nM down to 0.1 nM) in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (a time-course experiment from 4 to 24 hours is recommended initially; 18 hours is a standard endpoint).[14]
2. Cell Lysis: a. Place the culture plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the concentration of all samples with RIPA buffer. c. Add 4x Laemmli sample buffer to your normalized lysates to a final concentration of 1x. d. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel according to the manufacturer's instructions to separate proteins by size.[15] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T). b. Incubate the membrane with a primary antibody specific to your POI overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-Actin) should also be used. c. Wash the membrane 3 times for 10 minutes each with TBS-T. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBS-T.
6. Detection and Analysis: a. Apply an ECL chemiluminescent substrate to the membrane. b. Image the blot using a digital imager. c. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane. d. Plot the normalized POI levels against the logarithm of PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Caption: Experimental Workflow for PROTAC Linker Comparison.
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, and its optimization remains a largely empirical process that requires the synthesis and testing of compound libraries.[11][] There is no single "best-in-class" linker; the optimal choice is intimately tied to the specific protein target and E3 ligase being recruited.
-
Alkyl-amine linkers , derived from building blocks like tert-butyl 3-aminopropylcarbamate, offer synthetic simplicity and flexibility, making them an excellent starting point for any PROTAC design campaign.
-
PEG linkers are an invaluable tool for overcoming the solubility challenges that frequently plague large PROTAC molecules.
-
Rigid linkers represent the next frontier, offering the potential for enhanced potency and selectivity through conformational constraint, though they demand greater synthetic investment.
The future of linker design will likely involve a move away from trial-and-error and towards more rational, structure-based approaches.[4][17] Advances in computational modeling and structural biology will be essential to better predict the complex dynamics of the ternary complex, allowing researchers to design linkers with the ideal balance of flexibility, rigidity, and physicochemical properties to accelerate the development of next-generation protein degraders.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
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Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
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Bemis, T. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. Available at: [Link]
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Gasparyan, H., et al. (2021). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
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Zhang, T., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Available at: [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
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Li, Z., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances. Available at: [Link]
-
Troup, R. I., et al. (2020). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. Available at: [Link]
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Wolska, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
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DeepChem. (n.d.). An Introduction to PROTACs. DeepChem. Available at: [Link]
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Chen, J., et al. (2024). Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Frontiers in Pharmacology. Available at: [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
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Stability Showdown: A Comparative Guide to Tert-butyl 3-aminopropylcarbamate and PEG Linkers in Bioconjugation
In the intricate world of drug development and targeted therapeutics, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of a bioconjugate. This guide provides an in-depth comparative analysis of two commonly employed linker moieties: the carbamate-based tert-butyl 3-aminopropylcarbamate and the versatile polyethylene glycol (PEG) linkers. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical and biological stability of these linkers, supported by experimental data and detailed methodologies to inform rational linker design.
The Crucial Role of Linker Stability
The ideal linker must strike a delicate balance: it needs to be sufficiently stable to prevent premature cleavage of a therapeutic payload in systemic circulation, which could lead to off-target toxicity and reduced efficacy. Conversely, for many applications, the linker must be designed to cleave and release its payload at the target site in response to specific physiological triggers.[1] This guide will explore the nuances of stability for tert-butyl 3-aminopropylcarbamate, a bifunctional linker featuring a stable carbamate bond, and the widely utilized PEG linkers, which can be engineered for both stable and cleavable applications.
Understanding the Contenders: Chemical Structures and Inherent Properties
Tert-butyl 3-aminopropylcarbamate: This molecule, also known as N-Boc-1,3-diaminopropane, is a versatile building block in organic and medicinal chemistry.[2] Its structure features a primary amine at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The carbamate linkage within the Boc group is of primary interest for its stability profile. Carbamates are generally more stable to hydrolysis than esters.[3] The Boc group is renowned for its stability under basic and nucleophilic conditions, but it is characteristically labile under acidic conditions.[4][5]
PEG Linkers: Polyethylene glycol (PEG) is a polyether compound that has become a cornerstone in bioconjugation.[6] PEG linkers are prized for their ability to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules.[7][] They are available in various lengths and can be functionalized with a wide array of reactive groups, leading to both non-cleavable (e.g., ether or amide bonds) and cleavable (e.g., hydrazone, disulfide, or ester bonds) linkers.[1][9] The stability of a PEG linker is dictated by the chemical nature of the bond used to conjugate it to the molecule of interest.[1]
Comparative Stability Analysis: A Data-Driven Examination
Hydrolytic Stability: The Influence of pH
The pH of the surrounding environment plays a critical role in the hydrolytic stability of linkers. Systemic circulation maintains a physiological pH of approximately 7.4, while the microenvironment of tumors can be slightly acidic, and intracellular compartments like endosomes and lysosomes have significantly lower pH values (pH 4.5-6.5).[10]
Tert-butyl 3-aminopropylcarbamate (Boc-protected carbamate): The carbamate bond itself is relatively stable across a range of pH values. However, the defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[11] This acid lability is a well-established principle in organic synthesis, utilized for the deprotection of amines.[5][12] While generally stable at neutral and basic pH, prolonged exposure to even mild acids can lead to the cleavage of the Boc group, releasing the free amine, carbon dioxide, and isobutylene.[11]
PEG Linkers: The hydrolytic stability of PEG linkers is highly dependent on the type of chemical bond employed.
-
Ether and Amide Bonds (Non-cleavable): These linkages are generally very stable across a wide pH range and are resistant to hydrolysis under physiological conditions.[13]
-
Hydrazone and Acetal Bonds (pH-sensitive, Cleavable): These linkers are designed to be relatively stable at physiological pH but undergo accelerated hydrolysis in the acidic environment of endosomes and lysosomes.[10][14]
-
Ester Bonds (Cleavable): Ester-containing linkers are susceptible to hydrolysis, with the rate being influenced by the surrounding chemical structure and pH.[15]
Table 1: Comparative Hydrolytic Stability
| Linker Type | Stability at Physiological pH (~7.4) | Stability at Acidic pH (4.5-6.0) | Cleavage Mechanism |
| Tert-butyl carbamate (Boc) | Generally Stable[11] | Labile, Cleavage Occurs[11] | Acid-catalyzed hydrolysis |
| PEG-Ether/Amide | Highly Stable[13] | Highly Stable | Non-cleavable |
| PEG-Hydrazone | Moderately Stable (can exhibit some instability)[10] | Labile, Enhanced Cleavage[10] | Acid-catalyzed hydrolysis |
| PEG-Ester | Susceptible to Hydrolysis[15] | Increased Hydrolysis Rate | Acid/Base-catalyzed hydrolysis |
Enzymatic Stability: The Biological Challenge
Once in a biological system, linkers are exposed to a myriad of enzymes that can potentially cleave them. The stability of a linker in the presence of these enzymes, particularly in plasma and within target cells, is a critical parameter.
Tert-butyl 3-aminopropylcarbamate (Boc-protected carbamate): While the carbamate bond can be susceptible to certain esterases, the bulky tert-butyl group of the Boc moiety generally provides steric hindrance, offering some protection against enzymatic degradation. However, specific esterases have been identified that can hydrolyze tert-butyl esters, suggesting that the potential for enzymatic cleavage of the Boc group, though not its primary degradation pathway in vivo, cannot be entirely dismissed.[3][16]
PEG Linkers: The polyether backbone of PEG is generally considered to be bio-inert and resistant to enzymatic degradation by proteases.[2] This contributes to the long circulation times of PEGylated therapeutics. However, the susceptibility to enzymatic cleavage is intentionally designed into certain types of cleavable PEG linkers:
-
Peptide Linkers: Linkers containing specific peptide sequences (e.g., valine-citrulline) are designed to be cleaved by proteases like cathepsins, which are often overexpressed in tumor cells.[7]
-
β-glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is present in the tumor microenvironment.[10]
Table 2: Comparative Enzymatic Stability
| Linker Type | General Enzymatic Stability | Designed Enzymatic Cleavage | Common Cleaving Enzymes |
| Tert-butyl carbamate (Boc) | Generally stable, but potential for esterase activity[3][16] | No | Esterases |
| PEG-Ether/Amide | Highly Stable[2] | No | N/A |
| PEG-Peptide | Stable in plasma, cleaved in target cells[7] | Yes | Cathepsins, other proteases |
| PEG-β-glucuronide | High plasma stability[10] | Yes | β-glucuronidase |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of different linkers, well-defined in vitro and in vivo assays are essential.
In Vitro Plasma Stability Assay
This assay is a cornerstone for predicting the in vivo stability of a linker in the circulatory system.[6][17][18]
Objective: To determine the rate of degradation or cleavage of a linker-conjugated molecule in plasma from different species (e.g., human, mouse, rat) over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (linker-conjugated molecule) in a suitable solvent (e.g., DMSO).
-
Thaw frozen plasma (e.g., human plasma) at 37°C.
-
-
Incubation:
-
Spike the test compound into the plasma to a final concentration of 1 µM (with a final DMSO concentration of ≤1%).
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact test compound remaining at each time point.[][19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Calculate the half-life (t½) of the compound in plasma from the slope of the linear regression.
-
pH-Dependent Hydrolysis Assay
This assay evaluates the stability of a linker at different pH values, mimicking various biological compartments.
Objective: To determine the rate of hydrolysis of a linker-conjugated molecule in buffers of varying pH.
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).
-
-
Incubation:
-
Spike a stock solution of the test compound into each buffer to a final concentration.
-
Incubate the solutions at 37°C.
-
-
Time-Point Sampling and Analysis:
-
At various time points, take aliquots from each buffer solution.
-
Analyze the samples directly by LC-MS to quantify the amount of the intact compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the intact compound versus time for each pH.
-
Determine the hydrolysis rate constant and half-life at each pH.
-
Conclusion: Selecting the Optimal Linker for Your Application
The choice between a tert-butyl 3-aminopropylcarbamate linker and a PEG linker is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the therapeutic application.
-
Tert-butyl 3-aminopropylcarbamate offers a robust and stable linkage under physiological conditions, making it suitable for applications where the linker is intended to remain intact until the entire conjugate is internalized and processed within the target cell. Its inherent acid lability, however, must be carefully considered, as it could lead to premature cleavage in acidic tumor microenvironments or upon endosomal trafficking.
-
PEG linkers provide unparalleled versatility. Non-cleavable PEG linkers with ether or amide bonds offer exceptional stability, ideal for long-circulating bioconjugates.[1][2] Conversely, cleavable PEG linkers can be exquisitely tuned to respond to specific biological triggers, such as low pH or the presence of particular enzymes, enabling controlled payload release at the site of action.[9][14] The PEG component also confers the significant advantages of improved solubility and pharmacokinetics.[7][]
Ultimately, the rational design of a bioconjugate necessitates a thorough understanding of the stability profiles of potential linkers. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.
References
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Tufvesson, P., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]
-
AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. [Link]
-
Xu, K., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PubMed Central. [Link]
-
Tufvesson, P., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. [Link]
-
Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]
-
AxisPharm. (2024). Polyethylene Glycol Classification. [Link]
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]
-
AxisPharm. (n.d.). tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. [Link]
-
Greenwald, R. B., et al. (2000). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. PubMed. [Link]
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- 16. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 19. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-1,3-diaminopropane: The Strategic Advantage of the C3 Spacer in Synthesis
Introduction: Beyond a Simple Building Block
In the intricate world of pharmaceutical synthesis, polymer chemistry, and drug development, the choice of a molecular building block is rarely arbitrary. Each component is selected for its specific structural and reactive properties that will ultimately define the efficacy, stability, and function of the final molecule. Among the class of mono-protected diamines, N-Boc-1,3-diaminopropane has emerged as a particularly versatile and strategic reagent.[1][2] Its utility extends far beyond simply introducing a primary amine; the intrinsic properties of its three-carbon (C3) spacer, combined with the reliable and orthogonal nature of the tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages over other commonly used protected diamines.
This guide provides an in-depth comparison of N-Boc-1,3-diaminopropane with its C2 and C4 counterparts, as well as with diamines bearing alternative protecting groups. We will explore the causality behind its superior performance in specific applications and provide validated experimental protocols to demonstrate its practical utility for researchers, scientists, and drug development professionals.
The Core Advantage: The Propane Spacer's Unique Conformational Profile
The fundamental difference between N-Boc-1,3-diaminopropane and its analogues, such as N-Boc-1,2-diaminoethane and N-Boc-1,4-diaminobutane, lies in the length of the alkyl chain separating the two amino groups. This seemingly minor structural variance has profound implications for the conformational flexibility and steric profile of the resulting molecule.
-
N-Boc-1,2-diaminoethane (C2 Spacer): The short, two-carbon spacer results in a relatively rigid structure. The proximity of the two nitrogen atoms can lead to intramolecular hydrogen bonding or steric hindrance, potentially limiting its applications where a more flexible linker is required.
-
N-Boc-1,4-diaminobutane (C4 Spacer): The longer four-carbon chain provides significant flexibility. While advantageous in some contexts, this increased rotational freedom can sometimes be a drawback, leading to less defined conformations or undesirable interactions in highly structured environments like peptide chains or receptor binding pockets.[3][4]
-
N-Boc-1,3-diaminopropane (C3 Spacer): The three-carbon chain of 1,3-diaminopropane strikes a critical balance between rigidity and flexibility.[5] It avoids the steric constraints of the C2 spacer while offering a more predictable and constrained conformation than the C4 spacer. This "Goldilocks" characteristic is particularly valuable in the synthesis of polyamine analogues and peptide-based therapeutics, where precise spatial arrangement of functional groups is paramount for biological activity.[1][6]
The following diagram illustrates the structural differences between these key mono-Boc-protected diamines.
Caption: Structural comparison of C2, C3, and C4 mono-Boc-protected diamines.
Performance Comparison: N-Boc-1,3-diaminopropane vs. Alternatives
To provide a clear, objective comparison, the following table summarizes the key properties and common applications of N-Boc-1,3-diaminopropane and its most common alternatives.
| Feature | N-Boc-1,3-diaminopropane | N-Boc-1,2-diaminoethane | N-Boc-1,4-diaminobutane |
| CAS Number | 75178-96-0[2] | 57260-73-8[7] | 68076-36-8[4] |
| Molecular Formula | C₈H₁₈N₂O₂[2] | C₇H₁₆N₂O₂[7] | C₉H₂₀N₂O₂[4] |
| Molecular Weight | 174.24 g/mol [2] | 160.21 g/mol [7] | 188.27 g/mol [4] |
| Physical State | Colorless to white liquid or low melting solid[2] | Colorless liquid[7] | Liquid or solid |
| Boiling Point | 203 °C (lit.)[2] | 72 - 80 °C / 0.1 mmHg[7] | ~246 °C (lit.) |
| Key Applications | Synthesis of spermidine analogues, peptide-based drugs, bioconjugation, polymer chemistry.[1][8] | Ligand production for metal catalysts, synthesis of neurological/cardiovascular drugs.[7][9] | Introduction of C4 spacers, synthesis of neurological disorder drugs, polymer chemistry.[10][11] |
| Structural Advantage | Balanced flexibility and defined conformation. | Relative rigidity, useful for specific ligand geometries. | High flexibility, useful as a general-purpose long spacer. |
The Orthogonality of the Boc Protecting Group
The choice of protecting group is as critical as the diamine backbone. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a wide range of conditions (e.g., basic, nucleophilic, and hydrogenation conditions) and its clean, efficient removal under acidic conditions.[12] This property makes it "orthogonal" to other common protecting groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).[13][14]
-
Boc Group: Removed with strong acids like trifluoroacetic acid (TFA) or HCl.[13]
-
Cbz Group: Removed by catalytic hydrogenation (e.g., H₂/Pd-C).[13][15]
-
Fmoc Group: Removed with a base, typically a piperidine solution.[13][]
This orthogonality is crucial in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one amine in the presence of others.[17][18] For instance, a researcher could use an Fmoc-protected amino acid to extend a peptide chain from the free amine of N-Boc-1,3-diaminopropane, and then, at a later stage, remove the Boc group with acid to functionalize that end of the molecule without affecting the Fmoc-protected parts of the structure.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Experimental Protocols: A Practical Guide
To translate theory into practice, we present validated protocols for the synthesis and deprotection of N-Boc-1,3-diaminopropane.
Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminopropane
The primary challenge in synthesizing mono-protected diamines is preventing the formation of the di-protected byproduct. A highly efficient method involves the in-situ formation of the hydrochloride salt of one amine, effectively deactivating it towards the Boc-anhydride reagent.[19][20]
Workflow Diagram:
Caption: Workflow for the synthesis of N-Boc-1,3-diaminopropane.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of 1,3-diaminopropane (10.0 g, 135 mmol) in 75 mL of dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Causality: Using an excess of the diamine favors mono-substitution. Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the acylation.
-
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (2.95 g, 13.5 mmol, 0.1 equivalents) in 35 mL of DCM. Add this solution dropwise to the stirred diamine suspension over a period of 1 hour using an addition funnel.
-
Causality: Slow, controlled addition of the limiting reagent (Boc₂O) is critical to prevent localized high concentrations that would lead to di-Boc formation.[19]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.
-
Workup - Filtration: A precipitate (likely the carbonate salt of the excess diamine) will form. Remove this by filtration, washing the solid with a small amount of DCM.
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 75 mL), water (2 x 75 mL), and brine (1 x 75 mL).
-
Causality: The bicarbonate wash removes any unreacted acidic impurities. The water and brine washes remove water-soluble byproducts and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield N-Boc-1,3-diaminopropane as an oily product. The product can be purified further by column chromatography if necessary.[8][21]
Protocol 2: Standard Boc Deprotection
The removal of the Boc group is typically a straightforward acidolysis reaction.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-Boc-1,3-diaminopropane (1.0 g, 5.74 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate bond, releasing the free amine, carbon dioxide, and isobutylene.[12]
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting product will be the TFA salt of 1,3-diaminopropane. To obtain the free diamine, dissolve the residue in water, basify with a strong base (e.g., 2M NaOH) to pH > 12, and extract with an organic solvent like ethyl acetate or DCM. Dry the organic extracts and concentrate to yield the product.
Conclusion
N-Boc-1,3-diaminopropane is more than just another protected diamine; it is a strategic tool for molecular design. Its key advantages lie in:
-
Optimal Spacer Length: The three-carbon chain provides a unique conformational balance, avoiding the steric hindrance of C2 linkers and the excessive flexibility of C4 linkers.
-
Versatility in Synthesis: It serves as a crucial intermediate in the development of a wide range of molecules, from peptide-based pharmaceuticals to functionalized polymers.[1]
-
Robust and Orthogonal Protection: The Boc group offers excellent stability and is compatible with other common protecting group strategies (Fmoc, Cbz), allowing for complex, multi-step synthetic routes.[13]
For researchers aiming to synthesize molecules with precisely controlled architecture and functionality, N-Boc-1,3-diaminopropane offers a reliable, efficient, and strategically superior choice over other protected diamines.
References
-
Fisher Scientific. N-Boc-1,4-diaminobutane, 97+%. [Link]
- Google Patents. WO1999032428A2 - Synthesis of diamines.
-
Ningbo Inno Pharmchem Co.,Ltd. The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis. [Link]
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Zapf, C. W., & Miller, S. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344. [Link]
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ResearchGate. Solid phase insertion of diamines into peptide chains. [Link]
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Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
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ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
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Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3228-3242. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(4), 177-193. [Link]
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Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Semantic Scholar. Selective Mono‐BOC Protection of Diamines. [Link]
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Wikipedia. 1,3-Diaminopropane. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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AAPPTEC. Peptide Synthesis - FAQ. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine. [Link]
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Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Reddit. Protecting groups in organic synthesis?!. [Link]
-
Thompson, A. L., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1039-1045. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Passioura, T., & Suga, H. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(23), 8830-8839. [Link]
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A Senior Application Scientist's Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
Introduction: The advent of Antibody-Drug Conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads.[1][2][3] The linchpin of this tripartite molecular architecture is the chemical linker.[][5] This component is far more than a simple bridge; it is a critical determinant of the ADC's overall therapeutic index, governing its stability in circulation, the mechanism and location of payload release, and ultimately, its efficacy and safety profile.[][6] The fundamental choice in ADC design lies between two major linker philosophies: cleavable and non-cleavable. This decision dictates the conjugate's mechanism of action and is profoundly influenced by the target antigen, the nature of the payload, and the specific biology of the tumor.[7]
This guide provides a comparative analysis of cleavable and non-cleavable linkers, grounded in mechanistic principles and supported by validated experimental workflows for their evaluation.
Part 1: The Rationale of Controlled Release: Cleavable Linkers
Cleavable linkers are engineered to be stable under the physiological conditions of the bloodstream (pH 7.4, 37°C) but to undergo predictable scission upon encountering specific triggers prevalent in the tumor microenvironment or within the target cancer cell.[1][5][] This strategy enables a controlled, conditionally-activated release of the cytotoxic payload.
Mechanisms of Cleavage
There are three primary strategies for triggering payload release from cleavable linkers:
-
Enzymatic Cleavage: These linkers incorporate peptide sequences specifically recognized and cleaved by enzymes that are highly expressed in the lysosomes of tumor cells, such as Cathepsin B.[9] The valine-citrulline (VC) dipeptide is a clinically validated motif that is efficiently cleaved by Cathepsin B following ADC internalization, ensuring intracellular drug release.[1][9][10]
-
pH-Sensitivity: Exploiting the pH gradient between the blood (pH ~7.4) and the more acidic intracellular compartments of endosomes (pH 5-6) and lysosomes (pH ~4.8), acid-labile linkers, such as those containing a hydrazone bond, are designed to hydrolyze and release their payload in this low-pH environment.[1][9]
-
Redox-Sensitivity: These linkers utilize a disulfide bond, which is susceptible to cleavage by the high concentrations of reducing agents like glutathione found inside the cell, which are significantly higher than in the extracellular plasma. This redox potential difference allows for selective payload release within the cytoplasm.[9]
Caption: Mechanisms of cleavable linker activation.
The Advantage of the Bystander Effect
A key therapeutic advantage of many cleavable linkers is their ability to induce a "bystander effect".[9][11] Once the payload is released in its original, often membrane-permeable form, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[11][12] This is critically important for treating solid tumors, which are often heterogeneous in antigen expression.[11]
Part 2: The Paradigm of Stability: Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers lack a specific chemical trigger for scission.[1][] They form a highly stable bond, typically a thioether, between the antibody and the payload.[1][13]
Mechanism of Action
The release mechanism for a non-cleavable ADC is entirely dependent on the cellular machinery for protein degradation.[1][][7] The process is as follows:
-
The ADC binds to the target antigen and is internalized.
-
The ADC is trafficked to the lysosome.
-
Within the lysosome, proteolytic enzymes completely degrade the antibody backbone into its constituent amino acids.[1][13]
-
This degradation liberates the payload, which remains attached to the linker and the specific amino acid (e.g., lysine or cysteine) to which it was conjugated.[1][14]
This "payload-linker-amino acid" complex is the final active metabolite.
Caption: Mechanism of non-cleavable linker processing.
The Advantage of Enhanced Stability
The primary benefit of a non-cleavable linker is its superior stability in systemic circulation.[1][13] This robustness minimizes premature payload release, which can significantly reduce off-target toxicity and potentially widen the therapeutic window.[1][] However, this stability comes at a cost. The resulting charged amino acid on the active metabolite often renders it unable to cross cell membranes, thus precluding a bystander effect.[13][15]
Part 3: Head-to-Head Technical Comparison
The choice between a cleavable and non-cleavable linker is a critical decision based on a trade-off between stability and the mechanism of action.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Conditional cleavage (Enzymatic, pH, Redox)[1][9] | Complete antibody degradation in the lysosome[1][7] |
| Plasma Stability | Generally lower; risk of premature cleavage[6][] | Generally higher; very stable in circulation[1][13] |
| Bystander Effect | Yes (if payload is membrane-permeable)[9][11] | Generally no (metabolite is charged/impermeable)[13][15] |
| Dependence on Internalization | Can be high, but some can release in TME[7][12] | Absolutely essential for payload release[][13] |
| Released Payload Form | Unmodified, native payload | Payload-linker-amino acid metabolite[1][14] |
| Potential Off-Target Toxicity | Higher risk due to premature release[7][16] | Lower risk from premature release; better tolerated[1][14] |
| Ideal Tumor Type | Heterogeneous solid tumors[11] | Hematological malignancies or homogeneous solid tumors[7] |
| Examples of Approved ADCs | Brentuximab vedotin (Adcetris), Enhertu[1] | Ado-trastuzumab emtansine (Kadcyla)[1][9] |
Part 4: Experimental Framework for Linker Comparison
To objectively compare the performance of ADCs constructed with cleavable versus non-cleavable linkers, a multi-stage, self-validating experimental workflow is essential. This workflow systematically evaluates stability, specificity, potency, and in vivo efficacy.
Sources
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A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 3-aminopropylcarbamate: A Comparative Performance Analysis
In the landscape of pharmaceutical and materials science, the strategic manipulation of molecular architecture is paramount. Bifunctional molecules, such as mono-protected diamines, are indispensable tools in the synthetic chemist's arsenal, enabling the controlled, sequential elaboration of complex structures. Among these, Tert-butyl 3-aminopropylcarbamate, also known as N-Boc-1,3-diaminopropane, has emerged as a cornerstone building block due to its versatile reactivity and the robust nature of the tert-butyloxycarbonyl (Boc) protecting group.[1][2]
This technical guide provides a comprehensive, in-depth comparison of the performance of Tert-butyl 3-aminopropylcarbamate in various synthetic contexts. We will dissect the nuances of its synthesis via different routes and objectively benchmark its performance against viable alternatives, namely the mono-Fmoc and mono-Cbz protected analogues of 1,3-diaminopropane. This analysis is grounded in experimental data and established chemical principles to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Crucial Role of Mono-Protected 1,3-Diaminopropane
1,3-Diaminopropane is a versatile linker in various applications, from the synthesis of polyamine analogues with therapeutic potential to the development of novel polymers and bioconjugates.[1][3] However, its symmetric nature presents a significant synthetic challenge: the selective functionalization of one amino group in the presence of the other. This is where the concept of amine protection becomes critical. By temporarily masking one of the amino groups, we can direct the reactivity to the unprotected site, allowing for precise molecular construction.[4]
The choice of the protecting group is a pivotal decision that influences the entire synthetic strategy, dictating the reaction conditions for both its introduction and subsequent removal.[3][5] This guide will focus on the three most prevalent carbamate-based amine protecting groups: Boc, Fmoc, and Cbz.
Synthetic Routes to Mono-Protected 1,3-Diaminopropane: A Head-to-Head Comparison
The synthesis of mono-protected 1,3-diaminopropane can be approached through several methodologies, each with its own set of advantages and limitations. Here, we will compare the most common and effective routes.
Route 1: The "Excess Diamine" Method
This is the most straightforward and widely employed method for the synthesis of Tert-butyl 3-aminopropylcarbamate.[3][6] The underlying principle is a statistical control of the reaction by using a large excess of the diamine relative to the protecting group precursor, thereby favoring mono-protection over di-protection.
Experimental Protocol: Synthesis of Tert-butyl 3-aminopropylcarbamate
-
Materials: 1,3-Diaminopropane, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM is added dropwise over 1 hour.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.[3]
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous Na₂SO₄.[7]
-
The solvent is evaporated to afford the product, which can be further purified by column chromatography if necessary.
-
Performance Analysis:
| Parameter | Performance | Citation |
| Yield | Typically high (often >80% based on Boc₂O) | [7] |
| Purity | Good to excellent, though may contain residual diamine and di-protected product | [8] |
| Reaction Time | ~18-24 hours | [3] |
| Cost-Effectiveness | The high cost of the excess diamine can be a significant drawback, especially for valuable diamines. | |
| Scalability | Readily scalable, but the large volume of solvent and excess reagent can be problematic on an industrial scale. |
Causality Behind Experimental Choices:
The use of a 10-fold excess of 1,3-diaminopropane is a critical parameter to statistically favor the mono-protected product.[6] The slow, dropwise addition of Boc₂O at a low temperature helps to control the exothermic reaction and further minimize the formation of the di-protected byproduct. The aqueous workup is designed to remove the excess water-soluble diamine and any salts formed during the reaction.
Route 2: The "Mono-Salt" Method
A more atom-economical approach involves the selective protonation of one of the amino groups of the diamine to form a mono-hydrochloride salt. The protonated amino group is rendered non-nucleophilic, thus directing the protection reaction to the free amino group.[9][10]
Experimental Protocol: Synthesis of Tert-butyl 3-aminopropylcarbamate via Mono-Salt Formation
-
Materials: 1,3-Diaminopropane, Methanol (anhydrous), Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂), Water, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 1,3-diaminopropane (1 equivalent) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1 equivalent) dropwise.[10]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 mL), followed by a solution of Boc₂O (1 equivalent) in methanol.[10]
-
Stir the reaction at room temperature for 1 hour.
-
Dilute with water and wash with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the mono-protected product.[10]
-
Performance Analysis:
| Parameter | Performance | Citation |
| Yield | Good to excellent (reported yields of 65-87% for various diamines) | [9] |
| Purity | Generally high, with minimal di-protection observed | [10] |
| Reaction Time | Significantly shorter than the excess diamine method (~2-3 hours) | [10] |
| Cost-Effectiveness | More cost-effective as it avoids the use of a large excess of the diamine. | |
| Scalability | Highly scalable and more amenable to industrial processes. |
Causality Behind Experimental Choices:
The in-situ generation of one equivalent of HCl from TMSCl and methanol is a convenient and controllable way to form the mono-salt of the diamine.[10] The subsequent addition of Boc₂O selectively reacts with the remaining free amine. The basic workup is necessary to deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.
Benchmarking Against Alternative Protecting Groups: Fmoc and Cbz
While the Boc group is widely used, certain synthetic strategies may necessitate the use of orthogonal protecting groups that can be removed under different conditions.[4][11] The most common alternatives are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[5][11]
Alternative 1: Mono-Fmoc-1,3-diaminopropane
The Fmoc group is renowned for its mild, base-mediated deprotection, making it a cornerstone of solid-phase peptide synthesis.[3]
Synthetic Approach:
A direct mono-Fmoc protection of 1,3-diaminopropane can be challenging due to the high reactivity of Fmoc-Cl. A more reliable approach often involves a two-step process where the diamine is first mono-Boc protected, followed by protection of the second amine with Fmoc, and subsequent selective deprotection of the Boc group.[12] However, for a direct comparison, a one-pot synthesis is desirable. A flow chemistry approach has been shown to be effective for the mono-Fmoc protection of diamines.[6]
Expected Performance:
| Parameter | Performance | Citation |
| Yield | Moderate to good (45-91% reported for various diamines in flow synthesis) | [6] |
| Purity | Can be challenging to achieve high purity in batch synthesis due to di-protection. | |
| Reaction Time | Potentially rapid, especially in a flow reactor. | [6] |
| Cost | Fmoc-Cl is generally more expensive than Boc₂O. | |
| Deprotection | Mild, basic conditions (e.g., 20% piperidine in DMF) | [11] |
Alternative 2: Mono-Cbz-1,3-diaminopropane
The Cbz group, a classic in peptide chemistry, is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[11][13]
Synthetic Approach:
Similar to Boc protection, the mono-Cbz protection of 1,3-diaminopropane can be achieved using either the excess diamine method or the mono-salt method with benzyl chloroformate (Cbz-Cl) as the reagent.[13]
Expected Performance:
| Parameter | Performance | Citation |
| Yield | Good to high, comparable to the Boc protection methods. | [13] |
| Purity | Good, with similar challenges of di-protection as the Boc route. | |
| Reaction Time | Typically a few hours to overnight. | [13] |
| Cost | Cbz-Cl is generally more affordable than Fmoc-Cl. | |
| Deprotection | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | [11] |
Comparative Summary of Protecting Groups
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mildly basic or neutral | Basic | Basic |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[11] | Basic (e.g., piperidine)[11] | Hydrogenolysis (e.g., H₂/Pd-C)[11] |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Key Advantages | Robust, stable to a wide range of conditions, widely used. | Mild deprotection conditions, ideal for acid-sensitive substrates. | Stable to acid and base, cost-effective. |
| Potential Limitations | Requires acidic conditions for removal, which may not be suitable for all substrates. | The fluorenyl group can lead to aggregation in some cases. | Deprotection by hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes). |
Visualization of Synthetic Workflows
To further clarify the synthetic strategies, the following diagrams illustrate the key reaction pathways.
Caption: Synthetic routes to Tert-butyl 3-aminopropylcarbamate.
Caption: Orthogonal deprotection of mono-protected 1,3-diaminopropane.
Safety and Handling Considerations
As a senior scientist, it is imperative to emphasize the importance of laboratory safety.
-
1,3-Diaminopropane: Is a corrosive and flammable liquid with a strong fishy odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid and is fatal if inhaled. It also causes serious eye and skin irritation. Strict adherence to PPE protocols is mandatory.[5]
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl): Is a moisture-sensitive solid that can cause severe skin burns and eye damage. It should be handled in a dry, inert atmosphere.[11][13]
-
Benzyl chloroformate (Cbz-Cl): Is a corrosive and lachrymatory liquid. It should be handled with extreme care in a fume hood.[9]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion and Recommendations
The synthesis of Tert-butyl 3-aminopropylcarbamate is a well-established and highly efficient process, particularly when employing the mono-salt method, which offers excellent yields, high purity, and improved atom economy compared to the traditional excess diamine approach. For most applications where an acid-labile protecting group is suitable, the Boc group remains the gold standard due to its robustness and the wealth of available literature.
However, for synthetic strategies requiring orthogonal protection schemes, both Fmoc and Cbz-protected 1,3-diaminopropane serve as excellent alternatives. The choice between them will be dictated by the specific functionalities present in the substrate and the desired deprotection conditions.
-
Choose Boc: For general-purpose mono-protection of 1,3-diaminopropane where acid-lability is acceptable. The mono-salt method is recommended for its efficiency and cost-effectiveness.
-
Choose Fmoc: When mild, basic deprotection is required, especially in the context of solid-phase synthesis or when dealing with acid-sensitive molecules.
-
Choose Cbz: When a protecting group stable to both acid and base is needed, and the molecule is tolerant to catalytic hydrogenation.
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal synthetic route and protecting group strategy for their specific needs, ultimately accelerating their research and development efforts.
References
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A Strategic Guide to the Synthesis of Spermidine Analogues: Alternatives to Tert-butyl 3-aminopropylcarbamate
Introduction: The Challenge and Opportunity in Spermidine Analogue Synthesis
Spermidine and its related polyamines are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Their unique ability to interact with negatively charged macromolecules like DNA, RNA, and proteins makes them critical players in numerous cellular processes. Consequently, synthetic analogues of spermidine are invaluable tools for researchers and drug developers, serving as probes to elucidate biological pathways and as therapeutic agents targeting cancer, parasitic infections, and neurological disorders.[1][2]
The synthesis of unsymmetrical spermidine analogues, however, presents a significant chemical challenge: the selective functionalization of three distinct amino groups—two primary (N¹ and N⁸) and one secondary (N⁴). A common and straightforward approach involves using tert-butyl 3-aminopropylcarbamate (also known as N-Boc-1,3-diaminopropane), a commercially available building block that provides a protected three-carbon "aminopropyl" unit.[3][4] While effective for certain applications, this reliance on a mono-Boc protected precursor can be limiting when more complex, differentially protected structures are required.
This guide provides a comparative analysis of advanced and alternative synthetic strategies that offer greater flexibility and control than the standard N-Boc-1,3-diaminopropane approach. We will explore solution-phase methods employing orthogonal protecting groups and solid-phase synthesis workflows, providing the technical details and experimental rationale necessary for researchers to select and implement the optimal strategy for their specific target molecules.
Strategy 1: The Orthogonal Protecting Group Approach in Solution-Phase Synthesis
The most powerful strategy for creating complex, unsymmetrically substituted spermidine analogues is the use of a suite of orthogonal protecting groups.[5] An orthogonal system allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[6] This enables precise, stepwise modification of each nitrogen atom in the polyamine backbone.
A highly effective combination for spermidine involves the simultaneous use of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Nosyl (Ns, nucleophile-labile) groups. This strategy, particularly when coupled with the Fukuyama amine synthesis, provides a robust and high-yielding route to a universally useful, orthogonally protected spermidine intermediate.[7]
Causality Behind the Choices: Why this Orthogonal System Excels
-
Nosyl (2-Nitrobenzenesulfonyl) Group: The Ns group is ideal for activating the secondary amine (N⁴). It is stable to both acidic and basic conditions used for Boc and Fmoc cleavage, respectively. More importantly, its introduction facilitates subsequent Fukuyama-Mitsunobu or Fukuyama-type alkylations. It is cleanly removed under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base, leaving Boc and Cbz groups intact.[7][8]
-
Boc (tert-Butoxycarbonyl) Group: As an industry standard, the Boc group provides robust protection for one of the primary amines and is easily removed with acids like trifluoroacetic acid (TFA) without affecting Ns or Cbz groups.[9]
-
Cbz (Benzyloxycarbonyl) Group: The Cbz group, stable to both the acidic removal of Boc and the nucleophilic removal of Ns, is typically placed on the second primary amine. It is removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), providing a third level of orthogonality.
This multi-layered protection scheme allows for the selective deprotection and functionalization of N¹, N⁴, or N⁸ in any desired order, offering complete synthetic freedom.
Experimental Protocol: Synthesis of N¹-Boc-N⁸-Cbz-N⁴-Nosylspermidine
This protocol is adapted from a highly efficient five-step synthesis starting from commercially available 3-amino-1-propanol and putrescine.[7] It yields a key intermediate from which a multitude of spermidine analogues can be derived.
Step 1: Protection of 3-amino-1-propanol
-
Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-1-propanol.
Step 2: Nosylation of N-Boc-3-amino-1-propanol
-
Dissolve the product from Step 1 (1.0 eq) in pyridine.
-
Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with aqueous HCl, NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the N-nosylated intermediate.
Step 3: Fukuyama-Mitsunobu Reaction
-
Dissolve N,N'-di-Cbz-putrescine (1.0 eq), the nosylated intermediate from Step 2 (1.1 eq), and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF).
-
Cool to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir at room temperature for 16 hours.
-
Concentrate the reaction mixture and purify directly by silica gel chromatography to obtain the fully protected spermidine precursor.
Step 4 & 5: Selective Deprotection and Reprotection
-
The resulting molecule will have Cbz groups on both N⁴ and N⁸ and a Boc group on N¹. To achieve the target N¹-Boc-N⁸-Cbz-N⁴-Nosylspermidine, a different starting material for the Fukuyama reaction, such as mono-Cbz protected putrescine, would be used, followed by nosylation of the secondary amine. The strength of this overall strategy is its modularity.[7]
Strategy 2: Solid-Phase Synthesis for High-Throughput Analoguing
For generating libraries of spermidine analogues, solid-phase synthesis (SPS) is an exceptionally efficient alternative.[10][11] By anchoring the initial building block to an insoluble resin, reagents and by-products can be removed by simple filtration and washing, dramatically simplifying purification and enabling automation.[12][13]
The key to successful solid-phase polyamine synthesis lies in the choice of resin, linker, and an orthogonal protection strategy suitable for solid-phase chemistry, typically involving the Fmoc/Dde/Boc group combination.
Causality Behind the Choices: Why this Solid-Phase System Works
-
Resin and Linker: A highly acid-labile resin, such as one with a trityl or Rink amide linker, is often used. This allows the final product to be cleaved from the support under acidic conditions (e.g., TFA) that simultaneously remove acid-labile protecting groups like Boc.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: Used for temporary protection of the growing chain's terminal amine. It is stable to acid but readily cleaved by a mild base like 20% piperidine in DMF, making it orthogonal to Boc and the acid-labile linker.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) Group: This group is specifically used to protect primary amines while leaving secondary amines free for reaction. It is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc/linker cleavage. The Dde group is selectively removed using dilute hydrazine in DMF, enabling late-stage functionalization of the primary amines.[14]
Experimental Workflow: Solid-Phase Synthesis of an N¹-Acylated Spermidine Analogue
-
Resin Loading: Attach an Fmoc-protected amino acid (e.g., Fmoc-β-alanine, which will become the N⁴-N⁸ portion) to a Rink Amide resin using standard peptide coupling reagents (e.g., HBTU, DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, liberating the primary amine. Wash the resin thoroughly.
-
Chain Elongation (Acylation): Couple a Dde-protected aminocaproic acid (for example) to the free amine on the resin.
-
Reduction: Reduce the amide bonds on the resin-bound precursor to amines using a mild reducing agent like borane-THF complex (BH₃·THF), forming the polyamine backbone.[12]
-
Secondary Amine Protection: Protect the now-free secondary amines with Boc₂O.
-
Selective Dde Deprotection: Treat the resin with 2% hydrazine in DMF to selectively remove the Dde group from the primary amine (N¹), while the Boc-protected secondary amines and the resin linkage remain intact.[14]
-
N¹ Functionalization: Acylate the newly freed primary amine with a desired carboxylic acid.
-
Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the analogue from the resin and simultaneously remove the Boc protecting groups. Precipitate the crude product in cold ether, purify by HPLC, and confirm by mass spectrometry.
Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis
The choice between a solution-phase orthogonal strategy and a solid-phase approach depends entirely on the project's goals. Neither is universally superior; they are tools for different tasks.
| Feature | Solution-Phase Orthogonal Strategy | Solid-Phase Synthesis (SPS) | Rationale & Justification |
| Flexibility | Very High | High | Solution-phase allows for more complex and unique transformations at each step. SPS is excellent for modular assembly using a defined set of building blocks. |
| Scalability | High | Moderate | Solution-phase reactions are generally easier to scale to gram or kilogram quantities. SPS is typically used for milligram to low-gram scale. |
| Purification | Labor-Intensive | Simple | Solution-phase requires chromatography after most steps. SPS purification involves simple resin washing until the final cleavage step.[10][12] |
| Speed/Throughput | Low | Very High | SPS is significantly faster for making multiple analogues due to simplified workup and potential for automation.[15] |
| Typical Use Case | Synthesis of a single, complex target molecule; process development for large-scale production. | Library synthesis for structure-activity relationship (SAR) studies; rapid analogue generation. | The strengths of each method align directly with these distinct research and development needs. |
| Key Reagents | Ns-Cl, Cbz-Cl, Boc₂O, DEAD/DIAD, Thiophenol, H₂/Pd-C.[7][8] | Fmoc/Dde/Boc-protected amino acids, Resins (Trityl, Rink), HBTU, Piperidine, Hydrazine, TFA.[14] | The reagents reflect the different protecting group strategies and the solid vs. liquid medium. |
Comparative Guide to Key Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Fmoc, Cbz, Aloc, Ns, Dde |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., 20% Piperidine/DMF) | Boc, Cbz, Aloc, Ns, Dde |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | H₂ with Pd/C catalyst | Boc, Fmoc, Aloc, Ns, Dde |
| Allyloxycarbonyl | Aloc | Aloc-Cl | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[9] | Boc, Fmoc, Cbz, Ns, Dde |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Ns-Cl | Thiol nucleophile + Base (e.g., PhSH, K₂CO₃)[8] | Boc, Fmoc, Cbz, Aloc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-acetyldimedone | 2% Hydrazine in DMF[14] | Boc, Fmoc, Cbz, Aloc |
Conclusion and Future Outlook
While tert-butyl 3-aminopropylcarbamate remains a useful and cost-effective building block for simple spermidine derivatives, the synthesis of advanced analogues for drug discovery and chemical biology demands more sophisticated and flexible strategies.
-
For the creation of a single, complex, or asymmetrically substituted spermidine analogue, particularly on a larger scale, a solution-phase strategy employing a three-way orthogonal protecting group system (e.g., Boc/Cbz/Ns) is the superior choice. It offers unparalleled control over the modification of each nitrogen atom.[7]
-
For rapid exploration of structure-activity relationships through the generation of a library of related analogues, solid-phase synthesis is the undisputed method of choice . Its efficiency in purification and amenability to automation allows for the creation of dozens of compounds in the time it would take to synthesize one or two via traditional methods.[10][11]
By understanding the causality behind these advanced synthetic protocols and selecting the appropriate strategy, researchers can accelerate the development of novel polyamine analogues and unlock new therapeutic and biological discoveries.
References
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Bratz, M., & Kappen, K. L. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Organic Chemistry, 73(10), 3965–3968. [Link][9][10][16]
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Strømgaard, K., Brier, T. J., Andersen, K., Mellor, I. R., & Nielsen, T. E. (2000). Solid-phase synthesis of polyamine toxin analogues: potent and selective antagonists of Ca2+-permeable AMPA receptors. Journal of Medicinal Chemistry, 43(23), 4526–4533. [Link][15]
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Kulesza, A., & Kador, O. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6527. [Link][12]
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Lukashev, N. V., & Ustynyuk, Y. A. (2019). C-Methylated Analogs of Spermine and Spermidine: Synthesis and Biological Activity. Russian Journal of Bioorganic Chemistry, 45, 803–816. [Link][17]
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Khomutov, A. R., & Shishkin, G. V. (2020). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules, 25(22), 5486. [Link][18]
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Saab, N. H., West, E. E., Bieszk, N. C., Preuss, C. V., Mank, A. R., Casero, R. A., Jr, & Woster, P. M. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(20), 2998–3004. [Link][1][19][20]
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Nielsen, S. D., Diness, F., & Nielsen, T. E. (2018). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. Molecules, 23(11), 2841. [Link][14]
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Wang, C., Toth, K., D'Andrea, M. R., & reddy, V. (2003). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. Journal of Medicinal Chemistry, 46(24), 5221–5224. [Link][8]
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Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4597–4613. [Link][2]
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University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Leeds Chemistry Resources. [Link][5]
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Varghese, S., & Pillai, V. N. R. (2006). Synthesis of Spermidine using Solidphase Synthetic Strategy. Oriental Journal of Chemistry, 22(3), 537-542. [Link][13]
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Amssoms, K., Augustyns, K., Yamani, A., Zhang, M., & Haemers, A. (2001). An efficient synthesis of orthogonally protected spermidine. Tetrahedron Letters, 42(2), 319-321. [Link][7]
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Pittelkow, M., & Boas, U. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link][21]
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A Comparative Guide to the In Vitro and In Vivo Stability of Drug Conjugates with Different Linkers
The stability of a drug conjugate is a cornerstone of its therapeutic success, directly influencing its efficacy, safety, and pharmacokinetic profile.[1][2][3] The linker, the chemical bridge between the targeting moiety (often a monoclonal antibody) and the potent payload, is a critical determinant of this stability.[][5][6] An ideal linker must be sufficiently robust to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient payload liberation at the desired site of action.[][5] This guide provides an in-depth comparison of the in vitro and in vivo stability of drug conjugates featuring different linker technologies, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation targeted therapeutics.
The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable
Drug conjugate linkers are broadly classified into two categories: cleavable and non-cleavable, a distinction that fundamentally dictates the mechanism of payload release and profoundly impacts the conjugate's stability and therapeutic window.[][8][9]
-
Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent in the target microenvironment or within the target cell.[5][10][11] This targeted release can be triggered by changes in pH, the presence of specific enzymes, or a reducing environment.[10][11][] The primary advantage of cleavable linkers lies in their ability to facilitate rapid and efficient payload release, which can be particularly beneficial for achieving a potent therapeutic effect.[] However, a key challenge is ensuring their stability in plasma to prevent premature drug release and associated off-target toxicities.[2][]
-
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond that is resistant to enzymatic or chemical cleavage.[][8] Payload release from these conjugates is dependent on the complete proteolytic degradation of the antibody backbone following internalization into the target cell's lysosome.[10][11] This mechanism generally results in superior plasma stability and a reduced "bystander effect," where the released drug can kill neighboring antigen-negative cells.[9][10] However, the efficacy of non-cleavable conjugates is more reliant on the efficient internalization and lysosomal trafficking of the conjugate.[10]
Visualizing the Pay-Load Release Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
A Deeper Dive into Cleavable Linker Chemistries and Their Stability
The stability of cleavable linkers is intricately linked to their specific chemical nature and the physiological triggers they are designed to respond to.
2.1. Enzyme-Sensitive Linkers:
These linkers, most notably dipeptide-based linkers like valine-citrulline (Val-Cit), are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[10] This design confers a high degree of stability in systemic circulation, where protease activity is generally low, while allowing for efficient cleavage and payload release within the target cell.[10][] The Val-Cit linker, for instance, has demonstrated excellent plasma stability and is a component of several approved antibody-drug conjugates (ADCs).[2][14] However, some studies have indicated that certain peptide linkers can be susceptible to cleavage by extracellular enzymes, potentially leading to premature payload release and off-target toxicity.[15]
2.2. pH-Sensitive Linkers:
Acid-labile linkers, such as hydrazones, are engineered to hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following internalization.[11][16][17] While conceptually elegant, early generation hydrazone linkers exhibited suboptimal stability in plasma, leading to significant premature drug release.[2] More recent developments in pH-sensitive linker technology have focused on creating linkers with tunable hydrolysis rates, aiming to strike a better balance between plasma stability and efficient intracellular release.[17][18][19]
2.3. Redox-Sensitive Linkers:
Linkers containing disulfide bonds are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the extracellular space.[11][] This differential in redox potential provides a mechanism for targeted intracellular drug release. However, the stability of disulfide linkers in circulation can be a concern, as disulfide exchange with circulating thiols can lead to premature payload release.[8]
Non-Cleavable Linkers: The Paradigm of Stability
Non-cleavable linkers, typified by thioether linkages formed via reagents like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), generally exhibit the highest degree of plasma stability.[10][11] This is because their payload release mechanism is not dependent on a specific chemical or enzymatic trigger but rather on the complete degradation of the antibody component.[10] This inherent stability often translates to a more favorable pharmacokinetic profile and a wider therapeutic window.[10] Ado-trastuzumab emtansine (Kadcyla®), an ADC utilizing a non-cleavable thioether linker, is a prime example of the successful clinical application of this strategy.[8][10]
Comparative Stability Data Summary
| Linker Type | Cleavage Mechanism | Typical In Vitro Plasma Stability (t½) | In Vivo Stability Considerations | Key Advantages | Key Limitations |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | > 100 hours | Generally high, but can be susceptible to some extracellular proteases.[15] | High plasma stability, efficient intracellular release.[] | Potential for off-target cleavage by non-target proteases. |
| Hydrazone | pH-sensitive (Acidic) | Variable (hours to days) | Can exhibit premature release in circulation.[2] | Targeted release in acidic endosomes/lysosomes.[11][16] | Often suboptimal plasma stability.[2] |
| Disulfide | Redox-sensitive (Glutathione) | Variable (hours to days) | Susceptible to disulfide exchange in plasma.[8] | Targeted release in the reducing intracellular environment.[11] | Potential for instability in circulation. |
| Thioether (SMCC) | Non-cleavable | > 200 hours | High in vivo stability.[10] | Excellent plasma stability, reduced off-target toxicity.[10][11] | Relies on efficient antibody degradation for payload release.[10] |
Experimental Protocols for Assessing Conjugate Stability
The rigorous evaluation of drug conjugate stability is paramount for preclinical and clinical development. A combination of in vitro and in vivo assays is essential to gain a comprehensive understanding of a conjugate's behavior.
4.1. In Vitro Plasma Stability Assay
This assay is a critical first-line assessment of a conjugate's stability in a biologically relevant matrix.
Objective: To determine the rate of payload release from a drug conjugate when incubated in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).[20]
Methodology:
-
Preparation of Plasma: Obtain pooled plasma from the desired species. If necessary, add anticoagulants such as heparin or EDTA.
-
Incubation: Incubate the drug conjugate at a defined concentration (e.g., 10-100 µg/mL) in the plasma at 37°C.[1][20]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[20]
-
Sample Processing: At each time point, stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[20] Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).[1][21] The amount of intact conjugate remaining can also be quantified using methods like enzyme-linked immunosorbent assay (ELISA) or hydrophobic interaction chromatography (HIC).[2][22]
-
Data Interpretation: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
Workflow for In Vitro Plasma Stability Assay
Caption: A stepwise workflow for conducting an in vitro plasma stability assay.
4.2. In Vivo Pharmacokinetic (PK) Studies
In vivo PK studies provide the most definitive assessment of a drug conjugate's stability and disposition in a living organism.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate and its catabolites in an animal model.[23][24]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) for the study.
-
Dosing: Administer the drug conjugate to the animals via a clinically relevant route, typically intravenously (IV).[25]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).[25] Process the blood to obtain plasma or serum.
-
Bioanalysis: Analyze the plasma/serum samples to quantify the concentrations of various analytes, including:
-
Total antibody: Measures both conjugated and unconjugated antibody.[23]
-
Intact conjugate: Measures the antibody with the payload still attached.
-
Free payload: Measures the amount of payload that has been released into circulation.[23]
-
These analytes are typically measured using a combination of ligand-binding assays (e.g., ELISA) and LC-MS/MS.[25]
-
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key PK parameters such as clearance, volume of distribution, and half-life for each analyte.[26]
Causality Behind Experimental Choices:
-
Multiple Species in Vitro: Evaluating stability in plasma from different species is crucial as enzymatic activities and plasma protein compositions can vary, impacting conjugate stability.[20]
-
Intact Mass Analysis: In addition to quantifying released payload, analyzing the intact conjugate and its fragments by mass spectrometry can provide valuable insights into the mechanisms of degradation.[1][25]
-
Whole Blood vs. Plasma: Some studies suggest that in vitro whole blood stability assays may better correlate with in vivo outcomes for certain conjugates, as they account for potential interactions with blood cells.[27][28]
Concluding Remarks
The choice of linker is a pivotal decision in the design of a drug conjugate, with profound implications for its stability, efficacy, and safety. Non-cleavable linkers generally offer superior plasma stability, while cleavable linkers provide the advantage of targeted and efficient payload release. A thorough understanding of the chemical and biological factors that govern linker stability, coupled with rigorous in vitro and in vivo evaluation, is essential for the development of next-generation targeted therapeutics with an optimized therapeutic index. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug developers in this exciting and rapidly evolving field.
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Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
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Lu, D., et al. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 8(3), 585-594. Retrieved from [Link]
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YaoZhi. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from [Link]
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Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
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Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Retrieved from [Link]
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Washington State University. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Retrieved from [Link]
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He, J., et al. (2019). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(6), 1741-1751. Retrieved from [Link]
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Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4478-4486. Retrieved from [Link]
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IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PK Assays for Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
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Scomparin, A., et al. (2020). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 56(82), 12348-12351. Retrieved from [Link]
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Le, T. N., et al. (2021). Evaluation of the best pH-sensitive linker using norbornene-derived polymers. Polymer Bulletin, 78(10), 5631-5645. Retrieved from [Link]
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Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Retrieved from [Link]
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Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical chemistry, 84(11), 4637–4646. Retrieved from [Link]
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Nakada, T., et al. (2022). An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 21(9), 1360-1370. Retrieved from [Link]
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Creative Biolabs. (n.d.). Pharmacokinetics Considerations for Antibody Drug Conjugates. Retrieved from [Link]
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BioPhorum. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]
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Huang, Y., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6135-6144. Retrieved from [Link]
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Singh, A. P., et al. (2022). Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. Cancers, 14(24), 6256. Retrieved from [Link]
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Kim, Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 113. Retrieved from [Link]
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Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1700870. Retrieved from [Link]
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ResearchGate. (2025, October 15). (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]
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Ovid. (2014, May 20). Practical Considerations for the Pharmacokinetic and Immunogenic Assessment of Antibody-Drug Conjugates. Retrieved from [Link]
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Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1700870. Retrieved from [Link]
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Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
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PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. Retrieved from [Link]
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Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4478-4486. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 3-aminopropyl(isopropyl)carbamate: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard Profile: Why Caution is Critical
Tert-butyl 3-aminopropyl(isopropyl)carbamate, like many carbamate derivatives, presents a significant hazard profile that dictates its handling and disposal. It is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1][2] Ingestion may also be harmful.[2] The primary hazards stem from its reactive amino and carbamate functional groups.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H24N2O2 (example) | N/A |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |
| Hazards | Corrosive, Causes severe skin burns and eye damage | [1][2] |
Given its hazardous nature, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when working with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: Nitrile inner glove, with a butyl rubber or neoprene outer glove. | Provides comprehensive protection against a corrosive primary amine.[1] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required when there is a significant splash risk. | Protects against severe and irreversible eye damage from splashes.[1] |
| Skin & Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes. | Protects skin from accidental contact with the corrosive material.[1] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or aerosols.[1] |
The Regulatory Landscape: RCRA and Carbamate Waste
The U.S. Environmental Protection Agency (EPA) regulates the disposal of carbamate-containing wastes under the Resource Conservation and Recovery Act (RCRA). Wastes generated from the production of carbamates are often categorized as "listed" hazardous wastes.[4][5][6] Specifically, these can fall under:
-
K-listed wastes: Wastes from specific industrial processes, such as the production of carbamates.[5][6]
-
U- and P-listed wastes: Discarded, unused commercial chemical products containing carbamates as the sole active ingredient.
For a research laboratory, this means that any waste containing this compound must be managed as hazardous waste.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the essential steps for the safe disposal of small quantities of this compound and associated contaminated materials.
Workflow for Waste Segregation and Disposal
Caption: Waste disposal workflow for this compound.
Procedure for Liquid Waste
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. Glass or polyethylene containers are generally suitable.
-
The container must have a secure screw-top cap.
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizing agents, strong acids).[7]
-
-
Waste Collection:
-
Carefully transfer liquid waste containing this compound into the designated waste container. This includes unused reagents, reaction mixtures, and the first rinse of contaminated glassware.[8]
-
Perform all transfers within a chemical fume hood to minimize inhalation exposure.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents with their approximate percentages. Do not use abbreviations.[8]
-
The accumulation start date (the date the first drop of waste enters the container).
-
The specific hazards (e.g., Corrosive).
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials.
-
Procedure for Solid Waste
-
Container Selection:
-
Waste Collection:
-
Place all contaminated solid waste, such as gloves, disposable lab coats, weigh boats, and contaminated paper towels, into the lined container.
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Labeling and Storage:
-
When the bag is three-quarters full, seal it securely.[9]
-
Attach a completed hazardous waste label to the bag.
-
Store in the satellite accumulation area for EHS pickup.
-
Decontamination of Reusable Glassware
-
Initial Rinse:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., methanol, ethanol).
-
Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste. [8]
-
-
Subsequent Cleaning:
-
After the initial hazardous rinse, the glassware can typically be washed with soap and water. For highly toxic materials, the first three rinses should be collected as hazardous waste.[8]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
By implementing these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
-
U.S. Environmental Protection Agency. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. [Link]
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U.S. Environmental Protection Agency. (1995, February). EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. EPA NEPS. [Link]
-
U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate. [Link]
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Personal protective equipment for handling Tert-butyl 3-aminopropyl(isopropyl)carbamate
Comprehensive Safety and Handling Guide: Tert-butyl 3-aminopropyl(isopropyl)carbamate
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles for handling carbamate compounds and are designed to be a self-validating system for procedural safety.
Hazard Assessment and Core Principles
This compound, as a carbamate derivative, should be handled with care. Structurally related compounds are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4] Therefore, the primary safety imperative is to prevent direct contact with the skin, eyes, and respiratory tract. All handling procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness)• Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness) | Provides robust protection against potential skin corrosion.[2] Nitrile offers good splash resistance, while butyl rubber and neoprene provide more extensive protection against a broader range of chemicals.[6][7] In the absence of specific breakthrough time data, this conservative double-gloving approach is recommended.[2] Gloves must be changed immediately upon contamination.[8] |
| Eye and Face Protection | • Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.• Face shield worn over goggles for splash hazards. | Protects against severe eye damage from accidental splashes of the potentially corrosive material.[3][8][9] |
| Skin and Body Protection | • Flame-resistant or 100% cotton lab coat.• Chemical-resistant apron and sleeves for larger quantities.• Closed-toe shoes and long pants. | Prevents skin contact with the substance.[5] |
| Respiratory Protection | • All work should be conducted in a certified chemical fume hood.[2]• If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5][8] | Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[8][10] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step protocols outline the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
A. Donning Personal Protective Equipment (PPE)
-
Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.
-
Lab Coat and Apron: Put on the lab coat, followed by a chemical-resistant apron if handling larger quantities.
-
Outer Gloves: Don the second pair of butyl rubber or neoprene gloves over the first pair, ensuring the cuffs of the lab coat are tucked into the outer gloves.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if there is a significant risk of splashes.
-
Respirator: If required based on your risk assessment, perform a fit check and don the respirator.
B. Doffing Personal Protective Equipment (PPE)
-
Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat and Apron: Remove the lab coat and apron, folding the contaminated side inward. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves. Dispose of them in the chemical waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent entry.[8] For small spills, and if it is safe to do so, absorb the material with an inert absorbent and place it into a suitable, closed container for disposal.[10][11] Avoid generating dust.[8] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for at least 15 minutes.[8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Skin: In case of contact, immediately wash with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[8][12]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[10]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed waste disposal company, following all local, state, and federal regulations.[10][13]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
